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  • Product: 9-Heptadecanol
  • CAS: 624-08-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 9-Heptadecanol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 9-Heptadecanol (CAS No: 624-08-8), a secondary long-chain fatty alcohol. Tailored for researchers, scientists, and professionals in drug development, this documen...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 9-Heptadecanol (CAS No: 624-08-8), a secondary long-chain fatty alcohol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis methodologies, key chemical reactions, and analytical protocols. The content is structured to deliver not just data, but also expert insights into the rationale behind experimental choices and applications.

Core Molecular Identity and Physicochemical Properties

9-Heptadecanol is a saturated fatty alcohol with a 17-carbon backbone and a hydroxyl group located at the C-9 position. This structure imparts an amphiphilic character, with a long, nonpolar hydrocarbon tail and a polar alcohol head. At room temperature, it exists as a white to light yellow crystalline solid.[1]

Its core identifiers and key physicochemical properties are summarized below for quick reference. This data is fundamental for its handling, storage, and application in various experimental settings.

PropertyValueSource(s)
CAS Number 624-08-8[2]
Molecular Formula C₁₇H₃₆O[2]
Molecular Weight 256.47 g/mol [3]
IUPAC Name Heptadecan-9-ol[2]
Appearance White to light yellow powder or crystal[4]
Melting Point 58.0 to 62.0 °C[3]
Boiling Point ~318-329 °C at 760 mmHg (estimated)[3][5]
Flash Point 122 °C (estimated)[3]
Solubility Soluble in organic solvents like chloroform and DMSO; insoluble in water.[6]

Synthesis of 9-Heptadecanol: From Classic Chemistry to Green Biocatalysis

The synthesis of 9-Heptadecanol can be approached through several routes, ranging from traditional organic reductions to innovative and sustainable biocatalytic methods. The choice of method is often dictated by the desired purity, stereochemistry, scale, and environmental considerations.

Reduction of 9-Heptadecanone

The most direct and conventional laboratory-scale synthesis involves the reduction of the corresponding ketone, 9-heptadecanone (also known as dioctyl ketone). This transformation is a cornerstone of organic synthesis.[7]

Causality of Reagent Choice:

  • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, favored for its safety and ease of use in protic solvents like methanol or ethanol. It efficiently reduces ketones without affecting more robust functional groups.[8]

  • Lithium Aluminum Hydride (LiAlH₄): A much more powerful and non-selective reducing agent. It must be used under anhydrous conditions in aprotic solvents (e.g., diethyl ether, THF). While highly effective, its pyrophoric nature necessitates stringent safety precautions.[8]

Below is a logical workflow for this common synthesis pathway.

G start Starting Material: 9-Heptadecanone reagent Reducing Agent (e.g., NaBH₄ in Ethanol) start->reagent Introduction reaction Reduction of Carbonyl Group reagent->reaction Reaction Initiation workup Aqueous Workup (Quenching & Extraction) reaction->workup Post-Reaction purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: 9-Heptadecanol purification->product

Caption: Workflow for the synthesis of 9-Heptadecanol via ketone reduction.

A Sustainable Alternative: Photoenzymatic Cascade

Reflecting the principles of green chemistry, a highly innovative and stereoselective route has been developed using a photoenzymatic cascade. This method converts abundant unsaturated fatty acids, such as oleic acid, into enantiomerically pure secondary alcohols.[7]

This process is a self-validating system of high specificity:

  • Stereoselective Hydration: An oleate hydratase enzyme selectively converts oleic acid into (R)-10-hydroxystearic acid (10-HSA). This enzymatic step ensures high stereochemical control, which is challenging to achieve with traditional chemical methods.[7]

  • Light-Dependent Decarboxylation: A fatty acid photodecarboxylase (FAP) enzyme then utilizes blue light to remove the carboxyl group from 10-HSA, yielding (R)-9-heptadecanol.[7]

This biocatalytic approach is significant for producing chiral alcohols, which are valuable building blocks in pharmaceutical synthesis.

Chemical Reactivity and Derivatization

As a secondary alcohol, 9-Heptadecanol is a versatile intermediate for further chemical transformations. Its reactivity is centered around the hydroxyl group.

Oxidation to 9-Heptadecanone

The most important reaction of secondary alcohols is their oxidation to ketones. This transformation is pivotal for constructing more complex molecules where a carbonyl group is required.[7]

  • Common Oxidizing Agents:

    • Chromium-based reagents (e.g., Jones reagent): Strong and effective, but their toxicity and disposal issues have led to reduced use.

    • Swern or Dess-Martin Oxidation: Milder, modern methods that are suitable for sensitive substrates and offer high yields.[7][9]

Substitution of the Hydroxyl Group

The hydroxyl group can be converted into a better leaving group and subsequently substituted, opening pathways to other functionalized C17 chains.

  • Conversion to Alkyl Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the -OH group with -Cl or -Br, respectively. These alkyl halides are valuable precursors for nucleophilic substitution and organometallic reactions.[7]

Applications in Research and Development

While direct applications of 9-Heptadecanol in final drug products are not widely documented, its significance lies in its role as a versatile chemical intermediate and building block.

  • Organic Synthesis: Its long alkyl chain and reactive hydroxyl group make it a valuable starting material for synthesizing more complex molecules. It is particularly useful for introducing a C17 lipophilic tail, which can be a strategy in drug design to modify a molecule's solubility, membrane permeability, or binding characteristics.[3]

  • Materials Science: Long-chain alcohols like 9-Heptadecanol are used as intermediates in the synthesis of materials for electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[3]

  • Biological Context: 9-Heptadecanol is a known plant metabolite, found as a component of the protective cuticular waxes on leaves and fruits.[2] While its specific signaling roles are not fully elucidated, the broader class of long-chain fatty alcohols has demonstrated biological activities. Studies have shown that fatty alcohols, particularly those with C10-C13 chain lengths, exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Mycobacterium species.[10][11][12] This activity is often linked to their ability to disrupt the bacterial cell membrane.[12]

Experimental Protocols

Adherence to validated protocols is critical for reproducible and accurate results. The following sections provide detailed, step-by-step methodologies for the analysis and a key synthetic transformation of 9-Heptadecanol.

Protocol: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for confirming the identity and purity of 9-Heptadecanol. The hydroxyl group often requires derivatization to improve its volatility and chromatographic behavior.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis dissolve 1. Dissolve Sample (e.g., 1 mg in 1 mL solvent) derivatize 2. Derivatization (Silylation) Add BSTFA + 1% TMCS dissolve->derivatize heat 3. Heat at 70°C for 45 min derivatize->heat inject 4. Inject 1 µL into GC-MS heat->inject separate 5. GC Separation (e.g., on a nonpolar column) inject->separate detect 6. MS Detection & Fragmentation separate->detect identify 7. Library Search & Identification (e.g., NIST Library) detect->identify

Caption: Experimental workflow for the GC-MS analysis of 9-Heptadecanol.

Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of 9-Heptadecanol and dissolve it in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Derivatization (Silylation): To an aliquot of the sample solution (e.g., 100 µL), add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[13]

  • Reaction: Cap the vial tightly and heat at 70°C for 45 minutes to ensure complete conversion to the trimethylsilyl (TMS) ether derivative.[13]

  • GC-MS Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Gas Chromatography Parameters (Example):

    • Column: HP-5ms or equivalent nonpolar column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[13]

    • Oven Program: Initial temperature of 50°C, hold for 2 min, then ramp at 3-10°C/min to 280°C, and hold for 10-12 min.[13]

    • Injector Temperature: 280°C.

  • Mass Spectrometry Parameters (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-550.

  • Data Analysis: Identify the peak corresponding to the TMS-derivatized 9-Heptadecanol based on its retention time and mass spectrum. Confirm its identity by comparing the fragmentation pattern with a spectral library (e.g., NIST).[13][14]

Protocol: Oxidation to 9-Heptadecanone using Swern Oxidation

This protocol provides a reliable, mild method for synthesizing the corresponding ketone.

Methodology:

  • Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), set up a three-neck flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer.

  • Oxalyl Chloride Activation: Cool the flask to -78°C (dry ice/acetone bath). Charge the flask with anhydrous dichloromethane (DCM) and oxalyl chloride.

  • DMSO Addition: Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO) in DCM via the dropping funnel, keeping the internal temperature below -60°C. Stir for 15 minutes.

  • Alcohol Addition: Dissolve 9-Heptadecanol in DCM and add it dropwise to the reaction mixture, again maintaining the temperature below -60°C. Stir for 30-45 minutes.

  • Base Quench: Add a hindered base, such as triethylamine (TEA), dropwise. A precipitate will form. Allow the reaction to warm to room temperature slowly.

  • Workup: Add water to the reaction mixture. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude 9-heptadecanone can be purified by column chromatography on silica gel or by recrystallization.[7]

Spectroscopic Data for Structural Elucidation

NMR spectroscopy is indispensable for confirming the molecular structure of 9-Heptadecanol.

¹H NMR (Predicted) Chemical Shift (ppm)MultiplicityAssignment
Protons ~3.6MultipletCH-OH (proton on C-9)
~1.2-1.5Broad Multiplet-CH₂- (bulk methylene protons)
~0.88Triplet-CH₃ (terminal methyl protons)
¹³C NMR (Predicted) Chemical Shift (ppm)Assignment
Carbon ~72C-9 (carbon bearing the -OH group)
~37C-8, C-10
~22-32Other -CH₂- carbons
~14C-1, C-17 (terminal methyl carbons)

Note: Predicted NMR data serves as a guide. Actual shifts may vary based on solvent and experimental conditions.[5][7]

References

Exploratory

Unveiling the Presence of 9-Heptadecanol in Plant Waxes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the natural sources of 9-Heptadecanol, a secondary fatty alcohol, within the epicuticular waxes of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of 9-Heptadecanol, a secondary fatty alcohol, within the epicuticular waxes of plants. While its presence is acknowledged in the scientific literature, quantitative data remains limited, presenting a notable gap and opportunity for future research. This document synthesizes available information on its natural occurrence, offers detailed experimental protocols for its extraction and quantification, and explores the broader context of fatty acid signaling in plants where it may play a role.

Natural Occurrence of 9-Heptadecanol in Plant Waxes

9-Heptadecanol (C₁₇H₃₆O) is a saturated secondary alcohol that has been identified as a metabolite in various plants, forming a component of their protective outer wax layer.[1] This waxy cuticle is crucial for plants, providing a barrier against environmental stressors such as water loss, UV radiation, and pathogens.

While the presence of 9-Heptadecanol has been reported in the epicuticular waxes of species such as the Canyon Live Oak (Quercus chrysolepis) and in maize silks (Zea mays) , specific quantitative data for this compound in these or other species is not well-documented in current scientific literature.[2] Studies on maize silks indicate that alcohols, in general, constitute a minor fraction of the total cuticular wax, often less than 1%.[3]

Research on other plant species, such as Arabidopsis thaliana, has provided quantitative data for other secondary alcohols in their stem waxes. For instance, the total secondary alcohol content in Arabidopsis stem wax has been measured at 2.4 µg/cm², with the C₂₉ homolog being the most abundant.[4][5][6] This highlights that while secondary alcohols are present, their specific chain lengths and concentrations can vary significantly between species.

Table 1: Quantitative Data on Secondary Alcohols in Plant Waxes

Plant SpeciesPlant PartSecondary Alcohol(s)Concentration
Arabidopsis thalianaStemTotal Secondary Alcohols (C₂₇-C₃₁)2.4 µg/cm²
Arabidopsis thalianaStemC₂₉ Secondary Alcohol98% of total secondary alcohols
Zea mays (Maize)SilksTotal Alcohols< 1% of total extractable cuticular waxes

Note: Specific quantitative data for 9-Heptadecanol is currently unavailable in the reviewed literature.

Experimental Protocols for the Analysis of 9-Heptadecanol in Plant Waxes

The following sections outline a comprehensive methodology for the extraction, isolation, and quantification of 9-Heptadecanol from plant wax, based on established protocols for long-chain fatty alcohols.

Extraction of Epicuticular Waxes

Objective: To isolate the epicuticular wax from the plant surface with minimal contamination from internal lipids.

Materials:

  • Fresh plant material (e.g., leaves, stems)

  • Chloroform (HPLC grade)

  • Glass beakers or vials

  • Forceps

  • Analytical balance

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Carefully excise the desired plant parts.

  • Determine the surface area of the plant material if quantification per unit area is required.

  • Immerse the plant material in chloroform for a short duration (typically 30-60 seconds) with gentle agitation. This brief immersion time is crucial to minimize the extraction of intracellular lipids.

  • Remove the plant material from the solvent.

  • The chloroform extract, now containing the dissolved epicuticular waxes, is collected.

  • An internal standard (e.g., tetracosane or a deuterated long-chain alcohol) should be added at this stage to allow for accurate quantification.

  • The solvent is then evaporated to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C to prevent degradation of the wax components.

Derivatization of Alcohols for GC-MS Analysis

Objective: To convert the long-chain alcohols into their trimethylsilyl (TMS) ethers to increase their volatility and improve their chromatographic behavior for GC-MS analysis.

Materials:

  • Dried wax extract

  • Anhydrous pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Dissolve the dried wax extract in a small volume of anhydrous pyridine (e.g., 100 µL) in a GC vial.

  • Add an equal volume of BSTFA with 1% TMCS (e.g., 100 µL).

  • Seal the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the derivatized 9-Heptadecanol in the wax extract.

Instrumentation and Parameters (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar nonpolar capillary column

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: Increase to 200°C at 15°C/min

    • Ramp 2: Increase to 320°C at 5°C/min, hold for 15 minutes

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-600

Data Analysis:

  • Identification: The identification of the TMS-derivatized 9-Heptadecanol is achieved by comparing its retention time and mass spectrum with that of an authentic standard.

  • Quantification: The amount of 9-Heptadecanol is calculated by comparing its peak area to the peak area of the internal standard. The concentration can then be expressed as µg per gram of fresh/dry weight or µg per cm² of plant surface area.

Potential Role in Plant Signaling Pathways

While there is no direct evidence of 9-Heptadecanol's involvement in specific plant signaling pathways, its origin as a fatty acid derivative places it within a class of molecules known to be crucial for plant communication and defense.[7][8][9][10][11] Fatty acids and their oxygenated derivatives, collectively known as oxylipins, are key signaling molecules in responses to both biotic and abiotic stresses.[7][8][9][10]

The biosynthesis of long-chain fatty alcohols is part of the broader fatty acid metabolism in plants. This intricate network produces a variety of signaling molecules, including jasmonates, which are central to defense against herbivores and certain pathogens. It is conceivable that 9-Heptadecanol, or other secondary alcohols, could act as signaling molecules themselves or as precursors to other bioactive compounds. Further research is required to elucidate any such roles.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated.

Experimental_Workflow cluster_extraction Wax Extraction cluster_derivatization Derivatization cluster_analysis Analysis Plant_Material Plant Material Solvent_Extraction Chloroform Immersion (30-60s) Plant_Material->Solvent_Extraction Add_IS Add Internal Standard Solvent_Extraction->Add_IS Evaporation Solvent Evaporation Add_IS->Evaporation Dried_Wax Dried Wax Extract Evaporation->Dried_Wax Derivatization_Step Add Pyridine & BSTFA Heat at 70°C Dried_Wax->Derivatization_Step Derivatized_Sample Derivatized Sample Derivatization_Step->Derivatized_Sample GCMS_Analysis GC-MS Analysis Derivatized_Sample->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: Experimental workflow for the extraction and analysis of 9-Heptadecanol.

Fatty_Acid_Signaling cluster_synthesis Fatty Acid Biosynthesis & Modification cluster_signaling Downstream Signaling C16_C18_FA C16 & C18 Fatty Acids Elongation Elongation C16_C18_FA->Elongation Oxylipins Oxylipins (e.g., Jasmonates) C16_C18_FA->Oxylipins VLCFA Very-Long-Chain Fatty Acids (VLCFAs) Elongation->VLCFA Reduction Reduction VLCFA->Reduction Decarbonylation Decarbonylation VLCFA->Decarbonylation Primary_Alcohols Primary Alcohols Reduction->Primary_Alcohols Alkanes Alkanes Decarbonylation->Alkanes Hydroxylation Hydroxylation Alkanes->Hydroxylation Secondary_Alcohols Secondary Alcohols (e.g., 9-Heptadecanol) Hydroxylation->Secondary_Alcohols Stress_Response Stress Response Genes Secondary_Alcohols->Stress_Response Oxylipins->Stress_Response Defense Plant Defense Stress_Response->Defense

References

Foundational

The Biosynthesis of 9-Heptadecanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 9-Heptadecanol, a 17-carbon secondary alcohol, is a molecule of interest with potential applications in various fields. While its presence has been...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Heptadecanol, a 17-carbon secondary alcohol, is a molecule of interest with potential applications in various fields. While its presence has been noted in some organisms, a complete understanding of its biosynthetic pathways is still emerging. This technical guide consolidates the current knowledge on the biosynthesis of 9-heptadecanol, with a primary focus on a novel photoenzymatic pathway. It also explores a potential, more conventional biosynthetic route originating from odd-chain fatty acids. This document provides a detailed overview of the enzymatic reactions, quantitative data on reaction kinetics and yields, and comprehensive experimental protocols for the key enzymes involved. Visual diagrams of the metabolic pathways and experimental workflows are included to facilitate a deeper understanding of the underlying processes.

Introduction

Long-chain alcohols are ubiquitous in nature, serving as precursors for waxes, pheromones, and signaling molecules. While the biosynthesis of primary, even-chain alcohols is well-characterized, the pathways leading to secondary and odd-chain alcohols are less understood. 9-Heptadecanol, a secondary alcohol with an odd-numbered carbon chain, presents a unique case. Recent research has unveiled a promising photoenzymatic cascade for the synthesis of (R)-9-heptadecanol from the abundant renewable resource, oleic acid. This guide will delve into the specifics of this pathway and also consider a hypothetical, more traditional route involving the reduction of a C17 fatty acid precursor.

The Photoenzymatic Biosynthesis of (R)-9-Heptadecanol

A novel and efficient two-step enzymatic cascade has been identified for the synthesis of (R)-9-heptadecanol, starting from oleic acid. This pathway utilizes an oleate hydratase and a fatty acid photodecarboxylase.

Pathway Overview

The photoenzymatic synthesis of (R)-9-heptadecanol proceeds as follows:

  • Hydration of Oleic Acid: The first step involves the stereoselective hydration of the C9-C10 double bond of oleic acid (a C18 fatty acid) to produce (R)-10-hydroxystearic acid. This reaction is catalyzed by an oleate hydratase.

  • Photodecarboxylation of (R)-10-hydroxystearic acid: The resulting hydroxy fatty acid undergoes a light-dependent decarboxylation reaction, where the carboxyl group is removed, yielding (R)-9-heptadecanol. This step is catalyzed by a fatty acid photodecarboxylase (FAP).

Photoenzymatic_Pathway_9_Heptadecanol oleic_acid Oleic Acid (C18:1) hydroxystearic_acid (R)-10-Hydroxystearic Acid oleic_acid->hydroxystearic_acid Oleate Hydratase (e.g., from Lactobacillus reuteri) + H2O heptadecanol (R)-9-Heptadecanol (C17) hydroxystearic_acid->heptadecanol Fatty Acid Photodecarboxylase (e.g., from Chlorella variabilis) + Blue Light - CO2

Figure 1: Photoenzymatic pathway for the synthesis of (R)-9-heptadecanol.
Key Enzymes and Quantitative Data

Oleate hydratases (EC 4.2.1.53) are enzymes that catalyze the addition of water to the double bond of oleic acid. Several oleate hydratases have been characterized from various microorganisms.

Enzyme SourceApparent Km (mM)Apparent Vmax (mU/mg)kcat (s-1)Optimal pHOptimal Temperature (°C)
Elizabethkingia meningoseptica0.11 ± 0.06[1]1.0 ± 0.1 (µmol min-1 mg-1)[1]1.2 ± 0.2[1]6.0[1][2]25[1]
Lysinibacillus fusiformis0.54[3]-14.17 (850 min-1)[3]--
Macrococcus caseolyticus---6.5[4]25[4]

Table 1: Kinetic Parameters of Oleate Hydratases. Note: Kinetic parameters are often reported as "apparent" due to the low solubility of the fatty acid substrate in aqueous buffers.[2]

Fatty acid photodecarboxylase (FAP) from the microalga Chlorella variabilis NC64A is a light-dependent enzyme that catalyzes the decarboxylation of fatty acids to produce alkanes or alkenes.[5]

ParameterValueConditions
Quantum Yield >80%[5]For electron abstraction from the fatty acid by photoexcited FAD.
Quantum Efficiency (Decarboxylation) 3.2% (for pentanoic acid)Photon flux of 13.8 µE L-1s-1.[6] Note: Data for 10-hydroxystearic acid is not explicitly available, but the enzyme shows a preference for long-chain fatty acids (C16-C17).[6]

Table 2: Key Performance Metrics for Fatty Acid Photodecarboxylase (FAP).

Experimental Protocols

This protocol is adapted from methodologies described for oleate hydratases from Elizabethkingia meningoseptica and other bacterial sources.[1][2][7]

Objective: To determine the enzymatic activity of oleate hydratase by measuring the conversion of oleic acid to 10-hydroxystearic acid.

Materials:

  • Oleic acid

  • Purified oleate hydratase or cell-free extract

  • 20 mM Tris-HCl buffer, pH 8.0 (or other appropriate buffer based on enzyme's optimal pH)

  • 50 mM NaCl

  • 3 M HCl (for stopping the reaction)

  • Palmitic acid (as an internal standard)

  • Diethyl ether (for extraction)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare the reaction mixture containing 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, and a defined concentration of oleic acid (e.g., 2-8 mM). The substrate may need to be emulsified or a co-solvent like ethanol (e.g., 2% v/v) may be added to improve solubility.[4]

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified oleate hydratase or cell-free extract to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 22-30°C) with vigorous stirring to ensure proper mixing of the substrate.[2]

  • Reaction Termination: After a defined time period, stop the reaction by adding 50 µL of 3 M HCl.[2]

  • Extraction: Add a known amount of palmitic acid as an internal standard. Extract the fatty acids from the aqueous layer with diethyl ether.

  • Derivatization: Evaporate the organic solvent and derivatize the fatty acids to their trimethylsilyl (TMS) esters using a silylating agent like BSTFA to increase their volatility for GC analysis.

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS to separate and quantify the amounts of oleic acid and 10-hydroxystearic acid relative to the internal standard.

Oleate_Hydratase_Assay_Workflow A Prepare Reaction Mixture (Buffer, NaCl, Oleic Acid) B Add Oleate Hydratase A->B C Incubate at Optimal Temperature with Stirring B->C D Stop Reaction with HCl C->D E Add Internal Standard (Palmitic Acid) D->E F Extract with Diethyl Ether E->F G Derivatize with BSTFA F->G H Analyze by GC-MS G->H

Figure 2: Experimental workflow for the oleate hydratase activity assay.

This protocol is based on methods described for the characterization of FAP from Chlorella variabilis.[8][9]

Objective: To measure the light-dependent conversion of a fatty acid to its corresponding alkane.

Materials:

  • (R)-10-hydroxystearic acid (or other fatty acid substrate like palmitic acid)

  • Purified FAP or cell-free extract containing FAP

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Dimethyl sulfoxide (DMSO) as a co-solvent (e.g., 10-30% v/v)

  • Blue light source (e.g., LED with λ = 450 nm)

  • Gas chromatograph with a flame ionization detector (GC-FID) or GC-MS for product analysis.

Procedure:

  • Reaction Setup: In a light-transparent reaction vessel (e.g., a quartz cuvette or glass vial), prepare the reaction mixture containing the reaction buffer, DMSO, and the fatty acid substrate (e.g., 10-13 mM).

  • Enzyme Addition: Add a known concentration of purified FAP (e.g., 3-6 µM) or cell-free extract.

  • Incubation and Illumination: Incubate the reaction mixture at the desired temperature (e.g., 30-37°C) while illuminating with a blue light source of a defined intensity (e.g., 14.5 µE L-1s-1).[9] A dark control should be run in parallel.

  • Extraction: After a set period of illumination, extract the products (e.g., 9-heptadecanol) and remaining substrate using an appropriate organic solvent (e.g., ethyl acetate or hexane).

  • Analysis: Analyze the organic phase by GC-FID or GC-MS to quantify the amount of product formed and the amount of substrate consumed.

FAP_Assay_Workflow A Prepare Reaction Mixture (Buffer, DMSO, Fatty Acid Substrate) B Add Fatty Acid Photodecarboxylase A->B C Incubate with Blue Light Illumination (and a dark control) B->C D Extract with Organic Solvent C->D E Analyze by GC-FID or GC-MS D->E

Figure 3: Experimental workflow for the fatty acid photodecarboxylase assay.

Potential Alternative Biosynthetic Pathway

While the photoenzymatic pathway is a promising route, it is also plausible that 9-heptadecanol could be synthesized through a more conventional pathway involving the reduction of an odd-chain fatty acid.

Pathway Overview

This hypothetical pathway would likely involve the following steps:

  • Biosynthesis of Heptadecanoic Acid (Margaric Acid): Organisms that produce odd-chain fatty acids typically use propionyl-CoA as a primer for fatty acid synthesis instead of acetyl-CoA.[10]

  • Activation to Heptadecanoyl-CoA: The synthesized heptadecanoic acid would be activated to its coenzyme A thioester, heptadecanoyl-CoA.

  • Reduction to 9-Heptadecanol: Heptadecanoyl-CoA could then be reduced to 9-heptadecanol. This would likely be a multi-step process, potentially involving a hydroxylation at the C9 position followed by reduction of the carboxyl group, or a direct reduction to 1-heptadecanol followed by hydroxylation. However, the direct formation of a secondary alcohol from an acyl-CoA is less common. An alternative could be the conversion to 9-heptadecanone, which is then reduced to 9-heptadecanol.

Alternative_Pathway_9_Heptadecanol propionyl_coa Propionyl-CoA heptadecanoic_acid Heptadecanoic Acid (C17:0) propionyl_coa->heptadecanoic_acid Fatty Acid Synthase malonyl_coa Malonyl-CoA malonyl_coa->heptadecanoic_acid Fatty Acid Synthase heptadecanoyl_coa Heptadecanoyl-CoA heptadecanoic_acid->heptadecanoyl_coa Acyl-CoA Synthetase intermediate Hypothetical Intermediates (e.g., 9-hydroxyheptadecanoyl-CoA or 9-heptadecanone) heptadecanoyl_coa->intermediate Hydroxylase / Other enzymes heptadecanol 9-Heptadecanol intermediate->heptadecanol Reductase

Figure 4: Hypothetical alternative biosynthetic pathway for 9-heptadecanol.
Evidence and Gaps in Knowledge

Heptadecanoic acid is known to occur in trace amounts in the fat and milk of ruminants.[10] While the enzymatic machinery for the reduction of fatty acyl-CoAs to primary alcohols is well-established, the specific enzymes that would catalyze the formation of a secondary alcohol like 9-heptadecanol from a C17 precursor have not been definitively identified. Further research is needed to elucidate the enzymes and intermediates involved in this potential pathway.

Conclusion

The biosynthesis of 9-heptadecanol in organisms is an area of active research. The discovery of a photoenzymatic pathway starting from oleic acid represents a significant advancement, offering a sustainable and stereoselective route to (R)-9-heptadecanol. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers aiming to study or engineer this pathway. The potential alternative pathway via heptadecanoic acid reduction remains to be fully elucidated and presents an exciting avenue for future investigation. As our understanding of these biosynthetic routes deepens, so too will the potential for the biotechnological production of 9-heptadecanol and other valuable long-chain secondary alcohols.

References

Exploratory

Spectroscopic Profile of 9-Heptadecanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 9-Heptadecanol (CAS No. 624-08-8), a secondary fatty alcohol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 9-Heptadecanol (CAS No. 624-08-8), a secondary fatty alcohol. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and logical workflows.

Introduction

9-Heptadecanol is a 17-carbon secondary alcohol where the hydroxyl group is located on the 9th carbon atom. Its chemical formula is C₁₇H₃₆O, and its molecular weight is 256.5 g/mol .[1] Spectroscopic techniques are essential for confirming the structure, purity, and position of the hydroxyl group in this long-chain alcohol.[2] This guide summarizes the key spectroscopic features of 9-Heptadecanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 9-Heptadecanol. Both ¹H and ¹³C NMR provide critical information for structural confirmation. The data presented below is based on predicted values for long-chain alcohols, as detailed experimental spectra for this specific compound are not widely available in the literature.[2][3]

¹H NMR Data

The ¹H NMR spectrum of 9-Heptadecanol is characterized by three main regions corresponding to the proton on the hydroxyl-bearing carbon, the numerous methylene protons, and the terminal methyl protons.[2]

Chemical Shift (δ) ppmMultiplicityAssignment
~ 3.6MultipletH-9 (CH-OH)
~ 1.2 - 1.5Broad MultipletMethylene Protons (CH₂)
~ 0.9TripletMethyl Protons (CH₃)
Table 1: Predicted ¹H NMR spectral data for 9-Heptadecanol.[2]
¹³C NMR Data

In the ¹³C NMR spectrum, the carbon atom attached to the hydroxyl group is the most deshielded among the aliphatic carbons, giving it a distinct chemical shift.[2]

Chemical Shift (δ) ppmAssignment
~ 72C-9 (C-OH)
~ 38C-8, C-10
~ 23 - 32Methylene Carbons (C-2 to C-7, C-11 to C-16)
~ 14C-1, C-17 (CH₃)
Table 2: Predicted ¹³C NMR spectral data for 9-Heptadecanol.[2]
Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of long-chain alcohols.[4][5]

  • Sample Preparation : Dissolve 10-20 mg of 9-Heptadecanol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). For quantitative analysis, a known amount of an internal standard like tetramethylsilane (TMS) is added.[4]

  • Filtration : Filter the solution through a pipette plugged with glass wool into a 5 mm NMR tube to remove any particulate matter.[4]

  • Instrumentation : Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Spectral Width: 0-12 ppm.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Spectral Width: 0-200 ppm.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing : Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the solvent residual peak or TMS (0.00 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 10-20 mg in 0.6 mL CDCl3 filter Filter into NMR Tube dissolve->filter acquire_H1 Acquire ¹H NMR Spectrum filter->acquire_H1 acquire_C13 Acquire ¹³C NMR Spectrum filter->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process calibrate Calibrate Spectrum (to TMS or Solvent) process->calibrate assign Assign Signals & Interpret Structure calibrate->assign

References

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 9-Heptadecanol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 9-Heptadecanol. The information present...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 9-Heptadecanol. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this long-chain secondary alcohol, which serves as a valuable intermediate in various synthetic and developmental processes.

Introduction to 9-Heptadecanol and its Spectroscopic Characterization

9-Heptadecanol (C₁₇H₃₆O) is a saturated fatty alcohol characterized by a hydroxyl group located at the C-9 position of a seventeen-carbon chain. Its structure presents a point of symmetry, which is reflected in its NMR spectra, simplifying the analysis to some extent. NMR spectroscopy is a powerful analytical technique that provides detailed information about the chemical environment of each proton and carbon atom in a molecule, allowing for unambiguous structural confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 9-Heptadecanol is characterized by distinct signals corresponding to the different types of protons in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for 9-Heptadecanol

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-9 (CH-OH)~3.6Multiplet1H
H-1, H-17 (-CH₃)~0.9Triplet6H
H-2 to H-8, H-10 to H-16 (-CH₂-)~1.2-1.5Broad Multiplet28H
-OHVariableSinglet (broad)1H

The proton attached to the carbon bearing the hydroxyl group (H-9) is the most deshielded of the aliphatic protons and is expected to appear as a multiplet around 3.6 ppm.[1] The terminal methyl protons (H-1 and H-17) are chemically equivalent due to the molecule's symmetry and are predicted to resonate as a triplet at approximately 0.9 ppm, coupled to the adjacent methylene groups.[1] The numerous methylene protons along the two octyl chains generate a complex, overlapping multiplet in the region of 1.2-1.5 ppm.[1] The chemical shift of the hydroxyl proton is variable and depends on factors such as solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on each unique carbon atom in the structure. Due to the symmetry of 9-Heptadecanol, the 17 carbon atoms will give rise to only 9 distinct signals. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for 9-Heptadecanol

Carbon AssignmentChemical Shift (δ, ppm)
C-9 (C-OH)~72
C-8, C-10~38
C-7, C-11~26-32
C-6, C-12~26-32
C-5, C-13~26-32
C-4, C-14~26-32
C-3, C-15~23-32
C-2, C-16~23-32
C-1, C-17~14

The carbon atom bonded to the hydroxyl group (C-9) is the most deshielded of the aliphatic carbons, resonating at a distinct chemical shift of approximately 72 ppm.[1] The carbons adjacent to C-9 (C-8 and C-10) are also significantly deshielded and are predicted to appear around 38 ppm.[1] The remaining methylene carbons in the alkyl chains will have characteristic shifts in the 23-32 ppm range, while the terminal methyl carbons (C-1 and C-17) will be the most shielded, appearing at approximately 14 ppm.

Experimental Protocol for NMR Analysis

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 9-Heptadecanol.

4.1. Sample Preparation

  • Sample Purity: Ensure the 9-Heptadecanol sample is of high purity. If necessary, purify the compound by recrystallization or column chromatography.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like long-chain alcohols.

  • Concentration: Dissolve approximately 10-20 mg of 9-Heptadecanol in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR spectrometers can often lock onto the deuterium signal of the solvent, making the addition of an internal standard optional.

4.2. NMR Spectrometer and Parameters

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are typically sufficient.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

4.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Visualizing the Structure and NMR Correlations

The following diagram, generated using the DOT language, illustrates the chemical structure of 9-Heptadecanol and highlights the key predicted NMR chemical shifts.

Caption: Molecular structure of 9-Heptadecanol with key predicted ¹H and ¹³C NMR chemical shifts.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the complete NMR-based structural elucidation of 9-Heptadecanol.

NMR_Workflow start Start: 9-Heptadecanol Sample sample_prep Sample Preparation (Dissolution in Deuterated Solvent) start->sample_prep nmr_acquisition NMR Data Acquisition (¹H, ¹³C, and optional 2D NMR) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing h1_analysis ¹H NMR Analysis (Chemical Shift, Integration, Multiplicity) data_processing->h1_analysis c13_analysis ¹³C NMR Analysis (Chemical Shift, Number of Signals) data_processing->c13_analysis structure_elucidation Structure Elucidation (Correlation of ¹H and ¹³C Data) h1_analysis->structure_elucidation c13_analysis->structure_elucidation final_confirmation Final Structure Confirmation structure_elucidation->final_confirmation

Caption: Logical workflow for the NMR spectral analysis and structural confirmation of 9-Heptadecanol.

Conclusion

The ¹H and ¹³C NMR spectral analysis of 9-Heptadecanol provides a definitive method for its structural verification. The symmetry of the molecule simplifies the spectra, and the characteristic chemical shifts of the protons and carbons in the vicinity of the hydroxyl group are key identifiers. By following the detailed experimental protocol and data analysis workflow presented in this guide, researchers, scientists, and drug development professionals can confidently characterize 9-Heptadecanol for their specific applications.

References

Exploratory

A Guide to Fourier-Transform Infrared Spectroscopy of Long-Chain Alcohols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Fourier-transform infrared (FTIR) spectroscopy is a powerful analytical technique for the qualitative and quantitat...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fourier-transform infrared (FTIR) spectroscopy is a powerful analytical technique for the qualitative and quantitative analysis of long-chain alcohols. These compounds, characterized by a hydroxyl group attached to a long alkyl chain, are fundamental components in various fields, including pharmaceuticals, cosmetics, and industrial lubricants. FTIR spectroscopy provides valuable information about the molecular structure, functional groups, and purity of long-chain alcohols, and can be used for quantitative determination in various matrices. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the FTIR analysis of long-chain alcohols.

Core Principles of FTIR Spectroscopy of Alcohols

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. When a molecule absorbs infrared radiation, it undergoes a transition to a higher vibrational state. The specific wavenumbers at which a molecule absorbs radiation are characteristic of its molecular structure and the types of chemical bonds present.

For long-chain alcohols, the most prominent and characteristic absorption bands are associated with the hydroxyl (-OH) and alkyl (C-H) functional groups.

Key Vibrational Modes:

  • O-H Stretching: The stretching vibration of the hydroxyl group is highly sensitive to hydrogen bonding. In concentrated samples or in the presence of hydrogen bond acceptors, this appears as a broad and intense absorption band in the region of 3200-3600 cm⁻¹. In dilute solutions with non-polar solvents, a sharper "free" O-H stretching band may be observed around 3600-3700 cm⁻¹.

  • C-H Stretching: The stretching vibrations of the alkyl chain's C-H bonds typically appear as strong, sharp bands in the region of 2850-3000 cm⁻¹.

  • C-O Stretching: The stretching vibration of the carbon-oxygen single bond results in a strong absorption band in the fingerprint region, typically between 1000 and 1260 cm⁻¹. The exact position of this band can provide information about whether the alcohol is primary, secondary, or tertiary.[1][2][3][4][5]

  • O-H Bending: The in-plane bending of the O-H group appears in the region of 1350-1450 cm⁻¹.

  • CH₂ and CH₃ Bending: The bending (scissoring, wagging, and twisting) vibrations of the methylene (CH₂) and methyl (CH₃) groups of the alkyl chain give rise to a series of bands in the fingerprint region, typically between 1350 and 1470 cm⁻¹.

Quantitative Analysis

FTIR spectroscopy can be a powerful tool for the quantitative analysis of long-chain alcohols. The Beer-Lambert law states that the absorbance of a specific vibrational band is directly proportional to the concentration of the analyte. By preparing a series of standards with known concentrations and measuring their absorbance at a characteristic wavenumber, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

For complex mixtures, multivariate calibration techniques such as Partial Least Squares (PLS) regression may be employed. These methods use a larger portion of the spectral data to build a more robust calibration model that can account for overlapping peaks and matrix effects.[6][7][8][9][10]

Quantitative Data for Long-Chain Alcohols
Analyte(s)MatrixWavenumber(s) Used (cm⁻¹)Calibration ModelCorrelation Coefficient (R²)Notes
Dodecanol, Tetradecanol, OctadecanolMachinery OilsNot specifiedNot specifiedNot specifiedSuccessful quantitative determination reported.
Fusel Alcohols (higher-chain alcohols)Grape-Derived SpiritsFull spectrumPLS0.941 - 0.974RPD values from 4.1 to 6.2 indicate good model performance.

RPD: Ratio of Performance to Deviation

Experimental Protocols

The choice of experimental protocol for FTIR analysis of long-chain alcohols depends on the physical state of the sample (solid, liquid, or solution) and the desired information (qualitative or quantitative).

Sample Preparation

For Solid, Waxy Long-Chain Alcohols:

  • Attenuated Total Reflectance (ATR): This is often the simplest method for solid samples. A small amount of the solid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide) and pressure is applied to ensure good contact. The applied pressure can affect the spectrum, so it should be consistent across samples for quantitative analysis. For waxy samples, gentle warming of the ATR crystal may improve contact.[11][12][13][14]

  • Potassium Bromide (KBr) Pellets: A small amount of the finely ground solid alcohol (typically 1-2 mg) is intimately mixed with dry KBr powder (around 200 mg). The mixture is then pressed under high pressure in a die to form a transparent pellet. This method requires care to avoid moisture contamination, as water has strong IR absorption bands. For waxy samples, grinding at cryogenic temperatures (after freezing with liquid nitrogen) can improve powder fineness.

  • Mulls: A mull is prepared by grinding the solid sample with a mulling agent (e.g., Nujol or Fluorolube) to form a paste. This paste is then spread between two IR-transparent windows (e.g., NaCl or KBr). The mulling agent has its own characteristic IR absorption bands, which must be taken into account.

For Liquid Long-Chain Alcohols or Solutions:

  • Liquid Cells: The liquid sample is placed in a cell with IR-transparent windows (e.g., NaCl, KBr, CaF₂). The path length of the cell is fixed and known, which is crucial for quantitative analysis.

  • ATR: A drop of the liquid is placed directly on the ATR crystal. This is a quick and easy method for qualitative analysis and can also be used for quantitative analysis if the sample volume and contact are carefully controlled.

Instrument Parameters

Typical instrument parameters for the FTIR analysis of long-chain alcohols are:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

  • Apodization: A mathematical function applied to the interferogram to reduce spectral artifacts. Common functions include Happ-Genzel and Blackman-Harris.

Data Interpretation and Spectral Features

The FTIR spectrum of a long-chain alcohol is dominated by the features of the hydroxyl and alkyl groups. The following table summarizes the characteristic absorption bands and their assignments for some common long-chain alcohols.

Vibrational Mode1-Dodecanol (cm⁻¹)1-Tetradecanol (cm⁻¹)1-Octadecanol (cm⁻¹)General Range for Long-Chain Alcohols (cm⁻¹)
O-H Stretch (H-bonded)~3320 (broad, strong)[15]Not specifiedNot specified3200 - 3600 (broad, strong)[1][3]
C-H Asymmetric Stretch (CH₃)Not specified~2955~2955~2950 - 2970
C-H Asymmetric Stretch (CH₂)~2921 (strong)[15]~2916~2916~2915 - 2935
C-H Symmetric Stretch (CH₂)~2852 (strong)[15]~2849~2849~2845 - 2865
C-H Bend (CH₂)~1462[15]~1472~1468~1450 - 1475
C-O Stretch~1063~1057~10611000 - 1260 (strong)[1][2][3][4][5]
O-H Out-of-Plane BendNot specified~950~950~650 - 800 (broad)

Visualization of Experimental Workflows

General FTIR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing & Interpretation Solid Solid Sample ATR ATR Solid->ATR Transmission Transmission Solid->Transmission KBr Pellet / Mull Liquid Liquid Sample Liquid->ATR Liquid->Transmission Liquid Cell Solution Solution Solution->Transmission Liquid Cell Qualitative Qualitative Analysis (Peak Identification) ATR->Qualitative Quantitative Quantitative Analysis (Calibration) ATR->Quantitative Transmission->Qualitative Transmission->Quantitative

Caption: General workflow for FTIR analysis of long-chain alcohols.

Quantitative Analysis Workflow using Calibration Curve

Quantitative_Workflow Prep_Standards Prepare Standards (Known Concentrations) Measure_Standards Measure FTIR Spectra of Standards Prep_Standards->Measure_Standards Create_Calibration Create Calibration Curve (Absorbance vs. Concentration) Measure_Standards->Create_Calibration Determine_Conc Determine Concentration from Calibration Curve Create_Calibration->Determine_Conc Prep_Unknown Prepare Unknown Sample Measure_Unknown Measure FTIR Spectrum of Unknown Prep_Unknown->Measure_Unknown Measure_Unknown->Determine_Conc Validate Validate Method (e.g., with independent samples) Determine_Conc->Validate

Caption: Workflow for quantitative analysis using a calibration curve.

Conclusion

FTIR spectroscopy is a versatile and valuable technique for the analysis of long-chain alcohols. Its ability to provide detailed information about molecular structure and to be used for quantitative analysis makes it an indispensable tool for researchers, scientists, and drug development professionals. By following the appropriate experimental protocols and understanding the principles of data interpretation, FTIR can be effectively applied to a wide range of applications involving long-chain alcohols.

References

Foundational

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 9-Heptadecanol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the electron ionization (EI) mass spectrometry fragmentation pattern of 9-heptadecanol. Understand...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron ionization (EI) mass spectrometry fragmentation pattern of 9-heptadecanol. Understanding these fragmentation pathways is essential for the unequivocal identification and structural elucidation of this long-chain secondary alcohol in complex matrices, a common requirement in metabolomics, environmental analysis, and the development of pharmaceuticals and other chemical products.

Core Principles of 9-Heptadecanol Fragmentation

Under electron ionization, 9-heptadecanol (C₁₇H₃₆O), a secondary alcohol, undergoes characteristic fragmentation reactions, primarily driven by the presence of the hydroxyl group. The most prominent fragmentation pathways are alpha-cleavage and dehydration (loss of water). The position of the hydroxyl group at the 9th carbon atom dictates the formation of specific fragment ions, which serve as a diagnostic fingerprint for its identification.

Alpha-Cleavage

Alpha-cleavage is the scission of the carbon-carbon bond adjacent to the carbon atom bearing the hydroxyl group (the α-carbon). This is a highly favorable fragmentation pathway for alcohols as it leads to the formation of a resonance-stabilized oxonium ion. For 9-heptadecanol, alpha-cleavage can occur on either side of the C-9 carbon.

  • Cleavage of the C8-C9 bond: This results in the loss of an octyl radical (•C₈H₁₇) and the formation of a protonated nonanal, an oxonium ion with a mass-to-charge ratio (m/z) of 143.

  • Cleavage of the C9-C10 bond: This also results in the loss of an octyl radical (•C₈H₁₇) and the formation of the same m/z 143 oxonium ion, due to the symmetrical nature of the alkyl chains on either side of the hydroxyl group.

Dehydration

Another common fragmentation pathway for alcohols is the elimination of a water molecule (H₂O), resulting in a fragment ion with a mass 18 daltons less than the molecular ion. This [M-18]⁺ ion can then undergo further fragmentation.

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of 9-heptadecanol. The relative intensity is normalized to the most abundant peak (the base peak).

m/zProposed Fragment IonRelative Intensity (%)
41C₃H₅⁺High
43C₃H₇⁺High
55C₄H₇⁺High
57C₄H₉⁺High
69C₅H₉⁺100 (Base Peak)[1]
71C₅H₁₁⁺High
83C₆H₁₁⁺Moderate
143[CH₃(CH₂)₇CH=OH]⁺Low
238[M-H₂O]⁺Low
256[M]⁺Very Low/Not Observed

Note: The molecular ion peak ([M]⁺) for long-chain alcohols is often very weak or absent in EI mass spectra due to rapid fragmentation.[2]

Experimental Protocols

The following provides a typical experimental protocol for the analysis of 9-heptadecanol using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Direct Analysis: For pure standards or relatively clean samples, 9-heptadecanol can be dissolved in a suitable volatile organic solvent (e.g., hexane, dichloromethane) to a concentration of approximately 1 mg/mL.

  • Derivatization (Optional but Recommended for Complex Matrices): To improve volatility and chromatographic peak shape, the hydroxyl group can be derivatized to a trimethylsilyl (TMS) ether.

    • Dry the sample extract completely under a stream of nitrogen.

    • Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and 50 µL of a solvent like pyridine or acetonitrile.

    • Cap the vial and heat at 60-70°C for 30 minutes.

    • Cool to room temperature before injection.

Gas Chromatography (GC) Conditions
  • GC System: Agilent 6890 or similar.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 10 minutes.

Mass Spectrometry (MS) Conditions
  • MS System: Agilent 5975 or equivalent quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 35-400.

  • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).

Mandatory Visualizations

Fragmentation Pathway of 9-Heptadecanol

fragmentation_pathway M 9-Heptadecanol (M, m/z 256) M_plus [M]⁺˙ (m/z 256) M->M_plus EI (70 eV) alpha_cleavage α-Cleavage M_plus->alpha_cleavage dehydration Dehydration M_plus->dehydration fragment_143 [C₈H₁₇CHOH]⁺ (m/z 143) alpha_cleavage->fragment_143 - •C₈H₁₇ fragment_238 [C₁₇H₃₄]⁺˙ (m/z 238) dehydration->fragment_238 - H₂O further_fragmentation Further Fragmentation fragment_238->further_fragmentation major_ions Major Observed Ions (m/z 69, 55, 43, 41, etc.) further_fragmentation->major_ions

Caption: Electron ionization fragmentation pathway of 9-Heptadecanol.

Experimental Workflow for GC-MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis dissolution Dissolution in Solvent derivatization Derivatization (Optional) dissolution->derivatization injection Injection into GC derivatization->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection spectrum Mass Spectrum Generation detection->spectrum identification Compound Identification spectrum->identification

Caption: General workflow for the GC-MS analysis of 9-Heptadecanol.

References

Exploratory

Physical properties of 9-Heptadecanol: melting and boiling points

An In-Depth Technical Guide to the Physical Properties of 9-Heptadecanol: Melting and Boiling Points Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive examination of the c...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of 9-Heptadecanol: Melting and Boiling Points

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the critical physical properties of 9-Heptadecanol (CAS No. 624-08-8), with a specific focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes data from authoritative sources and outlines rigorous, field-proven methodologies for the empirical determination of these properties. By explaining the causality behind experimental choices and emphasizing self-validating protocols, this guide aims to ensure the generation of accurate and reproducible data.

Introduction to 9-Heptadecanol

9-Heptadecanol is a secondary fatty alcohol characterized by a 17-carbon chain with a hydroxyl (-OH) group located at the ninth carbon position.[1][2] Its chemical structure, featuring two non-polar alkyl tails flanking a central polar hydroxyl group, imparts unique physicochemical characteristics that make it a valuable intermediate in various fields of organic synthesis.[2][3] Found naturally as a component in the cuticular waxes of some plants, its utility extends to its role as a precursor in the synthesis of more complex molecules for applications in materials science, such as OLED and OPV materials.[1][3]

Accurate characterization of its physical properties, particularly the temperatures of phase transition, is fundamental for its application in synthesis, purification, and formulation. The melting and boiling points serve as critical indicators of purity and are essential parameters for process design and safety handling.[1][4]

Physicochemical Properties of 9-Heptadecanol

The defining physical properties of 9-Heptadecanol are summarized below. These values represent a consensus from various chemical data repositories and suppliers. It is crucial to note that slight variations in reported values can occur due to differences in analytical methods and sample purity.

PropertyValueSource(s)
CAS Number 624-08-8[5][6]
Molecular Formula C₁₇H₃₆O[3][6]
Molecular Weight 256.47 g/mol [1][3][6]
Appearance White to light yellow powder or waxy solid[3]
Melting Point 58 °C - 62 °C[1][2][3]
Boiling Point ~318.2 °C at 760 mmHg (Atmospheric Pressure)[7][8]
In-Depth Analysis of Melting Point

The melting point of 9-Heptadecanol is consistently reported in the range of 58 °C to 62 °C.[1][2][3] A pure, crystalline sample is expected to exhibit a sharp melting point, typically spanning a narrow range of 0.5-1.0 °C.[4] The presence of impurities disrupts the crystalline lattice, leading to a depression of the melting point and a broadening of the melting range.[4][9] Therefore, a precisely measured melting range serves as a reliable, initial indicator of sample purity.

In-Depth Analysis of Boiling Point

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[4][10] For 9-Heptadecanol, the boiling point at standard atmospheric pressure (760 mmHg) is estimated to be approximately 318.2 °C.[7][8] Due to this high temperature, precise experimental determination must account for potential thermal decomposition. It is also critical to record the barometric pressure at the time of measurement, as the boiling point is highly dependent on pressure.[4][10]

Experimental Determination Protocols

The following protocols describe standard, reliable methods for determining the melting and boiling points of solid organic compounds like 9-Heptadecanol.

Protocol for Melting Point Determination (Capillary Method)

This method is the most common and reliable technique for determining the melting point of a solid organic compound.[11] It relies on heating a small sample in a capillary tube at a controlled rate.[11]

Instrumentation:

  • Digital Melting Point Apparatus (e.g., Mel-Temp)

  • Glass Capillary Tubes (sealed at one end)

  • Spatula

  • Mortar and Pestle (if sample is not a fine powder)

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: A finely powdered, dry sample ensures uniform packing and efficient heat transfer, which is critical for a sharp, observable melting range.

    • Procedure: Place a small amount of 9-Heptadecanol on a clean, dry surface. If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. Ensure the sample is completely dry.[11]

  • Capillary Tube Packing:

    • Rationale: Proper packing is essential for accuracy. Too little sample is difficult to observe, while too much leads to a large thermal gradient and a broadened melting range.[4]

    • Procedure: Push the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Invert the tube and tap it gently on a hard surface to move the powder to the sealed end. Repeat until the sample column is 1-2 mm high.[4][9]

  • Apparatus Setup and Measurement:

    • Rationale: An initial rapid determination provides an approximate melting point, saving time. The subsequent slow, careful measurement ensures accuracy. A slow heating rate (~1-2 °C per minute) is crucial to allow the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.

    • Procedure: a. Place the packed capillary tube into the sample holder of the melting point apparatus. b. If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C/minute.[12] c. Allow the apparatus to cool to at least 15-20 °C below the approximate melting point. d. Insert a new sample and begin heating at a slow, controlled rate of 1-2 °C per minute. e. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[4]

Protocol for Boiling Point Determination (Microscale Capillary Method)

This method, also known as the Siwoloboff method, is suitable for determining the boiling point of small quantities of liquid. Since 9-Heptadecanol is a solid at room temperature, it must first be melted.

Instrumentation:

  • Thiele Tube or similar heating bath (e.g., beaker with high-boiling mineral oil)

  • Thermometer

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: This setup creates a miniature system to observe the equilibrium between the liquid and vapor phases.

    • Procedure: Place a small amount of solid 9-Heptadecanol into the small test tube, enough to create a liquid column of about 1 cm upon melting. Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[13]

  • Capillary Inversion:

    • Rationale: The inverted capillary tube traps air. As the liquid is heated, this trapped air and the sample's vapor will expand and exit the tube.

    • Procedure: Place a capillary tube (sealed end up) into the liquid within the test tube.[10]

  • Heating and Observation:

    • Rationale: The boiling point is reached when the vapor pressure of the liquid equals the external pressure. At this point, a continuous stream of bubbles will emerge from the capillary. The most accurate reading is obtained upon cooling, as the point where the liquid re-enters the capillary signifies the precise moment of pressure equilibrium.[13][14]

    • Procedure: a. Clamp the thermometer assembly in a Thiele tube or oil bath, ensuring the heat-transfer oil is above the level of the sample.[13] b. Heat the apparatus gently and continuously.[13] As the temperature approaches the boiling point, air will slowly exit the capillary. c. The boiling point is imminent when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[14] Note this approximate temperature. d. Remove the heat source and allow the apparatus to cool slowly. e. The bubbling will slow and eventually stop. The exact boiling point is the temperature at which the liquid is drawn back into the capillary tube.[10][13] Record this temperature. f. Record the current barometric pressure.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow for the determination of melting and boiling points, providing a clear visual guide for laboratory execution.

MeltingPointWorkflow cluster_prep Part 1: Sample Preparation cluster_measure Part 2: Measurement prep1 Obtain dry 9-Heptadecanol sample prep2 Grind to a fine powder (if needed) prep1->prep2 prep3 Pack 1-2 mm of sample into a capillary tube prep2->prep3 measure1 Place capillary in melting point apparatus prep3->measure1 Proceed to Measurement measure2 Heat rapidly for approximate M.P. measure1->measure2 measure3 Cool apparatus below approx. M.P. measure2->measure3 measure4 Heat new sample slowly (1-2 °C/min) measure3->measure4 measure5 Record T1 (first liquid) and T2 (all liquid) measure4->measure5 result Melting Point Range (T1 - T2) measure5->result Calculate Range

Caption: Workflow for Melting Point Determination.

BoilingPointWorkflow cluster_setup Part 1: Apparatus Setup cluster_measure_bp Part 2: Measurement setup1 Place 9-Heptadecanol in a small test tube setup2 Attach tube to thermometer setup1->setup2 setup3 Insert inverted capillary (sealed end up) setup2->setup3 setup4 Place assembly in Thiele tube setup3->setup4 measure1_bp Heat apparatus gently setup4->measure1_bp Proceed to Measurement measure2_bp Observe for a rapid, continuous stream of bubbles measure1_bp->measure2_bp measure3_bp Remove heat source measure2_bp->measure3_bp measure4_bp Record temperature when liquid re-enters capillary measure3_bp->measure4_bp result_bp Observed Boiling Point measure4_bp->result_bp Finalize Reading

Caption: Workflow for Boiling Point Determination.

Conclusion

The melting and boiling points are indispensable physical constants for the characterization of 9-Heptadecanol. A melting point in the range of 58-62 °C and a boiling point near 318 °C at atmospheric pressure are the accepted values. Adherence to meticulous, standardized experimental protocols, such as the capillary methods detailed herein, is paramount for achieving the accuracy and reproducibility required in scientific research and industrial applications. These properties not only confirm the identity of the compound but also provide a crucial measure of its purity, directly impacting its suitability for use in drug development, materials science, and synthetic chemistry.

References

Foundational

Unveiling the Solubility Profile of 9-Heptadecanol: A Technical Guide for Researchers

For Immediate Release This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 9-Heptadecanol in a range of common organic solvents. Designed for researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 9-Heptadecanol in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected solubility behavior, details established experimental protocols for precise measurement, and presents a logical workflow for solvent screening.

Executive Summary

9-Heptadecanol, a C17 secondary alcohol, is a long-chain aliphatic alcohol with significant hydrophobic character. Its solubility is a critical parameter in various applications, including as an intermediate in chemical synthesis, in the formulation of personal care products, and potentially in pharmaceutical excipients. This guide addresses the current landscape of its solubility, offering both qualitative understanding and the methodologies to obtain quantitative data. While specific quantitative solubility data for 9-Heptadecanol is not extensively available in public literature, this guide consolidates general principles and data from analogous long-chain alcohols to provide a robust predictive framework.

Solubility Characteristics of 9-Heptadecanol

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." 9-Heptadecanol possesses a long, nonpolar seventeen-carbon chain and a single polar hydroxyl (-OH) group. This structure dictates its solubility profile, making it generally soluble in nonpolar and moderately polar organic solvents, while exhibiting very low solubility in highly polar solvents like water.

Predicted Solubility in Common Organic Solvents

Based on the structural characteristics of 9-Heptadecanol and the known behavior of other long-chain alcohols, a qualitative and semi-quantitative solubility profile can be predicted. The following table summarizes the expected solubility at ambient temperature. It is important to note that these are estimations and experimental verification is crucial for precise applications.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Alcohols Methanol, EthanolHighThe hydroxyl group of 9-Heptadecanol can form hydrogen bonds with the solvent's hydroxyl group, and the alkyl chain can interact via van der Waals forces with the solvent's alkyl part.
Isopropanol, ButanolHigh to ModerateIncreased alkyl chain length of the solvent may slightly decrease solubility compared to shorter-chain alcohols.
Ketones Acetone, Methyl Ethyl Ketone (MEK)High to ModerateThe polar carbonyl group of the ketone can interact with the hydroxyl group of 9-Heptadecanol, and the alkyl groups provide favorable nonpolar interactions.
Ethers Diethyl Ether, Tetrahydrofuran (THF)HighEthers are good solvents for many organic compounds due to their ability to act as hydrogen bond acceptors and their overall low polarity.
Esters Ethyl AcetateHigh to ModerateSimilar to ketones, the ester group provides a site for polar interactions, while the alkyl chains are compatible.
Aromatic Hydrocarbons Toluene, XyleneHighThe nonpolar aromatic ring and the long alkyl chain of 9-Heptadecanol lead to favorable van der Waals interactions.
Aliphatic Hydrocarbons Hexane, HeptaneModerate to HighStrong van der Waals forces between the long alkyl chains of the solute and solvent promote solubility.
Chlorinated Solvents Dichloromethane, ChloroformHighThese solvents are effective at dissolving a wide range of organic compounds. For instance, the related compound 1-Heptadecanol is reported to be soluble in chloroform at 50 mg/mL.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to LowWhile these are powerful solvents, the high polarity may not be optimal for the long nonpolar chain of 9-Heptadecanol.
Water Very LowThe large hydrophobic alkyl chain dominates the molecule's properties, making it immiscible with water. An estimated water solubility is approximately 0.05499 mg/L at 25 °C.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires rigorous experimental methods. The choice of method often depends on the required precision, the properties of the solute and solvent, and the available equipment. Three widely accepted methods are detailed below.

Gravimetric Method

This classical and straightforward method involves preparing a saturated solution and then determining the mass of the dissolved solute.

Methodology:

  • Saturation: An excess amount of 9-Heptadecanol is added to a known volume or mass of the organic solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to maintain the temperature during this step.

  • Solvent Evaporation: A precisely measured aliquot of the clear saturated solution is transferred to a pre-weighed container.

  • Drying and Weighing: The solvent is carefully evaporated (e.g., using a rotary evaporator or a gentle stream of inert gas), and the container with the solid residue is dried to a constant weight in a vacuum oven.

  • Calculation: The solubility is calculated as the mass of the dissolved 9-Heptadecanol per volume or mass of the solvent.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess 9-Heptadecanol to solvent B Equilibrate at constant temperature (24-48h) A->B C Filter or centrifuge to get saturated solution B->C D Take precise aliquot of supernatant C->D E Evaporate solvent D->E F Dry residue to constant weight E->F G Calculate solubility (mass/volume) F->G

Gravimetric Solubility Determination Workflow
UV-Visible (UV-Vis) Spectrophotometry

This method is suitable if 9-Heptadecanol exhibits a chromophore or can be derivatized to absorb UV-Vis radiation. Since saturated alcohols do not have a strong chromophore, this method would likely require a derivatization step.

Methodology:

  • Calibration Curve: A series of standard solutions of 9-Heptadecanol (or a suitable derivative) of known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

  • Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

  • Dilution: A filtered aliquot of the saturated solution is diluted quantitatively with the solvent to bring the concentration within the linear range of the calibration curve.

  • Absorbance Measurement: The absorbance of the diluted solution is measured at λmax.

  • Concentration Determination: The concentration of 9-Heptadecanol in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining solubility, particularly in complex mixtures or for compounds with no significant UV absorbance (when coupled with a suitable detector like a refractive index or mass spectrometry detector).

Methodology:

  • Method Development: An HPLC method is developed to separate 9-Heptadecanol from any potential impurities. This includes selecting an appropriate column, mobile phase, and detector.

  • Calibration: A calibration curve is generated by injecting standard solutions of known concentrations of 9-Heptadecanol and plotting the peak area versus concentration.

  • Saturated Solution Preparation and Dilution: A saturated solution is prepared and an aliquot is filtered and diluted as described in the UV-Vis method.

  • Analysis: The diluted sample is injected into the HPLC system.

  • Quantification: The peak area corresponding to 9-Heptadecanol is measured, and the concentration in the diluted sample is determined from the calibration curve. The original solubility is then calculated.

Logical Workflow for Solvent Screening in Drug Development

In the context of drug development, a systematic approach to solvent screening is essential for processes such as crystallization, formulation, and purification. The following diagram illustrates a typical workflow.

G cluster_initial Initial Screening cluster_secondary Secondary Screening cluster_optimization Process Optimization cluster_final Final Selection A Define Solvent Universe (e.g., Class 3 solvents) B In Silico Prediction (e.g., COSMO-RS) A->B C High-Throughput Screening (small scale) B->C D Quantitative Solubility Measurement (e.g., HPLC) C->D E Characterize Solid Form (Polymorphism, Solvates) D->E F Select Lead Solvents/ Anti-solvents E->F G Crystallization Process Development F->G H Final Solvent System Selection G->H

Solvent Screening Workflow for Pharmaceutical Applications

This workflow begins with a broad selection of solvents, which are then narrowed down through computational and high-throughput experimental methods. Promising candidates undergo more rigorous quantitative analysis and solid-state characterization before being selected for process optimization.

Conclusion

While specific, publicly available quantitative data on the solubility of 9-Heptadecanol in a wide array of organic solvents is limited, a strong predictive understanding can be derived from its chemical structure and the behavior of analogous long-chain alcohols. For applications requiring precise solubility values, the experimental protocols detailed in this guide—gravimetric, UV-Vis spectrophotometric (with derivatization), and HPLC methods—provide robust frameworks for their determination. The logical workflow for solvent screening further offers a systematic approach for professionals in pharmaceutical development to efficiently identify optimal solvent systems. This guide serves as a foundational resource for researchers and scientists working with 9-Heptadecanol, enabling informed decisions in experimental design and process development.

Exploratory

9-Heptadecanol: A Comprehensive Technical Guide on its Role as a Plant Metabolite and Ecological Significance

For Researchers, Scientists, and Drug Development Professionals Abstract 9-Heptadecanol, a secondary fatty alcohol with the chemical formula C₁₇H₃₆O, is a naturally occurring plant metabolite found within the intricate m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Heptadecanol, a secondary fatty alcohol with the chemical formula C₁₇H₃₆O, is a naturally occurring plant metabolite found within the intricate matrix of cuticular waxes that coat the aerial surfaces of various plant species.[1][2] While often considered a minor component of these protective layers, emerging research highlights its potential significance in mediating ecological interactions. This technical guide provides an in-depth analysis of 9-Heptadecanol, summarizing its biosynthesis, quantitative occurrence, and known ecological functions. Detailed experimental protocols for its extraction, analysis, and bioactivity assessment are presented to facilitate further research. Furthermore, this document explores its potential role in plant defense signaling and as a semiochemical, offering insights for the development of novel crop protection strategies and other biotechnological applications.

Introduction

The plant cuticle is a critical interface between the plant and its environment, playing a pivotal role in preventing water loss, protecting against UV radiation, and serving as the first line of defense against pathogens and herbivores.[3] This hydrophobic barrier is primarily composed of a cutin polymer matrix embedded with and covered by a complex mixture of cuticular waxes. These waxes are predominantly very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, aldehydes, primary and secondary alcohols, ketones, and esters.[3]

9-Heptadecanol belongs to the class of secondary fatty alcohols, which are characterized by a hydroxyl group attached to a secondary carbon atom within the long aliphatic chain. While less abundant than primary alcohols and alkanes in the cuticular waxes of many plants, secondary alcohols are significant constituents in certain species and are believed to contribute to the physical and chemical properties of the plant surface, influencing its interactions with the surrounding environment.[1][4][5] This guide focuses specifically on 9-Heptadecanol, consolidating the current knowledge of its presence in plants and its ecological implications.

Biosynthesis of 9-Heptadecanol in Plants

The biosynthesis of 9-Heptadecanol is intrinsically linked to the broader pathways of cuticular wax production, which primarily occurs in the endoplasmic reticulum of epidermal cells.[6][7] The general biosynthetic route leading to secondary alcohols involves two main stages: the elongation of fatty acid chains and the subsequent modification of these chains.

The biosynthesis of cuticular waxes commences with the synthesis of C16 and C18 fatty acids in the plastids. These fatty acids are then transported to the endoplasmic reticulum, where they undergo elongation to form very-long-chain fatty acids (VLCFAs) through the action of a series of enzymes.[3] These VLCFAs are then channeled into one of two primary modification pathways: the alcohol-forming pathway, which produces primary alcohols and wax esters, or the alkane-forming pathway, which generates aldehydes, alkanes, secondary alcohols, and ketones.[3][6][7]

The formation of secondary alcohols, such as 9-Heptadecanol, is believed to occur via the hydroxylation of long-chain alkanes. This reaction is catalyzed by a mid-chain alkane hydroxylase, likely a cytochrome P450 enzyme such as MAH1, which has been identified in Arabidopsis thaliana.[4][8] This enzyme introduces a hydroxyl group at a specific position along the alkane chain, leading to the formation of a secondary alcohol.

Biosynthesis_of_9_Heptadecanol cluster_0 Fatty Acid Elongation cluster_1 Alkane-Forming Pathway C16_C18_Fatty_Acids C16-C18 Fatty Acids (Plastid) VLCFA_CoA Very-Long-Chain Acyl-CoAs (Endoplasmic Reticulum) C16_C18_Fatty_Acids->VLCFA_CoA Elongase Complex Alkanes Very-Long-Chain Alkanes VLCFA_CoA->Alkanes Decarbonylation Secondary_Alcohols Secondary Alcohols (e.g., 9-Heptadecanol) Alkanes->Secondary_Alcohols Mid-chain Hydroxylation (e.g., MAH1)

A simplified diagram of the proposed biosynthetic pathway of 9-Heptadecanol.

Quantitative Analysis of Secondary Alcohols in Plant Cuticular Wax

While specific quantitative data for 9-Heptadecanol across a wide range of plant species is limited in the literature, analysis of other secondary alcohols in model plants like Arabidopsis thaliana and other species provides a valuable reference for their typical concentrations. The following tables summarize the quantitative data for secondary alcohols found in the cuticular waxes of selected plant species. It is important to note that the composition and amount of cuticular waxes can vary significantly depending on the plant organ, developmental stage, and environmental conditions.[3]

Table 1: Quantitative Composition of Secondary Alcohols in Arabidopsis thaliana Stem Cuticular Wax [1][4]

Compound ClassHomologue Chain LengthsTotal Amount (µg/cm²)Major Homologue
Secondary AlcoholsC₂₇ - C₃₁2.4C₂₉

Table 2: Quantitative Composition of Secondary Alcohols in Drimys winteri Leaf Cuticular Wax [5]

Leaf SurfaceTotal Wax (µg/cm²)Secondary Alcohols (µg/cm²)Major Homologue
Adaxial--C₂₉ (nonacosan-10-ol)
Abaxial31.3 ± 0.910.7 ± 0.1C₂₉

Note: Data for 9-Heptadecanol is not specifically reported in these studies, but the tables provide context for the abundance of other secondary alcohols.

Ecological Role of 9-Heptadecanol

The presence of 9-Heptadecanol in the plant cuticle suggests a role in mediating interactions with the biotic and abiotic environment. While direct evidence for the specific functions of 9-Heptadecanol is still emerging, the known roles of other fatty alcohols and cuticular wax components provide a framework for its potential ecological significance.

Plant Defense

Cuticular waxes, including their constituent fatty alcohols, can act as a physical and chemical barrier against herbivores and pathogens.

  • Anti-herbivore Defense: The chemical composition of the plant surface can influence insect feeding behavior. Fatty alcohols and their derivatives can act as feeding deterrents or antifeedants for certain insect species. The presence of 9-Heptadecanol could contribute to the overall chemical profile of the cuticle that deters herbivory.

  • Antifungal Activity: Long-chain fatty alcohols have been shown to possess antifungal properties. They can disrupt the cell membranes of fungal spores and mycelia, inhibiting their growth and germination. 9-Heptadecanol may contribute to the constitutive antifungal defense of the plant surface.

Semiochemical Communication

Volatile and non-volatile compounds on the plant surface can act as semiochemicals, mediating interactions between organisms.

  • Pheromones and Kairomones: Fatty alcohols and their derivatives are known to function as insect pheromones (communication within the same species) and kairomones (communication between different species, where the receiver benefits). For instance, the ketone analog of 9-Heptadecanol, 9-heptadecanone, has been identified as a trail pheromone component in the African stink ant, Paltothyreus tarsatus.[9] It is plausible that 9-Heptadecanol itself, or its derivatives, could play a role in insect communication, either attracting or repelling certain species.

Experimental Protocols

To facilitate further research into the ecological roles of 9-Heptadecanol, this section provides detailed methodologies for its extraction and analysis, as well as for assessing its biological activity.

Extraction and Analysis of 9-Heptadecanol from Plant Material

Objective: To extract and quantify 9-Heptadecanol from the cuticular wax of a plant sample.

Materials:

  • Fresh plant material (e.g., leaves, stems)

  • Chloroform (analytical grade)

  • Internal standard (e.g., n-tetracosane)

  • Glass vials with Teflon-lined caps

  • Vortex mixer

  • Nitrogen gas stream

  • Derivatizing agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Pyridine

  • Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

  • Extraction: a. Excise a known surface area of fresh plant material. b. Immerse the plant material in a known volume of chloroform containing a known concentration of the internal standard (e.g., 10 µg/mL of n-tetracosane) in a glass vial. The immersion time should be brief (30-60 seconds) to minimize the extraction of intracellular lipids.[3] c. Gently agitate the vial during immersion. d. Remove the plant material from the solvent. e. Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.[3]

  • Derivatization: a. To the dried wax extract, add 50 µL of pyridine and 50 µL of BSTFA. b. Heat the vial at 70°C for 30 minutes to facilitate the silylation of the hydroxyl group of 9-Heptadecanol, which increases its volatility for GC analysis.

  • GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. Use a non-polar capillary column (e.g., HP-5ms) for separation. c. The mass spectrometer is used to identify 9-Heptadecanol based on its mass spectrum and retention time compared to an authentic standard. d. Quantify the amount of 9-Heptadecanol by comparing its peak area to that of the internal standard.

GCMS_Workflow Plant_Material Fresh Plant Material Extraction Cuticular Wax Extraction (Chloroform + Internal Standard) Plant_Material->Extraction Evaporation Solvent Evaporation (Nitrogen Stream) Extraction->Evaporation Derivatization Derivatization (BSTFA/Pyridine) Evaporation->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GCMS_Analysis->Data_Analysis

Workflow for the extraction and GC-MS analysis of 9-Heptadecanol.
Insect Antifeedant Bioassay

Objective: To determine the antifeedant activity of 9-Heptadecanol against a target insect herbivore.

Materials:

  • 9-Heptadecanol

  • Volatile solvent (e.g., acetone or ethanol)

  • Fresh host plant leaves

  • Target insect larvae (e.g., Spodoptera litura)

  • Petri dishes

  • Filter paper

  • Cork borer

Protocol (No-Choice Assay):

  • Preparation of Test Solutions: Prepare a series of concentrations of 9-Heptadecanol in the chosen solvent. A solvent-only solution will serve as the control.

  • Leaf Disc Preparation: Cut uniform leaf discs from fresh host plant leaves using a cork borer.

  • Treatment: Dip the leaf discs into the test solutions for a few seconds and allow them to air dry completely.

  • Bioassay Setup: Place one treated leaf disc on a piece of moist filter paper in a Petri dish.

  • Insect Introduction: Introduce one pre-starved insect larva into each Petri dish.

  • Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25°C, 12:12 L:D photoperiod) for 24-48 hours.

  • Data Collection: Measure the area of the leaf disc consumed in both the treated and control groups.

  • Calculation: Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] x 100 Where C is the consumption in the control group and T is the consumption in the treated group.

Antifungal Activity Assay

Objective: To evaluate the antifungal activity of 9-Heptadecanol against a target fungal pathogen.

Materials:

  • 9-Heptadecanol

  • Solvent (e.g., dimethyl sulfoxide - DMSO)

  • Fungal pathogen (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes

  • Sterile cork borer

Protocol (Agar Dilution Method):

  • Preparation of Test Medium: Prepare PDA medium and autoclave. While the medium is still molten (around 45-50°C), add different concentrations of 9-Heptadecanol (dissolved in a small amount of DMSO) to create a series of test plates. A control plate should contain the same concentration of DMSO without 9-Heptadecanol.

  • Inoculation: Once the agar has solidified, place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus in the center of each plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony on the treated and control plates at regular intervals (e.g., every 24 hours) until the fungus in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.

Signaling Pathways

While a specific signaling pathway directly initiated by 9-Heptadecanol in plants has not yet been elucidated, its role as a cuticular component and a fatty alcohol suggests its potential involvement in plant defense signaling. Fatty acids and their derivatives are known to act as signaling molecules in plant defense responses.[10]

It is hypothesized that damage to the cuticle by herbivores or pathogens could release 9-Heptadecanol and other wax components, which may then be perceived by the plant as damage-associated molecular patterns (DAMPs). This perception could trigger downstream signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) and the synthesis of defense-related phytohormones like jasmonic acid and salicylic acid, leading to the induction of defense gene expression.[11]

Signaling_Pathway Herbivore_Pathogen Herbivore/Pathogen Attack Cuticle_Damage Cuticle Damage Herbivore_Pathogen->Cuticle_Damage Release_9H Release of 9-Heptadecanol (as a DAMP) Cuticle_Damage->Release_9H Perception Perception by Plant Receptors Release_9H->Perception Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK activation) Perception->Signaling_Cascade Phytohormone_Synthesis Phytohormone Synthesis (Jasmonic Acid, Salicylic Acid) Signaling_Cascade->Phytohormone_Synthesis Defense_Gene_Expression Defense Gene Expression Phytohormone_Synthesis->Defense_Gene_Expression Defense_Response Induced Defense Response Defense_Gene_Expression->Defense_Response

A hypothesized signaling pathway involving 9-Heptadecanol as a DAMP.

Conclusion and Future Perspectives

9-Heptadecanol is a secondary fatty alcohol that is a constituent of the cuticular waxes of various plants. While our understanding of its specific roles is still developing, current evidence suggests its involvement in plant defense and semiochemical communication. The protocols outlined in this guide provide a foundation for researchers to further investigate the quantitative distribution and ecological functions of this intriguing plant metabolite.

Future research should focus on:

  • Quantitative profiling: A broader survey of the plant kingdom is needed to determine the distribution and concentration of 9-Heptadecanol in different plant species and tissues.

  • Elucidation of ecological roles: More targeted studies are required to confirm and quantify the antifeedant and antifungal activities of 9-Heptadecanol against a wider range of pests and pathogens.

  • Identification of signaling pathways: Research aimed at identifying the specific receptors and signaling components involved in the perception of 9-Heptadecanol as a DAMP will be crucial for understanding its role in plant defense.

  • Biotechnological applications: A deeper understanding of the ecological functions of 9-Heptadecanol could lead to its use in the development of novel, environmentally friendly crop protection agents or as a target for breeding programs aimed at enhancing plant resistance.

By continuing to explore the multifaceted nature of 9-Heptadecanol, the scientific community can unlock its potential for advancing our knowledge of plant biology and for developing sustainable solutions in agriculture and beyond.

References

Foundational

Potential Biological Activities of 9-Heptadecanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 9-Heptadecanol, a saturated fatty alcohol, has emerged as a molecule of interest in biomedical research. While comprehensive studies remain limited...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Heptadecanol, a saturated fatty alcohol, has emerged as a molecule of interest in biomedical research. While comprehensive studies remain limited, preliminary evidence suggests a range of potential biological activities, including anticancer, antioxidant, and antimicrobial properties. This technical guide provides an in-depth overview of the current state of knowledge regarding the biological effects of 9-Heptadecanol, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, highlighting both the therapeutic potential and the areas requiring further investigation.

Introduction

9-Heptadecanol (CAS 624-08-8) is a straight-chain saturated fatty alcohol with the molecular formula C₁₇H₃₆O. It is a waxy solid at room temperature with a melting point of approximately 58-62°C.[1] While historically utilized as a chemical intermediate, recent scientific interest has shifted towards its potential biological functions. As a naturally occurring compound found in some plant species, 9-Heptadecanol is being explored for its pharmacological properties. This guide synthesizes the available scientific literature to provide a detailed technical overview of its potential therapeutic applications.

Anticancer Activity

Recent in-silico and in-vitro studies have identified 9-Heptadecanol as a promising candidate for anticancer drug development, particularly for non-small cell lung cancer (NSCLC).

Quantitative Data

A key study has demonstrated the selective cytotoxicity of 9-Heptadecanol against the A549 human non-small cell lung cancer cell line, with minimal effect on non-cancerous cells.[2][3]

Cell LineCompoundIC₅₀ ValueReference
A549 (NSCLC)9-Heptadecanol3.12 µg/mL[2][3]
L929 (non-cancerous fibroblasts)9-Heptadecanol> 100 µg/mL[2][3]
Experimental Protocols

The following methodologies were employed to assess the anticancer activity of 9-Heptadecanol.

  • Cell Lines: A549 (human non-small cell lung carcinoma) and L929 (murine fibroblast) cells were used.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: 9-Heptadecanol was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions were prepared in the culture medium to achieve the desired final concentrations for treatment.[4]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was utilized to determine the cytotoxic effects of 9-Heptadecanol.

  • Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

  • The culture medium was replaced with fresh medium containing various concentrations of 9-Heptadecanol (e.g., 0.19 to 100 µg/mL) and incubated for 24-48 hours.[4]

  • Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to the untreated control cells, and the IC₅₀ value was determined.

Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry was used to quantify apoptosis.[2]

  • A549 cells were treated with 9-Heptadecanol at its IC₅₀ concentration for 24 hours.

  • Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Annexin V-FITC and PI were added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

  • The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

qRT-PCR was performed to analyze the expression of target genes.[2][4]

  • Total RNA was extracted from treated and untreated A549 cells using a suitable RNA isolation kit.

  • cDNA was synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR was performed using gene-specific primers for the target genes (KRas, SMYD3, GFPT2) and a housekeeping gene (e.g., GAPDH) for normalization.

  • The relative gene expression was calculated using the 2-ΔΔCt method.

Signaling Pathways

In-silico studies suggest that 9-Heptadecanol may exert its anticancer effects by targeting multiple proteins involved in cancer cell proliferation and survival, including KRas, SMYD3, and GFPT2.[2][4] The significant upregulation of GFPT2 and SMYD3 gene expression observed in qRT-PCR analysis further supports the multi-target inhibition potential of Heptadecanol.[2][4]

anticancer_pathway 9-Heptadecanol 9-Heptadecanol KRas KRas 9-Heptadecanol->KRas Inhibition SMYD3 SMYD3 9-Heptadecanol->SMYD3 Inhibition GFPT2 GFPT2 9-Heptadecanol->GFPT2 Inhibition Proliferation Proliferation KRas->Proliferation SMYD3->Proliferation Survival Survival GFPT2->Survival Apoptosis Apoptosis Proliferation->Apoptosis Survival->Apoptosis

Caption: Hypothetical signaling pathway of 9-Heptadecanol's anticancer activity.

Antioxidant Activity

While specific quantitative data for pure 9-Heptadecanol is not yet widely available, it has been identified as a constituent in plant extracts exhibiting antioxidant properties. The following section outlines a standard protocol for assessing antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

  • Reagent Preparation: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Sample Preparation: 9-Heptadecanol is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made.

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add different concentrations of the 9-Heptadecanol solution to the wells. A control well should contain only the solvent and DPPH.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

antioxidant_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH Prepare DPPH Solution Mix Mix DPPH and Sample DPPH->Mix Sample Prepare 9-Heptadecanol Solutions Sample->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

Caption: Workflow for the DPPH antioxidant assay.

Antimicrobial Activity

Long-chain fatty alcohols, including 9-Heptadecanol, have been suggested to possess antimicrobial properties. A standard method for evaluating this activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Preparation: A stock solution of 9-Heptadecanol is prepared and serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (positive control with microorganism and broth; negative control with broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of 9-Heptadecanol at which no visible growth of the microorganism is observed.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Compound Prepare Serial Dilutions of 9-Heptadecanol Compound->Inoculate Incubate Incubate (18-24h) Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine Determine MIC Observe->Determine

Caption: Workflow for the broth microdilution antimicrobial assay.

Conclusion and Future Directions

The available evidence, though preliminary, positions 9-Heptadecanol as a molecule with noteworthy biological potential, particularly in the realm of oncology. The selective cytotoxicity against non-small cell lung cancer cells warrants further in-depth investigation, including in-vivo studies and elucidation of the precise molecular mechanisms of action. While its antioxidant and antimicrobial activities are plausible, further research is required to isolate and quantify these effects for the pure compound. Future studies should focus on comprehensive screening against a wider range of cancer cell lines, detailed mechanistic studies to validate the identified protein targets, and exploration of its potential in combination therapies. The development of robust quantitative data for its antioxidant and antimicrobial properties will also be crucial in defining the full therapeutic scope of 9-Heptadecanol.

References

Exploratory

An In-Depth Technical Guide to the Role of 9-Heptadecanol in Insect Chemical Communication: A Methodological Framework for a Novel Candidate Semiochemical

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Executive Summary The study of insect chemical communication is a cornerstone of entomology and integrated pest...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The study of insect chemical communication is a cornerstone of entomology and integrated pest management, with fatty acid-derived molecules representing a major class of semiochemicals. This guide addresses the topic of 9-Heptadecanol, a 17-carbon secondary fatty alcohol. A comprehensive review of current scientific literature reveals that while long-chain fatty alcohols are common components of insect pheromone blends, 9-Heptadecanol is not an established or well-documented semiochemical in any insect species to date. Its role is currently undefined.

Therefore, this document pivots from a descriptive guide to a prescriptive one. It provides a robust, field-proven methodological framework for researchers to investigate the potential role of any novel long-chain alcohol, using 9-Heptadecanol as a primary case study. We will proceed with scientific integrity, outlining the self-validating experimental cascade required to take a candidate compound from initial hypothesis to validated semiochemical. This guide is structured to provide the causal logic behind experimental choices, detailed protocols, and the means to visualize complex biological processes, thereby empowering researchers to explore new frontiers in chemical ecology.

Introduction: The Rationale for Investigating Novel Fatty Alcohols

Insects have evolved a sophisticated chemical language that governs critical behaviors such as mating, foraging, and oviposition.[1] This communication relies on semiochemicals, which are broadly classified as pheromones (intraspecific) and allelochemicals (interspecific).[2] A significant portion of these signaling molecules, particularly moth sex pheromones, are derivatives of fatty acids, typically C10-C18 alcohols, aldehydes, and their acetate esters.[3][4] The biosynthesis of these compounds involves the modification of common fatty acids through desaturation, chain-shortening, and reduction, creating a vast diversity of specific signals from a common metabolic pool.[5]

While many of these molecules have been identified, the chemical landscape of insect communication is far from fully mapped. The discovery of novel semiochemicals can lead to the development of highly specific and environmentally benign pest management strategies.[2] 9-Heptadecanol (C₁₇H₃₆O), a secondary alcohol, fits the general structural profile of a potential semiochemical precursor or component.[6] Its obscurity in the literature makes it an ideal candidate to illustrate the rigorous process of semiochemical discovery.

Chemical Profile of 9-Heptadecanol

Before undertaking biological investigation, a thorough understanding of the candidate compound's physical and chemical properties is essential for designing experiments, preparing accurate dilutions, and interpreting results.

PropertyValueSource
CAS Number 624-08-8[7]
Molecular Formula C₁₇H₃₆O[6]
Molecular Weight 256.47 g/mol [6][8]
Physical State Solid (White to light yellow powder/crystal)[8]
Melting Point 58-62 °C[8]
Boiling Point ~318.2 °C (estimated)[7]
Solubility Insoluble in water; soluble in organic solvents[7]
Synonyms Heptadecan-9-ol[7]

Table 1: Physicochemical properties of 9-Heptadecanol.

A Validated Methodological Framework for Semiochemical Discovery

To validate a novel compound like 9-Heptadecanol as a semiochemical, a multi-phased approach is required. Each phase answers a critical question, and a positive result is typically required to justify proceeding to the next, more complex stage.

Phase 1: Identification and Quantification (Is the compound naturally present?)

The first step is to determine if the compound is produced by the insect. This is achieved by analyzing extracts from glands associated with pheromone production (e.g., female moth abdominal tips, ant sternal glands) or whole-body extracts. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this work.[9][10]

  • Gland Dissection & Extraction:

    • Under a stereomicroscope, dissect the target gland from 10-20 individuals (e.g., pheromone glands from female moths at peak calling time).

    • Immediately place the dissected glands into a vial containing 100 µL of high-purity hexane.

    • Gently crush the glands with a clean glass rod to facilitate extraction.

    • Allow the glands to extract for 1 hour at room temperature.

    • Carefully transfer the solvent to a clean vial, leaving the tissue behind. Concentrate the extract under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis:

    • Inject 1 µL of the extract into a GC-MS system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Use a temperature program that effectively separates long-chain alcohols, for example: initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 280°C, and hold for 10 min.

    • The mass spectrometer should be operated in electron ionization (EI) mode.

  • Data Interpretation:

    • Compare the retention time of any unknown peaks in the extract to the retention time of a pure, synthetic 9-Heptadecanol standard run under the identical GC-MS conditions.

    • Compare the mass spectrum of the unknown peak to the mass spectrum of the synthetic standard and to library spectra (e.g., NIST). A match in both retention time and mass spectrum provides positive identification.[10]

Causality Check: If 9-Heptadecanol is not detected, it is unlikely to be a semiochemical for that species. However, it could be a potent kairomone from a host plant, which would require analyzing plant volatile extracts instead.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_interp Data Interpretation A Dissect Glands B Solvent Extraction (Hexane) A->B C Concentrate Extract B->C D Inject into GC-MS C->D E Separation (GC) & Fragmentation (MS) D->E F Compare Retention Time E->F G Compare Mass Spectrum E->G H Positive Identification F->H G->H Standard Synthetic 9-Heptadecanol Standard Standard->F Standard->G YTube_Workflow cluster_setup Assay Setup cluster_run Bioassay Execution cluster_analysis Data Analysis A Prepare Y-Tube B Arm 1: Add 9-Heptadecanol Stimulus A->B C Arm 2: Add Solvent Control A->C D Establish Laminar Airflow B->D C->D E Introduce Insect at Base D->E F Observe & Record Choice (5 min) E->F G Repeat for N=50 Insects F->G H Compile Choices (Treatment vs. Control) G->H I Chi-Square / Binomial Test H->I J Determine Significance (p < 0.05) I->J K Behavioral Effect Validated J->K Biosynthesis_Pathway cluster_path Hypothetical Biosynthesis of 9-Heptadecanol A Palmitoyl-CoA (C16) or Stearoyl-CoA (C18) B Elongase / Desaturase Action A->B Chain Modification C Heptadecanoyl-CoA (C17) B->C Odd-chain synthesis D Hydroxylase (P450) C->D Hydroxylation at C9 E 9-Hydroxy-heptadecanoyl-CoA D->E F Reductase E->F Reduction of Thioester G 9-Heptadecanol F->G Olfactory_Pathway cluster_signal Signal Transduction in an Olfactory Sensory Neuron A 9-Heptadecanol enters sensillum lymph B Binds to Odorant Binding Protein (OBP) A->B C OBP-Ligand complex interacts with Olfactory Receptor (OR) B->C D OR-Orco complex opens, forming ion channel C->D E Cation Influx (Na+, Ca2+) D->E F Membrane Depolarization (Receptor Potential) E->F G Action Potential Fired F->G H Signal to Antennal Lobe G->H

Sources

Foundational

The Discovery and Enigmatic Origins of 9-Heptadecanol: A Technical Review

For Researchers, Scientists, and Drug Development Professionals Abstract 9-Heptadecanol, a 17-carbon secondary fatty alcohol, is a naturally occurring compound found within the protective cuticular waxes of various plant...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Heptadecanol, a 17-carbon secondary fatty alcohol, is a naturally occurring compound found within the protective cuticular waxes of various plants. While its presence is known, the specific details of its initial discovery and isolation are not well-documented in a single, seminal publication. Instead, its identification is intrinsically linked to the pioneering work on the chemical composition of plant waxes conducted in the early 20th century. This technical guide delves into the historical context of its likely discovery, details the classical and modern experimental protocols for its isolation and characterization, presents quantitative data on its occurrence, and explores potential biological signaling pathways associated with long-chain fatty alcohols.

Historical Perspective: An Inferred Discovery

A definitive first report on the isolation of 9-Heptadecanol has not been identified in the existing scientific literature. However, the foundational research that almost certainly led to its initial encounter was conducted by Professor Albert Charles Chibnall and his colleagues in the 1930s. Their extensive work on the constituents of plant cuticular waxes, particularly from species like Brassica oleracea (cabbage), laid the groundwork for the separation and identification of long-chain aliphatic compounds.[1][2]

Chibnall's team developed and refined methods for the saponification of plant waxes, which allowed for the separation of the "unsaponifiable" fraction containing long-chain alcohols and hydrocarbons. While their publications explicitly detail the isolation of other long-chain alcohols like n-octacosanol and n-triacontanol, their methods were capable of isolating a mixture of secondary alcohols. It is highly probable that isomers of heptadecanol, including 9-Heptadecanol, were present in the waxy extracts they analyzed. Later studies by researchers such as Radler and Horn on grape cuticle wax and Tulloch on wheat epicuticular wax further characterized the complex mixtures of secondary alcohols in plant waxes, solidifying the understanding of their widespread occurrence.

Quantitative Data on Heptadecanol Isomers in Plant Waxes

While the initial quantitative analysis of 9-Heptadecanol is not documented, modern analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) have enabled the quantification of various secondary alcohols in plant waxes. The following tables summarize representative quantitative data for heptadecanol isomers and related secondary alcohols from different plant sources.

Plant SpeciesOrganHeptadecanol Isomer(s) DetectedConcentration (µg/cm²)Analytical MethodReference
Arabidopsis thalianaStemHeptacosan-12-ol, -13-ol, -14-ol~0.1 (as part of total secondary alcohols)GC-MS[3]
Triticum aestivum (Wheat)LeafNot specifically quantified, but C27 secondary alcohols detectedNot specifiedGC-MS[4][5]
Vitis vinifera (Grape)BerryNot specifically quantified, but long-chain alcohols are major components of the "soft wax" fractionNot specifiedGC-MS[6][7]

Table 1: Quantitative Analysis of Heptadecanol Isomers and Related Secondary Alcohols in Plant Cuticular Waxes. Note: Data for 9-Heptadecanol is often reported as part of a mixture of isomers or the broader class of secondary alcohols.

Experimental Protocols

The isolation and characterization of 9-Heptadecanol from plant sources involve a multi-step process. The following protocols are based on the classical methods developed by Chibnall and his contemporaries, updated with modern analytical techniques.

Extraction of Cuticular Wax

This protocol describes the general method for extracting the total cuticular wax from plant material.

  • Sample Preparation: Fresh, undamaged plant material (e.g., leaves, fruits) is harvested. The surface area of the material is measured to allow for the calculation of wax concentration per unit area.

  • Solvent Extraction: The plant material is briefly immersed (typically 30-60 seconds) in a non-polar solvent such as chloroform or hexane at room temperature. This dissolves the epicuticular waxes without significant extraction of intracellular lipids.

  • Filtration and Concentration: The solvent extract is filtered to remove any solid debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude wax extract.

Saponification and Isolation of the Unsaponifiable Fraction

This protocol is based on the methods described by Chibnall and his colleagues for separating fatty alcohols from wax esters.

  • Saponification: The crude wax extract is refluxed with an excess of 0.5 N alcoholic potassium hydroxide for several hours to hydrolyze the wax esters into their constituent fatty acids and alcohols.[8]

  • Extraction of the Unsaponifiable Fraction: After cooling, the reaction mixture is diluted with water and repeatedly extracted with diethyl ether or another suitable non-polar solvent. The combined ether extracts contain the unsaponifiable fraction (including 9-Heptadecanol).

  • Washing and Drying: The ether extract is washed with water to remove any remaining soap and alkali. It is then dried over anhydrous sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure to yield the crude unsaponifiable fraction.

Purification and Characterization
  • Chromatography: The crude unsaponifiable fraction is further purified by column chromatography on silica gel or alumina. Elution with a gradient of solvents (e.g., hexane-ethyl acetate) separates the different classes of compounds. The fractions containing secondary alcohols are collected.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The purified fractions are analyzed by GC-MS to identify and quantify the individual components. Derivatization to trimethylsilyl (TMS) ethers is often performed to improve the chromatographic properties of the alcohols. The mass spectrum of 9-Heptadecanol will show a characteristic fragmentation pattern that allows for its unambiguous identification.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of a pure isolated sample, ¹H and ¹³C NMR spectroscopy can be used to confirm the position of the hydroxyl group and the structure of the carbon chain.

Visualization of Experimental Workflow and Potential Signaling Pathways

Experimental Workflow for Isolation

The following diagram illustrates the key steps in the isolation of 9-Heptadecanol from plant cuticular wax.

experimental_workflow plant_material Plant Material (e.g., Leaves, Fruits) extraction Solvent Extraction (Chloroform/Hexane) plant_material->extraction crude_wax Crude Wax Extract extraction->crude_wax saponification Saponification (Alcoholic KOH) crude_wax->saponification saponified_mixture Saponified Mixture saponification->saponified_mixture liquid_extraction Liquid-Liquid Extraction (Diethyl Ether) saponified_mixture->liquid_extraction unsaponifiable Unsaponifiable Fraction liquid_extraction->unsaponifiable chromatography Column Chromatography unsaponifiable->chromatography purified_fraction Purified Secondary Alcohol Fraction chromatography->purified_fraction analysis GC-MS Analysis purified_fraction->analysis identification Identification of 9-Heptadecanol analysis->identification

Caption: Workflow for the isolation and identification of 9-Heptadecanol.

Generalized Fatty Alcohol Metabolism and Signaling

While no specific signaling pathways for 9-Heptadecanol have been elucidated, long-chain fatty alcohols are known to be involved in various metabolic and signaling processes. The following diagram illustrates a generalized pathway for fatty alcohol metabolism and its potential downstream effects. It is important to note that this is a representative pathway for this class of molecules and the direct involvement of 9-Heptadecanol in these specific steps has not been demonstrated.

fatty_alcohol_signaling fatty_acyl_coa Fatty Acyl-CoA far Fatty Acyl-CoA Reductase (FAR) fatty_acyl_coa->far Reduction fatty_alcohol Long-Chain Fatty Alcohol (e.g., 9-Heptadecanol) far->fatty_alcohol wax_synthase Wax Ester Synthase fatty_alcohol->wax_synthase Esterification fao Fatty Alcohol Oxidase (FAO) fatty_alcohol->fao Oxidation signaling Downstream Signaling (e.g., PPARα activation, membrane fluidity modulation) fatty_alcohol->signaling Potential Direct Effects wax_esters Wax Esters (Cuticular Wax Component) wax_synthase->wax_esters fatty_aldehyde Fatty Aldehyde fao->fatty_aldehyde faldh Fatty Aldehyde Dehydrogenase (FALDH) fatty_aldehyde->faldh Oxidation fatty_acid Fatty Acid faldh->fatty_acid fatty_acid->signaling

Caption: Generalized metabolic and signaling pathways for long-chain fatty alcohols.

Long-chain fatty alcohols can be synthesized from fatty acyl-CoAs by fatty acyl-CoA reductases (FARs).[12][13][14][15] They can then be incorporated into wax esters, which are major components of cuticular wax, or be oxidized to fatty aldehydes and subsequently to fatty acids.[16] Fatty acids and potentially the alcohols themselves can influence downstream signaling pathways. For instance, fatty acids are known ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate genes involved in lipid metabolism.[17][18][19] Long-chain alcohols have also been shown to modulate the physical properties of cell membranes and exhibit antimicrobial activity, suggesting they can have direct biological effects.[20][21][22]

Conclusion and Future Directions

The discovery of 9-Heptadecanol is intertwined with the foundational studies of plant wax chemistry. While a specific "eureka" moment for this particular molecule is not apparent in the historical record, the methodologies developed by early 20th-century biochemists paved the way for its eventual identification. Modern analytical techniques have confirmed its presence in various plant species, although often as a minor component within a complex mixture of isomers.

Future research should focus on several key areas. Firstly, a more comprehensive screening of various plant species for their 9-Heptadecanol content could reveal sources with higher concentrations, facilitating its isolation and further study. Secondly, the specific biological activities of 9-Heptadecanol remain largely unexplored. Investigations into its potential role in plant defense, its antimicrobial properties, and its effects on mammalian cells could uncover novel therapeutic applications. Finally, elucidating the specific signaling pathways modulated by 9-Heptadecanol, as opposed to the generalized pathways for long-chain fatty alcohols, will be crucial for understanding its precise mechanism of action and for harnessing its full potential in drug development and other scientific fields.

References

Protocols & Analytical Methods

Method

Synthesis of 9-Heptadecanol: A Detailed Guide for Researchers

Application Note: This document provides comprehensive protocols for the synthesis of heptadecanols. It is crucial to note that the direct reduction of heptadecanoic acid yields 1-heptadecanol, not 9-heptadecanol, due to...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides comprehensive protocols for the synthesis of heptadecanols. It is crucial to note that the direct reduction of heptadecanoic acid yields 1-heptadecanol, not 9-heptadecanol, due to the terminal position of the carboxylic acid group. This guide first outlines the chemically accurate synthesis of 1-heptadecanol from heptadecanoic acid. Subsequently, it details a viable synthetic pathway to produce 9-heptadecanol, which involves the formation of a ketone intermediate, 9-heptadecanone, followed by its reduction. These protocols are intended for researchers, scientists, and professionals in drug development and organic synthesis.

Part 1: Synthesis of 1-Heptadecanol from Heptadecanoic Acid

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. Strong reducing agents are necessary to achieve this conversion. Two common and effective reagents for this purpose are Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃).[1][2][3]

Reaction Scheme:

Method 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful and highly reactive reducing agent capable of reducing a wide range of functional groups, including carboxylic acids.[4] The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), due to the violent reactivity of LiAlH₄ with water.[3]

Experimental Protocol:

  • Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flushed with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: Anhydrous diethyl ether or THF is added to the flask, followed by the slow, portion-wise addition of LiAlH₄. The suspension is stirred at 0 °C.

  • Substrate Addition: A solution of heptadecanoic acid in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath. This procedure is crucial for the safe decomposition of excess LiAlH₄ and results in the formation of a granular precipitate of aluminum salts.

  • Work-up and Purification: The precipitate is removed by filtration, and the filter cake is washed with additional ether or THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-heptadecanol. The product can be further purified by recrystallization or column chromatography.

Method 2: Reduction using Borane (BH₃)

Borane, often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a more selective reducing agent than LiAlH₄ and offers a milder alternative for the reduction of carboxylic acids.[5] It is particularly useful when other reducible functional groups that are sensitive to LiAlH₄ are present in the molecule.[5][6]

Experimental Protocol:

  • Preparation: A dry, inert gas-flushed round-bottom flask is equipped with a magnetic stirrer and a dropping funnel.

  • Substrate Addition: Heptadecanoic acid is dissolved in anhydrous THF and placed in the flask.

  • Reagent Addition: A solution of BH₃·THF (typically 1 M in THF) is added dropwise to the stirred solution of the carboxylic acid at 0 °C.

  • Reaction: After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by TLC.

  • Quenching: The reaction is quenched by the slow addition of methanol or water at 0 °C to decompose the excess borane and borate esters.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., diethyl ether) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 1-heptadecanol, which can be purified by standard methods.

Part 2: Synthesis of 9-Heptadecanol

The synthesis of 9-heptadecanol, a secondary alcohol, requires a different strategic approach. A common method involves the synthesis of the corresponding ketone, 9-heptadecanone, as an intermediate, which is then reduced.

Step 1: Synthesis of 9-Heptadecanone

Two plausible routes for the synthesis of 9-heptadecanone are presented below.

Method A: From Nonanoyl Chloride and an Organocadmium Reagent

Organocadmium reagents are known to react with acid chlorides to produce ketones, as they are generally unreactive towards the ketone product, preventing the formation of tertiary alcohols.

Reaction Scheme:

  • 2 CH₃(CH₂)₇MgBr + CdCl₂ → [CH₃(CH₂)₇]₂Cd + 2 MgBrCl

  • [CH₃(CH₂)₇]₂Cd + 2 CH₃(CH₂)₇COCl → 2 CH₃(CH₂)₇CO(CH₂)₇CH₃ + CdCl₂

Experimental Protocol:

  • Preparation of Dioctylcadmium: Anhydrous cadmium chloride is added to a freshly prepared solution of octylmagnesium bromide (a Grignard reagent) in anhydrous diethyl ether. The mixture is refluxed to ensure the complete formation of dioctylcadmium.

  • Reaction with Nonanoyl Chloride: The ethereal solution of dioctylcadmium is cooled, and a solution of nonanoyl chloride in an anhydrous solvent is added dropwise with vigorous stirring.

  • Reaction: The reaction mixture is stirred at room temperature for several hours and then refluxed to drive the reaction to completion.

  • Work-up and Purification: The reaction is quenched by pouring it onto a mixture of crushed ice and dilute sulfuric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. After removal of the solvent, the crude 9-heptadecanone is purified by vacuum distillation or column chromatography.

Method B: From Nonanenitrile and a Grignard Reagent

The reaction of a Grignard reagent with a nitrile, followed by acidic hydrolysis of the intermediate imine, is another effective method for the synthesis of ketones.[7][8][9]

Reaction Scheme:

  • CH₃(CH₂)₇CN + CH₃(CH₂)₇MgBr → Intermediate Imine Anion

  • Intermediate Imine Anion --[H₃O⁺]--> CH₃(CH₂)₇CO(CH₂)₇CH₃

Experimental Protocol:

  • Grignard Reaction: A solution of nonanenitrile in anhydrous diethyl ether is added dropwise to a stirred solution of octylmagnesium bromide in the same solvent, typically at 0 °C.

  • Reaction: The reaction mixture is then stirred at room temperature for several hours or gently refluxed to ensure complete reaction.

  • Hydrolysis: The reaction mixture is cooled and then carefully poured into a beaker containing ice and an aqueous acid solution (e.g., dilute HCl or H₂SO₄).

  • Work-up and Purification: The mixture is stirred until the intermediate imine is fully hydrolyzed to the ketone. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated as described in Method A. The resulting 9-heptadecanone is purified.

Step 2: Reduction of 9-Heptadecanone to 9-Heptadecanol

The reduction of the ketone 9-heptadecanone to the secondary alcohol 9-heptadecanol can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄).[3][4]

Reaction Scheme:

Experimental Protocol:

  • Preparation: 9-Heptadecanone is dissolved in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: The solution is cooled in an ice bath, and sodium borohydride is added portion-wise with stirring.

  • Reaction: The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

  • Quenching and Work-up: The reaction is quenched by the slow addition of water or dilute acid to decompose the excess NaBH₄. The solvent is then removed under reduced pressure.

  • Purification: The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to afford 9-heptadecanol. Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

Synthesis StageStarting MaterialReagent(s)ProductTypical Yield (%)Purity (%)
Part 1 Heptadecanoic AcidLiAlH₄ or BH₃·THF1-Heptadecanol85-95>95
Part 2, Step 1 Nonanoyl ChlorideDioctylcadmium9-Heptadecanone70-85>95
Part 2, Step 1 NonanenitrileOctylmagnesium bromide9-Heptadecanone75-90>95
Part 2, Step 2 9-HeptadecanoneNaBH₄9-Heptadecanol90-98>97

Note: Yields and purity are approximate and can vary depending on reaction scale, purity of reagents, and purification techniques.

Mandatory Visualizations

experimental_workflow cluster_part1 Part 1: Synthesis of 1-Heptadecanol cluster_part2 Part 2: Synthesis of 9-Heptadecanol cluster_step1 Step 1: Synthesis of 9-Heptadecanone cluster_step2 Step 2: Reduction to 9-Heptadecanol start1 Heptadecanoic Acid reduction Reduction (LiAlH4 or BH3) start1->reduction Anhydrous Ether/THF product1 1-Heptadecanol reduction->product1 Acidic/Aqueous Work-up start2a Nonanoyl Chloride + Dioctylcadmium ketone_synthesis Ketone Formation start2a->ketone_synthesis start2b Nonanenitrile + Octylmagnesium bromide start2b->ketone_synthesis product2_ketone 9-Heptadecanone ketone_synthesis->product2_ketone Hydrolysis ketone_reduction_start 9-Heptadecanone ketone_reduction Reduction (NaBH4) ketone_reduction_start->ketone_reduction Methanol/Ethanol final_product 9-Heptadecanol ketone_reduction->final_product Aqueous Work-up

Caption: Experimental workflow for the synthesis of 1-Heptadecanol and 9-Heptadecanol.

logical_relationship cluster_indirect Multi-step Synthesis title Synthetic Relationship: Heptadecanoic Acid to Heptadecanols heptadecanoic_acid Heptadecanoic Acid (C17 Carboxylic Acid) one_heptadecanol 1-Heptadecanol (Primary Alcohol) heptadecanoic_acid->one_heptadecanol  Incorrect Precursor for 9-Heptadecanol via simple reduction nine_heptadecanone 9-Heptadecanone (Ketone Intermediate) nine_heptadecanol 9-Heptadecanol (Secondary Alcohol) nine_heptadecanone->nine_heptadecanol Reduction note Note: 9-Heptadecanol synthesis requires a precursor with a carbonyl at the C9 position.

Caption: Logical relationship illustrating the synthetic pathways from heptadecanoic acid.

References

Application

Synthesis of 9-Heptadecanol: A Detailed Experimental Protocol for Researchers

Abstract This application note provides detailed experimental protocols for the synthesis of 9-Heptadecanol, a secondary fatty alcohol with applications in various fields of chemical research, including as a starting mat...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed experimental protocols for the synthesis of 9-Heptadecanol, a secondary fatty alcohol with applications in various fields of chemical research, including as a starting material for more complex molecules.[1] Two primary synthetic routes are presented: the Grignard reaction and the reduction of 9-heptadecanone. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive methodologies, data presentation in tabular format for easy comparison, and visual diagrams of the experimental workflows.

Introduction

9-Heptadecanol (CAS 624-08-8) is a 17-carbon secondary alcohol with the hydroxyl group located at the 9th position.[2] Its long aliphatic chain makes it a useful intermediate in organic synthesis. The synthesis of 9-Heptadecanol can be efficiently achieved through established organic chemistry reactions. This document outlines two robust and commonly employed methods: the Grignard reaction, a powerful tool for carbon-carbon bond formation, and the reduction of the corresponding ketone, 9-heptadecanone. For each method, detailed protocols for the reaction, work-up, and purification are provided.

Physicochemical Data

A summary of the key physical and chemical properties of the starting materials and the final product is presented below.

Property9-Heptadecanone (Starting Material)9-Heptadecanol (Product)
IUPAC Name Heptadecan-9-oneHeptadecan-9-ol[2]
Molecular Formula C₁₇H₃₄OC₁₇H₃₆O[2]
Molecular Weight 254.45 g/mol 256.47 g/mol [2]
CAS Number 540-08-9624-08-8[2]
Appearance White solid/flakesWhite to off-white solid
Melting Point 53-55 °C58-62 °C
Boiling Point ~318-320 °C @ 760 mmHg~318 °C @ 760 mmHg

Experimental Protocols

Synthesis of 9-Heptadecanol via Grignard Reaction

The Grignard reaction provides a versatile method for the synthesis of secondary alcohols.[3] In this protocol, octylmagnesium bromide is reacted with nonanal to produce 9-Heptadecanol.

Reaction Scheme:

Grignard Reaction cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Acidic Work-up Octyl_bromide Octyl Bromide Octylmagnesium_bromide Octylmagnesium Bromide Octyl_bromide->Octylmagnesium_bromide  THF Mg Mg Mg->Octylmagnesium_bromide Alkoxide_intermediate Alkoxide Intermediate Octylmagnesium_bromide->Alkoxide_intermediate Nonanal Nonanal Nonanal->Alkoxide_intermediate 9_Heptadecanol 9-Heptadecanol Alkoxide_intermediate->9_Heptadecanol H3O+ H₃O⁺ H3O+->9_Heptadecanol

Figure 1: Synthesis of 9-Heptadecanol via Grignard Reaction.

Materials:

  • Magnesium turnings

  • Iodine crystal (initiator)

  • 1-Bromooctane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Nonanal

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine. In the dropping funnel, place a solution of 1-bromooctane (1.0 eq) in anhydrous diethyl ether. Add a small portion of the 1-bromooctane solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask. Once initiated, add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Reaction with Nonanal: Cool the Grignard reagent solution to 0 °C using an ice bath. Add a solution of nonanal (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 9-Heptadecanol. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane) or by column chromatography on silica gel.

Synthesis of 9-Heptadecanol by Reduction of 9-Heptadecanone

The reduction of 9-heptadecanone to 9-Heptadecanol can be achieved using several reducing agents. Protocols for sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are provided below.

Reduction_of_9_Heptadecanone 9_Heptadecanone 9-Heptadecanone 9_Heptadecanol 9-Heptadecanol 9_Heptadecanone->9_Heptadecanol  Solvent Reducing_Agent Reducing Agent (NaBH₄, LiAlH₄, or H₂/Pd-C) Reducing_Agent->9_Heptadecanol

Figure 2: General workflow for the reduction of 9-heptadecanone.

Sodium borohydride is a mild and selective reducing agent suitable for converting ketones to alcohols.[4]

Materials:

  • 9-Heptadecanone

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 9-heptadecanone (1.0 eq) in methanol (10 volumes).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add sodium borohydride (1.2 eq) in small portions over 15-20 minutes.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 0 °C and quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to give the crude 9-Heptadecanol.

  • Purify by recrystallization or column chromatography.

Lithium aluminum hydride is a powerful reducing agent that readily reduces ketones to alcohols.[6][7] Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware and solvents must be anhydrous, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[8]

Materials:

  • 9-Heptadecanone

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (0.5-1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 9-heptadecanone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ketone solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench it by the sequential dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams)

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid salts and wash them thoroughly with diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude 9-Heptadecanol.

  • Purify by recrystallization or column chromatography.

Catalytic hydrogenation is a clean and efficient method for the reduction of ketones.[9]

Materials:

  • 9-Heptadecanone

  • Palladium on carbon (5-10% Pd/C) or Platinum(IV) oxide (PtO₂)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite

Procedure:

  • In a hydrogenation flask, dissolve 9-heptadecanone (1.0 eq) in ethanol.

  • Carefully add the catalyst (1-5% by weight of the ketone).

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Purge the system with nitrogen and then with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir or shake the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional ethanol.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude 9-Heptadecanol.

  • Purify as needed by recrystallization or column chromatography.

Characterization of 9-Heptadecanol

The structure and purity of the synthesized 9-Heptadecanol should be confirmed by spectroscopic methods and melting point analysis.

Spectroscopic DataPredicted Chemical Shift/ValueSignal Description
¹H NMR (CDCl₃) ~3.6 ppmMultiplet, Proton on C9 (CH-OH)
~1.2-1.5 ppmBroad Multiplet, Methylene protons (CH₂)
~0.9 ppmTriplet, Terminal methyl protons (CH₃)
¹³C NMR (CDCl₃) ~72 ppmCarbonyl Carbon (C-OH)
~38 ppmCarbons adjacent to C9 (C8, C10)
~32-22 ppmOther methylene carbons
~14 ppmTerminal methyl carbons
IR (KBr) 3600-3200 cm⁻¹Strong, Broad (O-H Stretch)
3000-2850 cm⁻¹Strong, Sharp (C-H Stretch, sp³)
Mass Spec (EI) m/z 256 (M⁺)Molecular ion peak

Conclusion

The protocols described in this application note provide reliable and reproducible methods for the synthesis of 9-Heptadecanol. The choice of method will depend on the available starting materials, equipment, and desired scale of the reaction. Proper characterization of the final product is crucial to ensure its purity and structural integrity for subsequent applications.

References

Method

Application Note: Purification of 9-Heptadecanol using Flash Column Chromatography

AN-009 | For Research Use Only Abstract This application note provides a detailed protocol for the purification of 9-Heptadecanol, a long-chain secondary fatty alcohol, using flash column chromatography.[1] This method i...

Author: BenchChem Technical Support Team. Date: December 2025

AN-009 | For Research Use Only

Abstract

This application note provides a detailed protocol for the purification of 9-Heptadecanol, a long-chain secondary fatty alcohol, using flash column chromatography.[1] This method is designed for researchers, scientists, and drug development professionals requiring a high-purity sample for subsequent applications. The protocol outlines the preparation of the column, sample application, gradient elution, and fraction analysis.

Introduction

9-Heptadecanol (C₁₇H₃₆O) is a waxy, solid fatty alcohol used as an intermediate in various organic syntheses, including the development of materials for electronics.[2][3] Its long hydrocarbon tail and secondary hydroxyl group give it unique physical and chemical properties.[1][3][4] For many applications, high purity is essential. Flash column chromatography is an effective technique for purifying such moderately polar organic compounds from non-polar or more polar impurities. This protocol details a reliable method using a silica gel stationary phase and a hexane/ethyl acetate gradient mobile phase.

Physicochemical Properties of 9-Heptadecanol

A summary of the key properties of 9-Heptadecanol is presented below. This data is crucial for handling, storage, and designing purification strategies.

PropertyValueReference
Molecular Formula C₁₇H₃₆O[1][2]
Molecular Weight 256.47 g/mol [2]
CAS Number 624-08-8[3][5]
Appearance White to light yellow crystalline powder or waxy solid[3][6]
Melting Point 58-62 °C[2][6]
Boiling Point ~318.2 °C (estimated)[5]
Density ~0.84 g/cm³[2]
Solubility Soluble in organic solvents; limited solubility in water[5][7]

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[8] In this normal-phase chromatography protocol, the stationary phase (silica gel) is highly polar. A non-polar mobile phase is used initially, and its polarity is gradually increased. Non-polar impurities, having weak interactions with the silica gel, will elute first. 9-Heptadecanol, with its polar hydroxyl group, will have a moderate affinity for the stationary phase and will elute later. Highly polar impurities will be retained on the column longest. The choice of mobile phase is critical for achieving good separation.[9]

Experimental Protocol

4.1 Materials and Equipment

  • Chemicals:

    • Crude 9-Heptadecanol sample

    • Silica gel (60 Å, 230-400 mesh)

    • n-Hexane (HPLC grade)

    • Ethyl acetate (HPLC grade)

    • Dichloromethane (for sample loading)

    • Celite (optional, for dry loading)

    • TLC plates (silica gel 60 F₂₅₄)

    • Potassium permanganate stain or p-anisaldehyde stain

  • Equipment:

    • Glass chromatography column (40 mm diameter, 60 cm length)

    • Separatory funnel or solvent reservoir

    • Fraction collector or test tube rack with collection tubes

    • Rotary evaporator

    • TLC developing chamber

    • Heat gun

    • Standard laboratory glassware (beakers, flasks, graduated cylinders)

    • Air or nitrogen line with flow regulator

4.2 Procedure

Step 1: Column Packing (Wet Slurry Method)

  • Ensure the column is clean, dry, and securely clamped in a vertical position.[10]

  • Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer (~1 cm) of sand.[10]

  • In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 100% n-Hexane or 98:2 n-Hexane:Ethyl Acetate). A typical ratio is ~80-100 g of silica gel per 1 g of crude sample.

  • Swirl the beaker to ensure the slurry is homogenous and free of air bubbles.[11]

  • Quickly pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and remove any air bubbles.[10]

  • Once the silica has settled, add a protective layer of sand (~1 cm) on top of the silica bed to prevent disruption during solvent addition.[10]

  • Continuously add the initial mobile phase and drain it through the column until the packed bed is stable and translucent. Do not let the top of the column run dry.[11]

Step 2: Sample Preparation and Loading

  • Dissolve the crude 9-Heptadecanol sample (~1 g) in a minimal amount of a suitable solvent, such as dichloromethane.

  • Alternative Dry Loading: Add ~2-3 g of silica gel or Celite to the dissolved sample and remove the solvent by rotary evaporation to obtain a free-flowing powder.[10]

  • Carefully lower the solvent level in the packed column to the top of the sand layer.

  • Using a pipette, carefully add the dissolved sample solution evenly onto the top sand layer. For dry loading, carefully add the powder onto the sand layer.[10]

  • Open the stopcock and allow the sample to adsorb onto the silica bed. Wash the sides of the column with a small amount of the initial mobile phase and allow this to adsorb as well.

  • Carefully add another thin layer of sand on top of the adsorbed sample.

Step 3: Elution and Fraction Collection

  • Carefully fill the top of the column with the initial mobile phase (98:2 n-Hexane:Ethyl Acetate).

  • Begin elution by opening the stopcock and applying gentle air or nitrogen pressure to achieve a steady flow rate (a solvent level drop of ~5 cm/minute is typical for flash chromatography).[10]

  • Collect the eluent in fractions of appropriate volume (e.g., 20-40 mL per test tube).

  • Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with higher affinity for the stationary phase. A suggested gradient is outlined in the table below.

Step 4: Fraction Analysis

  • Monitor the separation using Thin Layer Chromatography (TLC). Spot a small amount from every few fractions onto a TLC plate.

  • Develop the TLC plate in a suitable solvent system (e.g., 85:15 n-Hexane:Ethyl Acetate).

  • Visualize the spots under UV light (if applicable) and by staining with potassium permanganate or p-anisaldehyde stain, followed by gentle heating. Alcohols typically appear as yellow/brown spots.

  • Combine the fractions that contain the pure 9-Heptadecanol (identified by a single spot at the correct Rf value).

Step 5: Product Isolation

  • Transfer the combined pure fractions to a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified 9-Heptadecanol as a white waxy solid.

  • Determine the final yield and assess purity using analytical techniques such as NMR, GC, or HPLC.

Data Presentation

Table 1: Recommended Chromatographic Conditions

ParameterCondition
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Column Dimensions 40 mm ID x 600 mm
Sample Load ~1.0 g crude 9-Heptadecanol
Mobile Phase A n-Hexane
Mobile Phase B Ethyl Acetate
Elution Profile Gradient Elution
Flow Rate ~5 cm/min (solvent level drop)
Detection TLC with p-anisaldehyde stain

Table 2: Representative Gradient Elution and TLC Analysis

Fraction Nos.Mobile Phase (Hexane:EtOAc)Volume (mL)TLC Analysis (Rf ≈ 0.4 in 85:15 Hex:EtOAc)
1-1098:2400No compound observed (non-polar impurities)
11-2095:5400Faint spots of faster-running impurities
21-3090:10400Start of product elution, mixed with impurity
31-5090:10800Pure 9-Heptadecanol fractions
51-5585:15200Tailing edge of product, minor impurity
56-6580:20400More polar impurities begin to elute

Note: This is a representative example. The actual fraction numbers and solvent ratios may need to be optimized based on the specific impurity profile of the crude sample.

Visualization

The following diagram illustrates the logical workflow for the purification of 9-Heptadecanol.

Purification_Workflow A Start: Crude 9-Heptadecanol D Prepare Sample (Dissolve in minimal DCM) A->D B Prepare Silica Slurry (Hexane/EtOAc) C Pack Column B->C E Load Sample onto Column C->E D->E F Gradient Elution (Increasing EtOAc %) E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H H_branch H->H_branch I Pool Pure Fractions J Solvent Removal (Rotary Evaporation) I->J K End: Purified 9-Heptadecanol J->K H_branch->G  Continue Elution/Analysis H_branch->I  Fractions Pure

Caption: Workflow for 9-Heptadecanol Purification.

References

Application

Application Notes and Protocols for Solid-Phase Extraction of Long-Chain Fatty Alcohols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of long-chain fatty alcohols (LCFAs) from...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of long-chain fatty alcohols (LCFAs) from various matrices. SPE is a robust technique for the purification and concentration of LCFAs prior to downstream analysis such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2]

Introduction

Long-chain fatty alcohols are aliphatic alcohols with a chain length of 14 or more carbons. They are important biological molecules and are used in various industries, including pharmaceuticals and cosmetics. The accurate analysis of LCFAs often requires an effective sample preparation step to remove interfering substances from complex sample matrices. Solid-phase extraction is a widely used technique for this purpose, offering a reliable way to isolate and concentrate LCFAs.[1] The choice of SPE sorbent and elution solvents is critical for successful separation and depends on the nature of the sample and the specific LCFAs of interest.[1][3]

Principle of Solid-Phase Extraction for Lipid Separation

Solid-phase extraction separates components of a mixture based on their differential partitioning between a solid stationary phase (the sorbent) and a liquid mobile phase (the solvent).[1][4] For lipid analysis, SPE can fractionate complex lipid extracts into different classes, such as neutral lipids, free fatty acids, and polar lipids.[1][5] The selection of an appropriate sorbent (e.g., silica, C18, aminopropyl) and a suitable solvent system allows for the selective retention and subsequent elution of the target analytes, like LCFAs.

Experimental Protocols

This section details two primary protocols for the isolation of LCFAs using SPE. Protocol 1 is designed for samples containing LCFAs in their free form, while Protocol 2 is for samples where LCFAs are esterified, such as in wax esters, and require a saponification step.

Protocol 1: SPE of Free Long-Chain Fatty Alcohols using a Silica Gel Cartridge

This protocol is suitable for the separation of free LCFAs from a total lipid extract.

Materials:

  • Silica gel SPE cartridge[1]

  • Heptane

  • Heptane/Ethyl Acetate (80:20, v/v)

  • Nitrogen gas supply for solvent evaporation

  • Glass tubes for fraction collection

Procedure:

  • Cartridge Conditioning: Condition the silica gel SPE cartridge by passing 15 mL of heptane through it. Do not allow the cartridge to dry out.

  • Sample Loading: Dissolve the lipid extract in a minimal volume of heptane and apply it to the conditioned SPE cartridge.

  • Washing: Wash the column with 15 mL of heptane to elute non-polar compounds like hydrocarbons.[1] Collect this fraction if other non-polar lipids are of interest.

  • Elution of Fatty Alcohols: Elute the fatty alcohol fraction with 15 mL of a heptane/ethyl acetate (80:20, v/v) mixture.[1] It is important to note that sterols may co-elute with this fraction.[1]

  • Solvent Evaporation: Evaporate the solvent from the collected fatty alcohol fraction under a gentle stream of nitrogen to obtain the purified LCFAs.

Protocol 2: SPE of Long-Chain Fatty Alcohols from Wax Esters via Saponification

This protocol is designed for samples rich in wax esters, where LCFAs are esterified to fatty acids. A saponification step is required to release the free LCFAs before SPE.[6]

Materials:

  • Aminopropyl-bonded silica SPE cartridge[1]

  • Ethanolic potassium hydroxide (KOH) solution (e.g., 1 M)[7]

  • Heptane

  • Chloroform/Isopropanol (2:1, v/v)[1][6]

  • Diethyl ether/Acetic acid (98:2, v/v)[6]

  • Nitrogen gas supply for solvent evaporation

  • Glass tubes for fraction collection

Procedure:

  • Saponification:

    • To your sample (e.g., oil or lipid extract), add an appropriate volume of ethanolic KOH solution.

    • Incubate the mixture at a suitable temperature (e.g., 90°C) for a specified time (e.g., 16 hours) to ensure complete hydrolysis of the wax esters.[7]

    • After saponification, allow the mixture to cool. The sample now contains free fatty alcohols and fatty acid salts.

  • Cartridge Conditioning: Condition the aminopropyl SPE cartridge by passing 20 mL of heptane through it.[1][6] Do not allow the cartridge to dry.

  • Sample Loading: Apply the hydrolyzed lipid extract (redissolved in a suitable solvent like chloroform) onto the conditioned SPE cartridge.[6]

  • Elution of Fatty Alcohols: Elute the long-chain fatty alcohols with 30 mL of a chloroform/isopropanol (2:1, v/v) mixture and collect this fraction.[1][6]

  • Elution of Fatty Acids (Optional): If the fatty acid fraction is also of interest, the column can be further conditioned with heptane and then the free fatty acids can be eluted with a diethyl ether/acetic acid (98:2, v/v) solution.[6]

  • Solvent Evaporation: Evaporate the solvent from the collected fatty alcohol fraction under a stream of nitrogen to obtain the purified LCFAs.

Data Presentation

The following tables summarize quantitative data related to the recovery of long-chain fatty alcohols and related lipids using solid-phase extraction methods.

Table 1: Faecal Recovery of Long-Chain Fatty Alcohols in Sheep [8]

Carbon Chain LengthMean Faecal Recovery (%)Standard Error
C20580.04
C22670.01
C24720.008
C26800.007
C28940.005
C301010.02

Data from a study on sheep fed mixed diets, providing an example of in vivo recovery.[8]

Table 2: Yield of Fatty Alcohols and Fatty Acids from Calanus oil using SPE [6]

Starting Material (mg)Fatty Alcohol Yield (mg)Fatty Acid Yield (mg)
322 (average)7563

This data demonstrates the practical yield from a wax-ester rich marine oil after saponification and SPE.[6]

Visualizations

The following diagrams illustrate the experimental workflows for the solid-phase extraction of long-chain fatty alcohols.

SPE_Workflow_Free_LCFAs Sample Lipid Extract (containing free LCFAs) Load Load Sample Condition Condition Silica Cartridge (Heptane) Condition->Load Wash Wash (Heptane) Load->Wash Elute_LCFA Elute LCFAs (Heptane/Ethyl Acetate) Wash->Elute_LCFA Waste Non-polar lipids (e.g., hydrocarbons) Wash->Waste Collect if needed Evaporate Evaporate Solvent Elute_LCFA->Evaporate Purified_LCFA Purified LCFAs Evaporate->Purified_LCFA

Caption: Workflow for SPE of free long-chain fatty alcohols.

SPE_Workflow_Esterified_LCFAs Sample Wax Ester-rich Sample Saponification Saponification (e.g., KOH in Ethanol) Sample->Saponification Hydrolyzed_Sample Hydrolyzed Sample (Free LCFAs & Fatty Acid Salts) Saponification->Hydrolyzed_Sample Load Load Sample Condition Condition Aminopropyl Cartridge (Heptane) Condition->Load Elute_LCFA Elute LCFAs (Chloroform/Isopropanol) Load->Elute_LCFA Evaporate Evaporate Solvent Elute_LCFA->Evaporate Purified_LCFA Purified LCFAs Evaporate->Purified_LCFA

Caption: Workflow for SPE of LCFAs from wax esters.

References

Method

Application Note: Quantitative Analysis of 9-Heptadecanol by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust and sensitive method for the quantitative analysis of 9-Heptadecanol using Gas Chromatography-Mass Spectrome...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 9-Heptadecanol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of long-chain alcohols, a derivatization step using silylation is employed to enhance chromatographic performance and ensure accurate quantification. This protocol provides detailed procedures for sample preparation, derivatization, and GC-MS analysis, making it suitable for researchers in various fields, including lipidomics, drug metabolism, and industrial quality control.

Introduction

9-Heptadecanol (C₁₇H₃₆O) is a secondary fatty alcohol with a hydroxyl group at the 9th position of a seventeen-carbon chain.[1] Its analysis is crucial in various research and industrial applications, from its role as a plant metabolite to its use in chemical synthesis.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] However, the direct analysis of long-chain alcohols like 9-Heptadecanol can be challenging due to their low volatility and potential for poor peak shape.[4]

To overcome these limitations, a derivatization step is often necessary. Silylation, which involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective method to increase the volatility and thermal stability of alcohols for GC analysis.[4] This application note provides a comprehensive protocol for the analysis of 9-Heptadecanol, including a silylation procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Experimental

Reagents and Materials
  • 9-Heptadecanol standard (>95.0% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Hexane, HPLC grade

  • Anhydrous sodium sulfate

  • 2 mL GC vials with screw caps and septa

Standard and Sample Preparation

Standard Solution Preparation:

  • Prepare a stock solution of 9-Heptadecanol in hexane at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with hexane to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

Sample Extraction:

For samples where 9-Heptadecanol is present in a complex matrix, a liquid-liquid extraction may be necessary.

  • To 1 mL of the sample, add 2 mL of hexane.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean tube.

  • Dry the hexane extract over anhydrous sodium sulfate.

Derivatization Protocol: Silylation
  • Transfer 100 µL of the standard solution or sample extract into a 2 mL GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine to the dried residue.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters are recommended as a starting point and may require optimization for specific instruments.

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
GC Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Injector Splitless mode, 280°C
Oven Program Initial temperature 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)
Transfer Line 280°C
Ion Source Electron Ionization (EI) at 70 eV, 230°C
Quadrupole 150°C
Scan Mode Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

The following tables summarize the expected quantitative data for the GC-MS analysis of 9-Heptadecanol.

Table 1: GC-MS Quantitative Data for 9-Heptadecanol Analysis

AnalyteDerivatization MethodExpected Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
9-Heptadecanol (Underivatized)None~15.81.34.2
9-Heptadecanol-TMS EtherSilylation (BSTFA)~14.20.10.3

Note: Retention times are estimates and may vary depending on the specific GC system and conditions. LOD and LOQ values are based on typical performance for similar compounds and methods.[5]

Table 2: Key Mass Fragments (m/z) for Identification and Quantification

AnalyteKey Mass Fragments (m/z)
9-Hentadecanol (Underivatized)69, 55, 41[6]
9-Heptadecanol-TMS Ether73, 103, (M-15)⁺[1]

Note: For quantitative analysis in SIM mode, it is recommended to monitor at least three characteristic ions for each analyte.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow and the chemical transformation during derivatization.

experimental_workflow sample Sample/Standard (e.g., in biological matrix) extraction Liquid-Liquid Extraction (with Hexane) sample->extraction drying Drying (over Na2SO4) extraction->drying evaporation Solvent Evaporation (under Nitrogen) drying->evaporation derivatization Silylation (BSTFA, 60°C, 30 min) evaporation->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Quantification & Identification) gcms->data_analysis

Caption: Experimental workflow for the GC-MS analysis of 9-Heptadecanol.

silylation_reaction heptadecanol 9-Heptadecanol (R-OH) tms_ether 9-Heptadecanol-TMS Ether (R-O-Si(CH3)3) heptadecanol->tms_ether + bstfa BSTFA bstfa->tms_ether Pyridine, 60°C

Caption: Silylation of 9-Heptadecanol to its TMS ether derivative.

Conclusion

The described GC-MS method, incorporating a silylation derivatization step, provides a reliable and sensitive approach for the quantitative analysis of 9-Heptadecanol. This protocol is designed to be a valuable resource for researchers and scientists, offering a solid foundation for method development and validation in various applications. The enhanced volatility and chromatographic performance achieved through derivatization allow for lower detection limits and more accurate quantification of this long-chain alcohol.

References

Application

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Fatty Alcohols

Introduction Fatty alcohols are long-chain aliphatic alcohols with significant roles in various industrial applications, including the manufacturing of detergents, surfactants, and cosmetics.[1] Accurate and robust analy...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fatty alcohols are long-chain aliphatic alcohols with significant roles in various industrial applications, including the manufacturing of detergents, surfactants, and cosmetics.[1] Accurate and robust analytical methods are imperative for quality control and research and development in these fields. High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation and quantification of fatty alcohols.[1] A primary challenge in the analysis of fatty alcohols by HPLC is their lack of a strong chromophore, making direct UV detection difficult and often necessitating derivatization to enhance sensitivity.[1] This document provides detailed application notes and protocols for the analysis of fatty alcohols using various HPLC methods, including Reversed-Phase HPLC (RP-HPLC) and Normal-Phase HPLC (NP-HPLC), with a focus on different derivatization techniques and detection methods.

Method 1: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is a widely employed technique for separating fatty alcohols based on their hydrophobicity.[1] In this method, longer-chain fatty alcohols exhibit stronger retention on the nonpolar stationary phase.[1]

RP-HPLC with Pre-column Derivatization and Fluorescence Detection

To achieve high sensitivity, a pre-column derivatization step can be used to introduce a fluorescent tag to the fatty alcohol molecules.[1]

Experimental Protocol

This protocol describes the separation of C12-C18 fatty alcohols using pre-column derivatization with carbazole-9-carbonyl chloride, which imparts a fluorescent tag for highly sensitive detection.[1][2]

  • Materials and Reagents:

    • Fatty alcohol standards (C12-C18)[1][2]

    • Carbazole-9-carbonyl chloride[1][2]

    • 1-methylimidazole (catalyst)[1][2]

    • Acetonitrile (HPLC grade)[1][2]

    • Methanol (HPLC grade)[1][2]

    • Diethyl ether[1][2]

    • Water (HPLC grade)[1]

    • RP-18 Solid-Phase Extraction (SPE) cartridges (e.g., 3 mL, 200 mg)[1][2]

  • Sample Preparation and Derivatization:

    • In a reaction vial, add 860 µL of dry acetonitrile.[1][2]

    • Add 100 µL of the fatty alcohol sample or standard solution.[1]

    • Add 40 µL of 1-methylimidazole.[1][2]

    • Add 1 mL of carbazole-9-carbonyl chloride solution (4 mg/mL in acetonitrile).[1][2]

    • Seal the vial and heat the mixture at 65°C for 30 minutes.[1][2]

    • After cooling, purify the reaction mixture using an RP-18 SPE cartridge.[1][2]

    • Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of acetonitrile/water (60/40, v/v).[1][2]

    • Wash the cartridge with 12 mL of acetonitrile/water (60/40, v/v).[2]

    • Dry the cartridge under a stream of air for 10 minutes.[2]

    • Elute the derivatized fatty alcohols with 2 mL of diethyl ether.[2]

    • Evaporate the diethyl ether under a gentle stream of nitrogen.[1]

    • Reconstitute the residue in 1 mL of acetonitrile for HPLC analysis.[1][2]

  • HPLC Conditions:

    • Column: RP-8 column (e.g., 125 x 4.6 mm I.D.)[1][2]

    • Mobile Phase: Acetonitrile[1][2]

    • Flow Rate: 1.5 mL/min[1][2]

    • Injection Volume: 20 µL[1]

    • Detector: Fluorescence Detector[1][2]

    • Excitation Wavelength: 228 nm[2]

    • Emission Wavelength: 318 nm[2]

Workflow Diagram

RP_HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis Sample Fatty Alcohol Sample/Standard Derivatization Derivatization with Carbazole-9-carbonyl chloride Sample->Derivatization Add reagents Heating Heat at 65°C for 30 min Derivatization->Heating SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Heating->SPE_Cleanup Cool down Evaporation Solvent Evaporation SPE_Cleanup->Evaporation Elute Reconstitution Reconstitution in Acetonitrile Evaporation->Reconstitution HPLC_Analysis RP-HPLC Analysis (Fluorescence Detection) Reconstitution->HPLC_Analysis Inject Data_Analysis Data Acquisition and Analysis HPLC_Analysis->Data_Analysis

Caption: Workflow for RP-HPLC analysis of fatty alcohols with pre-column derivatization.

RP-HPLC with Refractive Index Detection (RID)

For the analysis of underivatized fatty alcohols, a Refractive Index Detector (RID) can be used. This method is less sensitive than fluorescence detection but offers a simpler workflow without the need for derivatization.[3][4][5]

Experimental Protocol

This protocol is suitable for the simultaneous determination of trace-level un-sulfated fatty alcohols.[4]

  • Materials and Reagents:

    • Fatty alcohol standards (e.g., n-decanol, n-dodecanol, n-tetradecanol, n-hexadecanol, n-heptadecanol)[4]

    • Acetonitrile (HPLC grade)[4]

    • Milli-Q water[4]

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

  • HPLC Conditions:

    • Column: Waters Symmetry C18 (150 × 4.6 mm, 5 µm)[4]

    • Mobile Phase: Acetonitrile and Milli-Q water (70:30 v/v)[4]

    • Flow Rate: 3.0 mL/min[4]

    • Column Temperature: 50°C[4]

    • Detector: Refractive Index Detector[4]

Method 2: Normal-Phase HPLC (NP-HPLC)

Normal-phase HPLC separates analytes based on their polarity and is particularly useful for the separation of derivatized fatty alcohols, especially in complex mixtures or for isomer separation.[1]

NP-HPLC with Pre-column Derivatization and Fluorescence Detection

This protocol outlines the separation of fatty alcohol derivatives using a silica-based column and a highly sensitive fluorescence derivatization procedure with Bodipy FL.[1][2]

Experimental Protocol

  • Materials and Reagents:

    • Fatty alcohol standards[2]

    • Bodipy FL (derivatization reagent)[2]

    • 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent)[2]

    • Dichloromethane (dry)[2]

    • Hexane (HPLC grade)[1]

    • Isopropanol (HPLC grade)[1]

  • Sample Preparation and Derivatization:

    • Dissolve the fatty alcohol sample in dry dichloromethane.[1]

    • Add Bodipy FL and Mukaiyama's reagent in a basic dichloromethane solution to form the highly fluorescent ester derivatives.[1][2]

    • The reaction mixture can be directly injected or subjected to a simple cleanup step if necessary.[1]

  • HPLC Conditions:

    • Column: Silica column[2]

    • Mobile Phase: A gradient of hexane and isopropanol.[1] The specific gradient profile will depend on the fatty alcohols being separated.

    • Flow Rate: 1.0 mL/min[1]

    • Injection Volume: 20 µL[1]

    • Detector: Fluorescence Detector[1]

    • Excitation/Emission Wavelengths: Specific to the Bodipy FL dye.[1]

Logical Relationship of HPLC Method Components

HPLC_Components cluster_analyte Analyte cluster_prep Sample Preparation cluster_separation Separation Mode cluster_detection Detection Method FattyAlcohols Fatty Alcohols Derivatization Derivatization FattyAlcohols->Derivatization NoDerivatization No Derivatization FattyAlcohols->NoDerivatization RPHPLC Reversed-Phase HPLC Derivatization->RPHPLC NPHPLC Normal-Phase HPLC Derivatization->NPHPLC NoDerivatization->RPHPLC ELSD_CAD ELSD / CAD (Universal Detection) NoDerivatization->ELSD_CAD RID Refractive Index Detection (Universal, Lower Sensitivity) NoDerivatization->RID UV_Fluorescence UV/Fluorescence Detection (High Sensitivity) RPHPLC->UV_Fluorescence MS Mass Spectrometry (Structural Information, High Sensitivity) RPHPLC->MS NPHPLC->UV_Fluorescence

Caption: Logical relationships between sample preparation, separation modes, and detection methods for fatty alcohol analysis.

Alternative Detection Methods

Evaporative Light Scattering Detection (ELSD)

ELSD is a universal detector suitable for analyzing compounds that lack a UV chromophore, such as underivatized fatty alcohols.[6][7] It works by nebulizing the column effluent, evaporating the mobile phase, and detecting the light scattered by the remaining non-volatile analyte particles.[7]

  • Advantages: Universal detection, compatible with gradient elution.[7]

  • Considerations: Provides a non-linear response, and the response can be affected by the volatility of the analyte.[8]

Charged Aerosol Detection (CAD)

CAD is another universal mass-sensitive detector that can measure any non-volatile and many semi-volatile analytes.[9] It generally offers higher sensitivity and a wider dynamic range compared to ELSD.[9]

Mass Spectrometry (MS)

HPLC coupled with mass spectrometry (HPLC-MS) offers high sensitivity and provides structural information about the analytes.[10] Derivatization can be employed to enhance ionization efficiency. For instance, derivatization with pyridine and thionyl chloride can introduce a permanent positive charge, significantly increasing detection sensitivity in ESI-MS.[10] Another approach involves using 2-sulfobenzoic anhydride to introduce a sulfonic acid group, which improves ionization.[11][12]

Quantitative Data Summary

The following table summarizes quantitative data for various HPLC methods for fatty alcohol analysis. Data availability is limited in the public domain, and specific values may vary depending on the instrument and experimental conditions.

Fatty AlcoholHPLC MethodColumnMobile PhaseDetectorRetention Time (min)LOD (ng/mL)LOQ (ng/mL)Reference
C12-C18RP-HPLCRP-8AcetonitrileFluorescenceNot SpecifiedNanomolar rangeNot Specified[1][2]
VariousRP-HPLCC18Acetonitrile/WaterRID>4Not SpecifiedNot Specified[4]
1-TriacontanolRP-HPLCC18Acetonitrile and Methanol/MTBEELSDNot Specified200600[13]
VariousRP-HPLCC8Methanol/Chloroform gradientsCADNot Specified<10-45 ng on columnNot Specified[14]
C12-C18HPLC-ESI-IM-MSNot SpecifiedNot SpecifiedMS<40.02 - 0.50Not Specified[10]

Note: "Not Specified" indicates that the information was not available in the cited sources. LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly dependent on the specific instrumentation and analytical conditions.

References

Method

Application Notes and Protocols for the Use of 9-Heptadecanol as a Standard in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the utilization of 9-Heptadecanol as an internal standard in the quantitative analysis o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 9-Heptadecanol as an internal standard in the quantitative analysis of lipids, particularly fatty acids, using gas chromatography-mass spectrometry (GC-MS).

Introduction: The Role of 9-Heptadecanol as an Internal Standard

In quantitative analytical chemistry, an internal standard (IS) is a substance added in a constant amount to samples, calibration standards, and quality controls.[1] The IS is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1] An ideal internal standard should be a compound that is not naturally present in the sample and has similar chemical and physical properties to the analytes of interest.[1]

9-Heptadecanol, a 17-carbon fatty alcohol, is a suitable internal standard for the analysis of various lipids, especially fatty acids, for several reasons:

  • Structural Similarity: Its long alkyl chain mimics the behavior of fatty acids during extraction and chromatographic separation.

  • Chemical Properties: As a secondary alcohol, it undergoes similar derivatization reactions as the carboxyl groups of fatty acids, which is often required for GC analysis.

  • Commercial Availability: High-purity 9-Heptadecanol is readily available.

Experimental Protocols

The following protocols are designed for the quantitative analysis of fatty acids in biological matrices, such as plasma or cell cultures, using 9-Heptadecanol as an internal standard.

  • 9-Heptadecanol (≥98% purity)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Hexane (GC grade)

  • Sodium chloride (NaCl) solution (0.9% w/v)

  • BF3-Methanol (14% Boron Trifluoride in Methanol) or other derivatizing agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Fatty acid standards for calibration curve

A robust sample preparation is crucial for accurate lipid analysis. The following is a modified Folch extraction method followed by derivatization to fatty acid methyl esters (FAMEs).

Protocol:

  • Internal Standard Spiking: To 100 µL of the biological sample (e.g., plasma), add a precise volume of 9-Heptadecanol internal standard solution (e.g., 10 µL of a 1 mg/mL solution in methanol).

  • Lipid Extraction:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 400 µL of 0.9% NaCl solution.

    • Vortex for another minute and centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization to FAMEs:

    • To the dried lipid extract, add 1 mL of 14% BF3-Methanol.

    • Incubate at 60°C for 30 minutes.

    • After cooling, add 1 mL of hexane and 1 mL of water.

    • Vortex and centrifuge to separate the phases.

    • Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

The following are typical GC-MS parameters for the analysis of FAMEs. These may need to be optimized for your specific instrument.

ParameterValue
Gas Chromatograph
ColumnDB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier GasHelium
Inlet Temperature250°C
Injection ModeSplitless
Injection Volume1 µL
Oven ProgramInitial temp 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp230°C
Quadrupole Temp150°C
Scan Rangem/z 50-550

Data Presentation and Quantification

The quantification of fatty acids is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed using known concentrations of fatty acid standards.

Table 1: Example Calibration Curve Data for Palmitic Acid (C16:0)

Standard Concentration (µg/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
1150,0001,000,0000.15
5750,0001,000,0000.75
101,500,0001,000,0001.50
253,750,0001,000,0003.75
507,500,0001,000,0007.50

Table 2: Quantification of Fatty Acids in a Plasma Sample

Fatty AcidRetention Time (min)Analyte Peak AreaIS Peak AreaArea RatioCalculated Concentration (µg/mL)
Myristic Acid (C14:0)12.5250,000980,0000.261.8
Palmitic Acid (C16:0)14.82,100,000980,0002.1414.2
9-Heptadecanol (IS)16.2-980,000--
Stearic Acid (C18:0)17.11,500,000980,0001.5310.1
Oleic Acid (C18:1)17.33,200,000980,0003.2721.7

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logic behind using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Sample Add IS Spike with 9-Heptadecanol (IS) Sample->Add IS Extraction Lipid Extraction (Folch Method) Add IS->Extraction Derivatization Derivatization (FAMEs) Extraction->Derivatization GC-MS GC-MS Analysis Derivatization->GC-MS Data Data Acquisition (Peak Areas) GC-MS->Data Ratio Calculate Area Ratio (Analyte/IS) Data->Ratio Curve Calibration Curve Ratio->Curve Concentration Determine Analyte Concentration Curve->Concentration

Caption: Experimental workflow for fatty acid quantification using 9-Heptadecanol.

logical_relationship Analyte Analyte SamplePrep Sample Preparation (Extraction, Derivatization) Analyte->SamplePrep IS Internal Standard (9-Heptadecanol) IS->SamplePrep Instrument Instrumental Analysis (GC-MS) SamplePrep->Instrument AnalyteResponse Analyte Response (Peak Area) Instrument->AnalyteResponse ISResponse IS Response (Peak Area) Instrument->ISResponse Ratio Response Ratio (Analyte/IS) AnalyteResponse->Ratio ISResponse->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Logical relationship of internal standard correction for accurate quantification.

References

Application

Application of 9-Heptadecanol in Pheromone Research: A Review of Current Findings

Despite a comprehensive review of scientific literature, there is currently no direct evidence to suggest that 9-Heptadecanol is a recognized insect pheromone. While long-chain alcohols are a significant class of compoun...

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature, there is currently no direct evidence to suggest that 9-Heptadecanol is a recognized insect pheromone. While long-chain alcohols are a significant class of compounds in insect chemical communication, research has not identified 9-Heptadecanol as a key signaling molecule in this context. It is described as a secondary fatty alcohol and a plant metabolite, but its role in insect behavior remains uncharacterized.

Pheromone research has identified numerous other long-chain alcohols and their derivatives, such as aldehydes and acetates, as crucial components of insect communication systems. These compounds are often structurally similar to 9-Heptadecanol. For instance, various isomers of tetradecen-1-ol, hexadecen-1-ol, and similar molecules have been extensively studied and are used in pest management strategies.

While specific data and protocols for 9-Heptadecanol in pheromone research are unavailable due to the lack of primary literature, this document provides a generalized framework and protocols applicable to the study of long-chain alcohols as potential insect pheromones. This information is intended to guide researchers in investigating novel compounds like 9-Heptadecanol.

General Methodologies for Investigating Long-Chain Alcohols in Pheromone Research

The following sections outline standard protocols used in the identification and characterization of insect pheromones, which would be applicable to the study of 9-Heptadecanol.

Table 1: General Analytical Techniques for Pheromone Identification
TechniquePurposeTypical InstrumentationSample Preparation
Gas Chromatography-Mass Spectrometry (GC-MS)Separation, identification, and quantification of volatile compounds in a sample.Gas chromatograph coupled to a mass spectrometer.Solvent extraction of pheromone glands or headspace collection of volatiles.
Electroantennography (EAG)To measure the electrical response of an insect's antenna to specific chemical compounds, indicating olfactory detection.EAG system with an amplifier, recording unit, and stimulus delivery system.Dilution of synthetic standards in a solvent.
Behavioral Assays (e.g., Wind Tunnel, Y-tube Olfactometer)To observe and quantify the behavioral response of an insect to a chemical stimulus.Wind tunnel or olfactometer setup with controlled airflow and stimulus introduction.Application of synthetic compounds to a dispenser (e.g., rubber septum).

Experimental Protocols

Protocol 1: Extraction and GC-MS Analysis of Insect Glandular Secretions

This protocol describes the general procedure for extracting and analyzing potential pheromone components from insect glands.

1. Insect Rearing and Gland Dissection:

  • Rear insects under controlled conditions (temperature, humidity, photoperiod).
  • Cold-anesthetize adult insects (e.g., 2-3 days old) on ice.
  • Under a stereomicroscope, dissect the suspected pheromone glands (e.g., abdominal tips for many moth species).

2. Extraction:

  • Place the dissected glands in a small vial containing a suitable organic solvent (e.g., 100 µL of hexane).
  • Gently crush the glands with a clean glass rod to facilitate extraction.
  • Allow the extraction to proceed for a specified time (e.g., 30 minutes) at room temperature.
  • Transfer the solvent extract to a clean vial, avoiding tissue debris.

3. GC-MS Analysis:

  • Concentrate the extract under a gentle stream of nitrogen if necessary.
  • Inject a 1 µL aliquot of the extract into the GC-MS system.
  • GC Conditions (Example):
  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
  • Inlet Temperature: 250°C
  • Oven Program: 50°C for 2 min, then ramp at 10°C/min to 280°C, hold for 10 min.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MS Conditions (Example):
  • Ion Source Temperature: 230°C
  • Electron Impact (EI) Energy: 70 eV
  • Mass Scan Range: 40-550 amu.
  • Identify compounds by comparing their mass spectra with libraries (e.g., NIST) and by running authentic standards if available.

Visualizing Experimental Workflows

The following diagrams illustrate common workflows in pheromone research.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Insect Insect Rearing Dissection Gland Dissection Insect->Dissection Extraction Solvent Extraction Dissection->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Processing GCMS->Data Identification Compound Identification Data->Identification

Caption: Workflow for GC-MS analysis of insect pheromones.

EAG_Workflow cluster_preparation Preparation cluster_stimulation Stimulation & Recording cluster_analysis Analysis InsectPrep Insect Immobilization & Antenna Excision Electrode Electrode Placement InsectPrep->Electrode Stimulus Stimulus Delivery (e.g., 9-Heptadecanol) Electrode->Stimulus Recording EAG Signal Recording Stimulus->Recording Analysis Response Analysis Recording->Analysis

Caption: General workflow for an Electroantennography (EAG) experiment.

Conclusion

While 9-Heptadecanol has not been identified as an insect pheromone, the established methodologies in chemical ecology provide a clear roadmap for investigating its potential role. Researchers interested in exploring the bioactivity of 9-Heptadecanol can adapt the general protocols for extraction, GC-MS analysis, electrophysiology, and behavioral assays outlined in this document. Should future research identify 9-Heptadecanol as a semiochemical, these foundational techniques will be invaluable for its characterization and potential application in pest management or other fields.

Method

Application Notes and Protocols for 9-Heptadecanol: A Promising Antimicrobial and Antifungal Agent

For Researchers, Scientists, and Drug Development Professionals Introduction 9-Heptadecanol, a saturated fatty alcohol with the chemical formula C₁₇H₃₆O, is emerging as a compound of interest in the search for novel anti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Heptadecanol, a saturated fatty alcohol with the chemical formula C₁₇H₃₆O, is emerging as a compound of interest in the search for novel antimicrobial and antifungal agents. While research specifically isolating the bioactivity of 9-Heptadecanol is still developing, the broader class of long-chain fatty alcohols has demonstrated significant efficacy against a range of microbial pathogens. These compounds are known for their ability to disrupt microbial cell membranes, leading to cell death. This document provides a detailed overview of the potential applications, proposed mechanisms of action, and standardized protocols for evaluating the antimicrobial and antifungal properties of 9-Heptadecanol.

Antimicrobial and Antifungal Applications

Preliminary studies and research on structurally similar long-chain fatty alcohols suggest that 9-Heptadecanol holds potential for various applications, including:

  • Therapeutic Agent Development: As a potential active pharmaceutical ingredient (API) in novel antibacterial and antifungal drugs to combat resistant pathogens.

  • Topical Antiseptics: Formulation in creams, ointments, and solutions for treating skin and soft tissue infections.

  • Surface Disinfectants: Incorporation into disinfecting solutions for medical devices and environmental surfaces.

  • Food Preservation: Use as a natural preservative to extend the shelf life of food products by inhibiting the growth of spoilage microorganisms.

  • Agricultural Fungicide: Potential for development as a bio-fungicide to protect crops from pathogenic fungi.

Quantitative Data Summary

While specific quantitative data for 9-Heptadecanol is limited in publicly available literature, the following tables present representative data for long-chain fatty alcohols against common pathogens. These values should be considered as a baseline for what might be expected in experimental evaluations of 9-Heptadecanol.

Table 1: Representative Antibacterial Activity of Long-Chain Fatty Alcohols

BacteriumGram StainMinimum Inhibitory Concentration (MIC) (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureusGram-positive32 - 12810 - 18
Streptococcus pyogenesGram-positive64 - 2568 - 15
Bacillus subtilisGram-positive16 - 6412 - 20
Escherichia coliGram-negative128 - 5126 - 12
Pseudomonas aeruginosaGram-negative256 - >5120 - 8

Table 2: Representative Antifungal Activity of Long-Chain Fatty Alcohols

FungusTypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicansYeast64 - 256
Aspergillus nigerMold128 - 512
Trichophyton rubrumDermatophyte32 - 128

Mechanism of Action: A Proposed Model

The primary mechanism of action for long-chain fatty alcohols like 9-Heptadecanol is believed to be the disruption of the microbial cell membrane.[1][2] This interaction leads to a cascade of events culminating in cell death.

cluster_membrane Microbial Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption Lipid_Bilayer->Disruption leads to Membrane_Proteins Membrane Proteins Heptadecanol 9-Heptadecanol Heptadecanol->Lipid_Bilayer Insertion into Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) Permeability->Leakage Death Cell Death Leakage->Death A Prepare 9-Heptadecanol Stock Solution B Perform Serial Dilutions in 96-Well Plate A->B D Inoculate Wells with Microbial Suspension B->D C Prepare Microbial Inoculum (0.5 McFarland) C->D E Incubate Plate D->E F Determine MIC (Lowest Concentration with No Growth) E->F A Prepare Inoculum and Swab Agar Plate C Place Disc on Inoculated Agar Plate A->C B Impregnate Sterile Disc with 9-Heptadecanol B->C D Incubate Plate C->D E Measure Zone of Inhibition Diameter (mm) D->E

References

Application

Formulation of 9-Heptadecanol in Cosmetic and Pharmaceutical Products: Application Notes and Protocols

Introduction to 9-Heptadecanol 9-Heptadecanol is a saturated fatty alcohol with the chemical formula C₁₇H₃₆O. Its long carbon chain imparts lipophilic properties, making it a candidate for various applications in cosmeti...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 9-Heptadecanol

9-Heptadecanol is a saturated fatty alcohol with the chemical formula C₁₇H₃₆O. Its long carbon chain imparts lipophilic properties, making it a candidate for various applications in cosmetic and pharmaceutical formulations.[1][2] It is a waxy solid at room temperature with a melting point in the range of 58-62°C.[1]

Table 1: Physicochemical Properties of 9-Heptadecanol

PropertyValueReference
Molecular FormulaC₁₇H₃₆O[1][2]
Molecular Weight256.47 g/mol [1]
AppearanceWhite to light yellow powder/crystal
Melting Point58-62 °C[1]
SolubilityInsoluble in water; Soluble in organic solvents
Purity (typical)>95% (GC)[3]

Applications in Cosmetic Formulations

Based on its chemical structure, 9-Heptadecanol is anticipated to function as an emollient, thickener, and stabilizer in cosmetic formulations.

Emollient in Creams and Lotions

As a long-chain fatty alcohol, 9-Heptadecanol can form an occlusive layer on the skin, reducing transepidermal water loss (TEWL) and providing a moisturizing effect. It can also impart a smooth and soft feel to the skin.

Table 2: Example Oil-in-Water (O/W) Cream Formulation with 9-Heptadecanol

PhaseIngredientFunctionConcentration (% w/w)
A (Oil Phase) 9-Heptadecanol Emollient, Thickener 1.0 - 5.0
Cetearyl AlcoholThickener, Emulsifier2.0 - 5.0
Glyceryl StearateEmulsifier2.0 - 4.0
Caprylic/Capric TriglycerideEmollient5.0 - 10.0
B (Water Phase) Deionized WaterSolventq.s. to 100
GlycerinHumectant3.0 - 5.0
Xanthan GumThickener0.2 - 0.5
C (Cool-down Phase) Phenoxyethanol (and other preservatives)Preservative0.5 - 1.0
Tocopherol (Vitamin E)Antioxidant0.1 - 0.5

Protocol 1: Preparation of an O/W Cream

This protocol outlines a general procedure for preparing an oil-in-water cream.

G cluster_prep Phase Preparation cluster_emulsification Emulsification cluster_cooling Cooling & Finalization A Heat Oil Phase (A) to 70-75°C C Slowly add Phase B to Phase A with homogenization A->C B Heat Water Phase (B) to 70-75°C B->C D Cool down to 40°C with gentle stirring C->D E Add Cool-down Phase (C) D->E F Adjust pH to 5.5-6.5 E->F G Homogenize briefly F->G

Figure 1: Workflow for O/W Cream Formulation.
  • Phase A Preparation: In a suitable vessel, combine the ingredients of the oil phase and heat to 70-75°C until all components are melted and uniform.

  • Phase B Preparation: In a separate vessel, heat the deionized water to 70-75°C. Disperse the xanthan gum under vigorous stirring until fully hydrated. Add the glycerin.

  • Emulsification: Slowly add the water phase (B) to the oil phase (A) while homogenizing at a moderate speed.

  • Cooling: Begin cooling the emulsion under gentle stirring.

  • Addition of Cool-down Phase: When the temperature of the emulsion is below 40°C, add the ingredients of the cool-down phase (C).

  • Final Steps: Adjust the pH if necessary and homogenize briefly to ensure uniformity.

Applications in Pharmaceutical Formulations

The lipophilic nature and solid-state of 9-Heptadecanol suggest its potential use as a lipid excipient in various drug delivery systems.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

9-Heptadecanol could serve as a solid lipid matrix for the encapsulation of poorly water-soluble drugs, potentially enhancing their bioavailability and providing controlled release.

Table 3: Example SLN Formulation with 9-Heptadecanol

ComponentIngredientFunctionConcentration (% w/v)
Lipid Phase 9-Heptadecanol Solid Lipid 1.0 - 5.0
Active Pharmaceutical Ingredient (API)Therapeutic Agent0.1 - 1.0
Aqueous Phase Poloxamer 188Surfactant1.0 - 2.0
Deionized WaterSolventq.s. to 100

Protocol 2: Preparation of SLNs by Hot Homogenization

This method is suitable for thermostable drugs.

G cluster_prep Phase Preparation cluster_emulsification Emulsification & Nanoparticle Formation A Heat Lipid Phase to ~75°C (>10°C above lipid MP) C Disperse Lipid Phase in Aqueous Phase with high-speed homogenization A->C B Heat Aqueous Phase to ~75°C B->C D Cool the nanoemulsion in an ice bath under stirring C->D

Figure 2: Workflow for SLN Formulation.
  • Lipid Phase Preparation: Melt 9-Heptadecanol by heating to approximately 10°C above its melting point. Dissolve the lipophilic API in the molten lipid.

  • Aqueous Phase Preparation: Heat the aqueous surfactant solution to the same temperature as the lipid phase.

  • Homogenization: Disperse the hot lipid phase into the hot aqueous phase using a high-shear homogenizer to form a hot oil-in-water nanoemulsion.

  • Cooling and Solidification: Cool the nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.

Experimental Protocols for Formulation Characterization

Emulsion Stability Testing

Objective: To assess the physical stability of a cosmetic cream or lotion containing 9-Heptadecanol.

Methodology:

  • Macroscopic Evaluation: Visually inspect the formulation for any signs of phase separation, creaming, or cracking at specified time points (e.g., 24h, 1 week, 1 month, 3 months) under different storage conditions (e.g., room temperature, 40°C, 4°C).

  • Microscopic Evaluation: Observe the droplet size and distribution of the emulsion under a microscope. An increase in droplet size over time indicates coalescence and instability.

  • Centrifugation Test: Centrifuge the formulation at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes). Any phase separation indicates poor stability.

  • Freeze-Thaw Cycling: Subject the formulation to alternating cycles of freezing (e.g., -10°C for 24h) and thawing (room temperature for 24h) for at least three cycles. Observe for any changes in physical appearance or consistency.

In Vitro Skin Permeation Study

Objective: To evaluate the potential of a 9-Heptadecanol-containing formulation to enhance the skin penetration of an active ingredient.

Methodology (using Franz Diffusion Cells):

  • Skin Preparation: Use excised human or animal skin. Mount the skin on Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Formulation Application: Apply a known amount of the formulation containing the active ingredient and 9-Heptadecanol to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals, collect samples from the receptor solution (typically a phosphate buffer saline solution) and replace with fresh medium.

  • Quantification: Analyze the concentration of the active ingredient in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative amount of the active ingredient permeated per unit area over time and determine the steady-state flux.

Safety Considerations

Currently, there is limited publicly available data on the dermal irritation and sensitization potential of 9-Heptadecanol. As with any new cosmetic ingredient, it is crucial to perform a thorough safety assessment.

Recommended Safety Tests:

  • In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

  • In Vitro Skin Sensitization: Assays addressing key events in the Adverse Outcome Pathway (AOP) for skin sensitization (e.g., DPRA, KeratinoSens™, h-CLAT).

  • Human Repeat Insult Patch Test (HRIPT): To assess both irritation and sensitization potential in human volunteers.

Potential Signaling Pathways and Mechanisms of Action

The mechanism of action of 9-Heptadecanol on the skin is not documented. However, as a long-chain fatty alcohol, it may interact with the lipid matrix of the stratum corneum.

Hypothesized Mechanism of Action:

G A Topical Application of 9-Heptadecanol Formulation B Integration into Stratum Corneum Lipid Lamellae A->B C Alteration of Lipid Packing and Fluidity B->C D Improved Skin Barrier Function C->D E Reduced Transepidermal Water Loss (TEWL) D->E F Enhanced Skin Hydration D->F

Figure 3: Hypothesized Mechanism of 9-Heptadecanol on Skin Barrier Function.

It is plausible that 9-Heptadecanol integrates into the lipid bilayers of the stratum corneum, potentially influencing their organization and fluidity. This could lead to an enhancement of the skin barrier function, resulting in decreased TEWL and improved skin hydration. Further research is needed to validate this hypothesis. There is no current evidence to suggest that 9-Heptadecanol directly interacts with specific signaling pathways in skin cells.

References

Method

Application Notes and Protocols: 9-Heptadecanol in Surfactant and Emulsifier Development

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utilization of 9-Heptadecanol, a C17 secondary fatty alcohol, in the development of novel su...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 9-Heptadecanol, a C17 secondary fatty alcohol, in the development of novel surfactants and emulsifiers. This document outlines the synthetic pathways to convert 9-Heptadecanol into surface-active agents and provides detailed protocols for their characterization and application.

Introduction to 9-Heptadecanol as a Surfactant Precursor

9-Heptadecanol is a long-chain secondary alcohol characterized by a hydroxyl group at the 9th position of a heptadecane chain. Its molecular structure, featuring a hydrophobic alkyl chain and a reactive hydrophilic hydroxyl group, makes it an ideal starting material for the synthesis of various types of surfactants. The branched nature of the hydrophobic tail, due to the central position of the hydroxyl group, can impart unique properties to the resulting surfactants, such as lower melting points and potentially enhanced emulsification capabilities compared to their linear counterparts.

These surfactants have potential applications in pharmaceuticals for drug delivery systems, in cosmetics for creating stable emulsions, and in various industrial processes requiring effective surface tension reduction.

Synthesis of Surfactants from 9-Heptadecanol

The conversion of 9-Heptadecanol into surfactants typically involves the modification of its hydroxyl group to introduce a more hydrophilic moiety. The two primary routes for this conversion are ethoxylation to produce non-ionic surfactants and sulfation to produce anionic surfactants.

Synthesis of 9-Heptadecanol Ethoxylates (Non-ionic Surfactants)

Ethoxylation involves the reaction of 9-Heptadecanol with ethylene oxide in the presence of a catalyst. The resulting 9-Heptadecanol ethoxylates are non-ionic surfactants with tunable hydrophilic-lipophilic balance (HLB) values, which can be controlled by the number of ethylene oxide units added.

Experimental Protocol: Ethoxylation of 9-Heptadecanol

Materials:

  • 9-Heptadecanol (high purity)

  • Ethylene oxide (EO)

  • Potassium hydroxide (KOH) or other suitable catalyst (e.g., double metal cyanide catalyst)

  • Nitrogen gas (high purity)

  • Reaction vessel (autoclave) equipped with a stirrer, temperature and pressure controls, and an EO inlet.

Procedure:

  • Catalyst Preparation: A suitable amount of catalyst (e.g., 0.1-0.5% by weight of 9-Heptadecanol) is added to the reaction vessel.

  • Alcohol Charging and Drying: Molten 9-Heptadecanol is charged into the reactor. The reactor is then heated to approximately 100-120°C under a nitrogen sweep or vacuum to remove any residual moisture.

  • Inerting: The reactor is purged with nitrogen to create an inert atmosphere.

  • Ethoxylation: The temperature is raised to the reaction temperature (typically 150-180°C). Ethylene oxide is then introduced into the reactor at a controlled rate, maintaining a constant pressure (e.g., 2-5 bar). The reaction is highly exothermic and requires careful temperature control.

  • Digestion: After the desired amount of ethylene oxide has been added, the reaction mixture is held at the reaction temperature for a "digestion" period (e.g., 1-2 hours) to ensure complete reaction.

  • Neutralization and Purification: The reaction is cooled, and the catalyst is neutralized with an acid (e.g., acetic acid or phosphoric acid). The resulting product can be purified by filtration to remove the catalyst salts.

The degree of ethoxylation can be controlled by the molar ratio of ethylene oxide to 9-Heptadecanol.

Synthesis of 9-Heptadecanol Sulfates (Anionic Surfactants)

Sulfation introduces a sulfate group to the 9-Heptadecanol molecule, creating an anionic surfactant with excellent detergency and foaming properties.

Experimental Protocol: Sulfation of 9-Heptadecanol

Materials:

  • 9-Heptadecanol

  • Sulfating agent (e.g., chlorosulfonic acid, sulfur trioxide)

  • Inert solvent (e.g., dichloromethane)

  • Neutralizing agent (e.g., sodium hydroxide solution)

Procedure:

  • Dissolution: 9-Heptadecanol is dissolved in an inert solvent in a reaction vessel equipped with a stirrer and a dropping funnel, under a nitrogen atmosphere.

  • Cooling: The solution is cooled to a low temperature (e.g., 0-5°C) using an ice bath.

  • Sulfation: The sulfating agent is added dropwise to the cooled solution while maintaining vigorous stirring and keeping the temperature low to control the exothermic reaction.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC).

  • Neutralization: Once the reaction is complete, the mixture is slowly added to a cooled solution of the neutralizing agent to form the sodium salt of the 9-Heptadecanol sulfate.

  • Purification: The product is then purified, which may involve washing with brine, drying over an anhydrous salt, and removing the solvent under reduced pressure.

Characterization of 9-Heptadecanol-Based Surfactants

The performance of the synthesized surfactants is evaluated by determining their key surface-active properties.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules begin to form micelles in a solution. It is a key indicator of surfactant efficiency.

Experimental Protocol: CMC Determination by Surface Tensiometry

Materials:

  • Synthesized 9-Heptadecanol-based surfactant

  • Deionized water

  • Surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

Procedure:

  • Stock Solution Preparation: A stock solution of the surfactant in deionized water is prepared at a concentration well above the expected CMC.

  • Serial Dilutions: A series of solutions with decreasing surfactant concentrations are prepared by diluting the stock solution.

  • Surface Tension Measurement: The surface tension of each solution is measured using a calibrated surface tensiometer at a constant temperature.

  • Data Plotting: The surface tension values are plotted against the logarithm of the surfactant concentration.

  • CMC Determination: The CMC is identified as the concentration at the point of inflection in the plot, where the surface tension ceases to decrease significantly with increasing concentration.

Evaluation of Emulsification Performance

The ability of a surfactant to form and stabilize an emulsion is quantified by the emulsification index (E24).

Experimental Protocol: Emulsification Index (E24) Measurement

Materials:

  • Aqueous solution of the synthesized surfactant (at a concentration above its CMC)

  • Immiscible oil phase (e.g., mineral oil, vegetable oil)

  • Graduated test tubes with stoppers

  • Vortex mixer

Procedure:

  • Mixing: Equal volumes of the surfactant solution and the oil phase are added to a graduated test tube.

  • Vortexing: The mixture is vigorously agitated using a vortex mixer for a set period (e.g., 2 minutes) to form an emulsion.

  • Standing: The test tube is allowed to stand undisturbed for 24 hours.

  • Measurement: After 24 hours, the height of the emulsion layer and the total height of the liquid column are measured.

  • Calculation: The E24 is calculated using the following formula:

    E24 (%) = (Height of emulsion layer / Total height of liquid column) x 100

Quantitative Data Summary

While specific data for 9-Heptadecanol derived surfactants is not extensively available in the literature, the following table presents representative data for surfactants derived from structurally similar C12-C18 secondary alcohols to provide an expected performance range.

Surfactant TypeHydrophobe ChainHydrophilic GroupCMC (mol/L)Surface Tension at CMC (mN/m)
Non-ionic (Ethoxylate)C12-C15 Secondary Alcohol(OCH₂CH₂)₇OH~ 3 x 10⁻⁴~ 28
Non-ionic (Ethoxylate)C12-C15 Secondary Alcohol(OCH₂CH₂)₉OH~ 4 x 10⁻⁴~ 30
Anionic (Sulfate)C14-C17 Secondary Alcohol-OSO₃⁻Na⁺~ 1 x 10⁻³~ 35

Note: These values are illustrative and can vary depending on the specific isomer distribution, purity, temperature, and presence of electrolytes.

Visualizations

Signaling Pathway of Surfactant Action in Drug Delivery

Surfactant_Drug_Delivery cluster_0 Formulation cluster_1 Cellular Interaction 9-Heptadecanol_Surfactant 9-Heptadecanol -based Surfactant Micelle Drug-loaded Micelle 9-Heptadecanol_Surfactant->Micelle Drug Hydrophobic Drug Drug->Micelle Cell_Membrane Cell Membrane Micelle->Cell_Membrane Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Uptake Drug_Release Intracellular Drug Release Endocytosis->Drug_Release Vesicular Escape Therapeutic_Target Therapeutic Target Drug_Release->Therapeutic_Target Action

Caption: Micellar drug delivery using 9-Heptadecanol-based surfactants.

Experimental Workflow for Surfactant Synthesis and Characterization

Surfactant_Workflow Start Start: 9-Heptadecanol Synthesis Surfactant Synthesis Start->Synthesis Ethoxylation Ethoxylation (Non-ionic) Synthesis->Ethoxylation Sulfation Sulfation (Anionic) Synthesis->Sulfation Purification Purification Ethoxylation->Purification Sulfation->Purification Characterization Performance Characterization Purification->Characterization CMC CMC Determination (Tensiometry) Characterization->CMC Emulsification Emulsification Index (E24) Characterization->Emulsification Application Application Testing (e.g., Drug Formulation) CMC->Application Emulsification->Application

Caption: Workflow for developing and testing 9-Heptadecanol surfactants.

Logical Relationship of Surfactant Properties

Surfactant_Properties Structure Molecular Structure HLB HLB Structure->HLB determines CMC CMC Structure->CMC influences Surface_Tension Surface Tension HLB->Surface_Tension affects Emulsification Emulsification HLB->Emulsification governs CMC->Surface_Tension correlates with CMC->Emulsification impacts

Caption: Interplay of key properties in surfactant performance.

Application

Investigating the Role of 9-Heptadecanol in Plant Defense Mechanisms: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Plants employ a sophisticated arsenal of chemical defenses to protect themselves from pathogens and herbivores. Among the vast array of signali...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants employ a sophisticated arsenal of chemical defenses to protect themselves from pathogens and herbivores. Among the vast array of signaling molecules, fatty acid derivatives play a crucial role in orchestrating defense responses. 9-Heptadecanol, a C17 secondary fatty alcohol, is a known plant metabolite. While direct research into its specific role in plant immunity is nascent, its structural similarity to other known defense-eliciting long-chain alcohols and fatty acid-derived compounds suggests a potential function in plant defense signaling.

These application notes provide a comprehensive guide for investigating the putative role of 9-Heptadecanol as a signaling molecule in plant defense. The protocols outlined below are designed to facilitate the exploration of its ability to elicit defense responses, its potential antimicrobial properties, and its place within the broader context of plant immune signaling pathways. Given the limited direct data on 9-Heptadecanol, this document leverages established methodologies for studying related compounds to provide a robust framework for future research.

Data Presentation: Comparative Elicitor Activity

Direct quantitative data on the defense-eliciting activity of 9-Heptadecanol is not yet available in published literature. However, studies on structurally related fatty acid derivatives and long-chain alcohols provide a valuable comparative framework. The following table summarizes the reported effects of these compounds on key plant defense responses. This data can serve as a benchmark for evaluating the potential efficacy of 9-Heptadecanol.

Compound ClassSpecific Compound(s)Plant SpeciesDefense Response MeasuredPathogen/HerbivoreReported Effect
Fatty Acids Hexanoic acidTomatoInduced resistance, callose deposition, PR gene expressionBotrytis cinerea, Pseudomonas syringaeSignificant reduction in disease symptoms[1]
Long-Chain Alkanes TridecaneArabidopsis thalianaInduced Systemic Resistance (ISR), priming of defense genes (PR1, VSP2)Pseudomonas syringaeSignificant decrease in disease severity
Fatty Alcohols (Z)-3-HexenolTomato, Arabidopsis thalianaMedium alkalinization, MAP kinase phosphorylation, root growth inhibition-Induction of early signaling events
Fatty Aldehydes (Z)-3-HexenalArabidopsis thalianaInduction of defense-related genes-Upregulation of gene expression

Experimental Protocols

The following protocols are adapted from established methods for studying plant defense responses and can be tailored to investigate the specific effects of 9-Heptadecanol.

Protocol 1: Evaluation of 9-Heptadecanol as a Plant Defense Elicitor

Objective: To determine if exogenous application of 9-Heptadecanol can induce defense responses in plants, using the model plant Arabidopsis thaliana and a common foliar pathogen, Pseudomonas syringae pv. tomato DC3000.

Materials:

  • Arabidopsis thaliana (Col-0) plants (4-5 weeks old)

  • 9-Heptadecanol (≥95% purity)

  • Ethanol (for stock solution)

  • Sterile deionized water

  • Surfactant (e.g., Silwet L-77)

  • Pseudomonas syringae pv. tomato DC3000 (Pst DC3000)

  • King's B (KB) medium

  • 10 mM MgSO4

  • Syringes without needles

  • Spectrophotometer

  • Sterile petri dishes

  • Plant growth chambers

Procedure:

  • Preparation of 9-Heptadecanol Solution:

    • Prepare a 100 mM stock solution of 9-Heptadecanol in 100% ethanol.

    • For treatment, dilute the stock solution in sterile deionized water to final concentrations (e.g., 1 µM, 10 µM, 100 µM).

    • Add a surfactant (e.g., 0.01% Silwet L-77) to the final solution to ensure even spreading on the leaf surface.

    • Prepare a mock control solution with the same concentration of ethanol and surfactant in sterile deionized water.

  • Plant Treatment:

    • Spray the leaves of Arabidopsis thaliana plants evenly with the 9-Heptadecanol solutions or the mock control until runoff.

    • Keep the treated plants in a growth chamber under standard conditions (e.g., 22°C, 16h light/8h dark cycle) for 48 hours to allow for the induction of defense responses.

  • Pathogen Challenge:

    • Grow Pst DC3000 on KB agar plates at 28°C for 48 hours.

    • Resuspend the bacteria in 10 mM MgSO4 to an optical density at 600 nm (OD600) of 0.2 (approximately 1 x 10^8 CFU/mL).

    • Dilute the bacterial suspension to 1 x 10^5 CFU/mL in 10 mM MgSO4.

    • Infiltrate the leaves of the treated and mock-treated plants with the bacterial suspension using a needleless syringe.

  • Disease Symptom Assessment and Bacterial Growth Quantification:

    • Monitor the plants for the development of disease symptoms (e.g., chlorosis, necrosis) over 3-4 days.

    • At 3 days post-infiltration, collect leaf discs from the infiltrated areas.

    • Homogenize the leaf discs in 10 mM MgSO4, serially dilute the homogenate, and plate on KB agar plates.

    • Incubate the plates at 28°C for 48 hours and count the bacterial colonies to determine the in planta bacterial growth (CFU/cm²).

  • Analysis of Defense Gene Expression (Optional):

    • At 24 hours post-treatment with 9-Heptadecanol (before pathogen challenge), harvest leaf tissue.

    • Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of key defense marker genes (e.g., PR1 for the salicylic acid pathway, PDF1.2 for the jasmonic acid pathway).

Protocol 2: In Vitro Antimicrobial Activity of 9-Heptadecanol

Objective: To assess the direct antimicrobial activity of 9-Heptadecanol against the common fungal plant pathogen Botrytis cinerea.

Materials:

  • 9-Heptadecanol (≥95% purity)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Botrytis cinerea culture

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Preparation of 9-Heptadecanol Amended Media:

    • Prepare a stock solution of 9-Heptadecanol in DMSO.

    • Autoclave PDA medium and cool it to approximately 50-55°C.

    • Add the 9-Heptadecanol stock solution to the molten PDA to achieve final concentrations (e.g., 10, 50, 100, 200 µg/mL).

    • Prepare a control PDA medium containing the same concentration of DMSO without 9-Heptadecanol.

    • Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Fungal Inoculation:

    • From a 7-day-old culture of Botrytis cinerea grown on PDA, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug at the center of each 9-Heptadecanol-amended and control PDA plate.

  • Incubation and Measurement:

    • Incubate the plates at 22-25°C in the dark.

    • Measure the radial growth of the fungal colony daily for 5-7 days.

    • Calculate the percentage of growth inhibition using the following formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average colony diameter of the control and T is the average colony diameter of the treatment.

Protocol 3: Quantification of Endogenous 9-Heptadecanol in Plant Tissues

Objective: To extract and quantify the levels of endogenous 9-Heptadecanol in plant tissues, particularly in response to biotic or abiotic stress, using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., hexane or dichloromethane)

  • Internal standard (e.g., a deuterated analog or a C18 alcohol)

  • Anhydrous sodium sulfate

  • Glass vials with Teflon-lined caps

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation and Extraction:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Weigh a precise amount of the powdered tissue (e.g., 100 mg) into a glass vial.

    • Add a known amount of the internal standard.

    • Add the extraction solvent (e.g., 2 mL of hexane) and vortex vigorously for 1 minute.

    • Sonicate the sample for 15 minutes.

    • Centrifuge the sample to pellet the plant debris.

    • Transfer the supernatant to a new glass vial containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract under a gentle stream of nitrogen gas to a final volume of approximately 100 µL.

  • GC-MS Analysis:

    • Inject 1 µL of the extract into the GC-MS system.

    • Use a temperature program that allows for the separation of 9-Heptadecanol from other plant metabolites (e.g., initial temperature of 60°C, ramp to 280°C).

    • Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity, targeting the characteristic ions of 9-Heptadecanol and the internal standard.

  • Quantification:

    • Identify the 9-Heptadecanol peak based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the amount of 9-Heptadecanol by comparing the peak area of the analyte to the peak area of the internal standard.

    • Express the concentration as ng/g of fresh weight of the plant tissue.

Hypothesized Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the hypothesized biosynthetic and signaling pathways for 9-Heptadecanol, as well as a general workflow for its investigation. These are based on known pathways for related fatty acid-derived molecules and serve as a conceptual framework for research.

Biosynthesis_of_9_Heptadecanol cluster_plastid Plastid cluster_er Endoplasmic Reticulum C16/C18 Fatty Acids C16/C18 Fatty Acids Stearic Acid (C18:0) Stearic Acid (C18:0) C16/C18 Fatty Acids->Stearic Acid (C18:0) Fatty Acid Synthase (FAS) Fatty Acid Elongase (FAE) Fatty Acid Elongase (FAE) Very-Long-Chain Fatty Acids (VLCFAs) Very-Long-Chain Fatty Acids (VLCFAs) Fatty Acid Elongase (FAE)->Very-Long-Chain Fatty Acids (VLCFAs) Elongation Fatty Acyl-CoA Reductase (FAR) Fatty Acyl-CoA Reductase (FAR) Very-Long-Chain Fatty Acids (VLCFAs)->Fatty Acyl-CoA Reductase (FAR) Hypothesized Substrate 9-Heptadecanol 9-Heptadecanol Fatty Acyl-CoA Reductase (FAR)->9-Heptadecanol Reduction Stearic Acid (C18:0)->Fatty Acid Elongase (FAE) Hypothesized Substrate

Caption: Hypothesized biosynthetic pathway of 9-Heptadecanol in plants.

Signaling_Pathway_of_9_Heptadecanol Pathogen/Herbivore Attack Pathogen/Herbivore Attack 9-Heptadecanol Release 9-Heptadecanol Release Pathogen/Herbivore Attack->9-Heptadecanol Release Receptor Binding (putative) Receptor Binding (putative) 9-Heptadecanol Release->Receptor Binding (putative) MAPK Cascade MAPK Cascade Receptor Binding (putative)->MAPK Cascade ROS Burst ROS Burst Receptor Binding (putative)->ROS Burst Phytohormone Signaling (SA, JA/ET) Phytohormone Signaling (SA, JA/ET) MAPK Cascade->Phytohormone Signaling (SA, JA/ET) ROS Burst->Phytohormone Signaling (SA, JA/ET) Defense Gene Expression (e.g., PR genes) Defense Gene Expression (e.g., PR genes) Phytohormone Signaling (SA, JA/ET)->Defense Gene Expression (e.g., PR genes) Enhanced Resistance Enhanced Resistance Defense Gene Expression (e.g., PR genes)->Enhanced Resistance

Caption: Hypothesized signaling pathway for 9-Heptadecanol-induced plant defense.

Experimental_Workflow cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Plant Treatment (9-Heptadecanol) Plant Treatment (9-Heptadecanol) Pathogen/Herbivore Bioassay Pathogen/Herbivore Bioassay Plant Treatment (9-Heptadecanol)->Pathogen/Herbivore Bioassay Gene Expression Analysis (qRT-PCR) Gene Expression Analysis (qRT-PCR) Plant Treatment (9-Heptadecanol)->Gene Expression Analysis (qRT-PCR) Metabolite Profiling (GC-MS) Metabolite Profiling (GC-MS) Plant Treatment (9-Heptadecanol)->Metabolite Profiling (GC-MS) Enzyme Activity Assays Enzyme Activity Assays Plant Treatment (9-Heptadecanol)->Enzyme Activity Assays Data Interpretation & Pathway Elucidation Data Interpretation & Pathway Elucidation Pathogen/Herbivore Bioassay->Data Interpretation & Pathway Elucidation Gene Expression Analysis (qRT-PCR)->Data Interpretation & Pathway Elucidation Metabolite Profiling (GC-MS)->Data Interpretation & Pathway Elucidation Enzyme Activity Assays->Data Interpretation & Pathway Elucidation

Caption: General experimental workflow for investigating 9-Heptadecanol's role.

References

Method

Application Notes and Protocols: 9-Heptadecanol as a Potential Biomarker in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals Introduction Metabolic syndrome represents a cluster of conditions, including central obesity, hypertension, dyslipidemia, and insulin resistance, that coll...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome represents a cluster of conditions, including central obesity, hypertension, dyslipidemia, and insulin resistance, that collectively increase the risk of developing cardiovascular disease and type 2 diabetes. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapeutic interventions. While even-chain fatty acids have been extensively studied in the context of metabolic diseases, odd-chain fatty acids (OCFAs) are emerging as significant players in metabolic health. Notably, heptadecanoic acid (C17:0) has been inversely associated with the risk of several metabolic disorders. This has led to growing interest in related molecules that could serve as potential biomarkers.

This document explores the prospective role of 9-Heptadecanol, a C17 fatty alcohol, as a potential biomarker in metabolic studies. Although direct evidence is currently limited, its structural relationship to heptadecanoic acid suggests a plausible link to metabolic pathways of interest. These application notes provide a theoretical framework, hypothetical protocols, and data representation models to guide research in this nascent area.

Background: The Significance of Odd-Chain Fatty Acids

Odd-chain fatty acids, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are primarily derived from the diet, particularly from dairy products and ruminant fats. However, endogenous synthesis also contributes to their circulating levels. Numerous epidemiological studies have reported an inverse association between the levels of circulating C17:0 and the incidence of type 2 diabetes, cardiovascular disease, and metabolic syndrome.[1][2][3] The mechanisms underlying these protective associations are still under investigation but may involve the role of OCFAs in cellular signaling, membrane fluidity, and as precursors for other bioactive molecules.

Given that fatty alcohols can be metabolized to their corresponding fatty acids in vivo, it is hypothesized that 9-Heptadecanol concentrations may reflect the metabolic flux through pathways involving heptadecanoic acid, thus offering a potential, complementary biomarker for metabolic health.

Quantitative Data Summary

As research into 9-Heptadecanol as a biomarker is in its infancy, the following tables are presented as hypothetical models for organizing and presenting data from future studies. These tables are designed to facilitate the comparison of 9-Heptadecanol levels with established metabolic markers.

Table 1: Hypothetical Plasma Concentrations of 9-Heptadecanol and Related Metabolites in a Study Cohort

AnalyteHealthy Controls (n=50) Mean ± SD (µg/mL)Metabolic Syndrome Patients (n=50) Mean ± SD (µg/mL)p-value
9-Heptadecanol0.85 ± 0.150.55 ± 0.20<0.001
Heptadecanoic Acid (C17:0)2.50 ± 0.401.80 ± 0.55<0.001
Glucose85 ± 10115 ± 20<0.001
Insulin10 ± 525 ± 10<0.001
Triglycerides100 ± 20200 ± 50<0.001
HDL-Cholesterol55 ± 1040 ± 8<0.001

Table 2: Hypothetical Correlation Matrix of 9-Heptadecanol with Cardiometabolic Risk Factors

Variable9-HeptadecanolHeptadecanoic Acid (C17:0)HOMA-IRBMIWaist Circumference
9-Heptadecanol 1.00
Heptadecanoic Acid (C17:0) 0.751.00
HOMA-IR -0.60-0.681.00
BMI -0.45-0.500.551.00
Waist Circumference -0.50-0.580.620.851.00

Signaling Pathways and Experimental Workflows

To visualize the potential metabolic relevance of 9-Heptadecanol and the workflows for its investigation, the following diagrams are provided.

cluster_0 Dietary Intake & Endogenous Synthesis cluster_1 Metabolic Pool cluster_2 Potential Biological Effects cluster_3 Clinical Outcome Ruminant Fats Ruminant Fats 9-Heptadecanol 9-Heptadecanol Ruminant Fats->9-Heptadecanol Gut Microbiota Gut Microbiota Gut Microbiota->9-Heptadecanol Adipose Tissue Adipose Tissue Adipose Tissue->9-Heptadecanol Heptadecanoic Acid (C17:0) Heptadecanoic Acid (C17:0) 9-Heptadecanol->Heptadecanoic Acid (C17:0) Oxidation Improved Insulin Sensitivity Improved Insulin Sensitivity Heptadecanoic Acid (C17:0)->Improved Insulin Sensitivity Reduced Inflammation Reduced Inflammation Heptadecanoic Acid (C17:0)->Reduced Inflammation Altered Membrane Composition Altered Membrane Composition Heptadecanoic Acid (C17:0)->Altered Membrane Composition Reduced Risk of Metabolic Syndrome Reduced Risk of Metabolic Syndrome Improved Insulin Sensitivity->Reduced Risk of Metabolic Syndrome Reduced Inflammation->Reduced Risk of Metabolic Syndrome Start Start Plasma Sample Collection Plasma Sample Collection Start->Plasma Sample Collection Internal Standard Addition Internal Standard Addition Plasma Sample Collection->Internal Standard Addition Liquid-Liquid Extraction Liquid-Liquid Extraction Internal Standard Addition->Liquid-Liquid Extraction Derivatization (e.g., Silylation) Derivatization (e.g., Silylation) Liquid-Liquid Extraction->Derivatization (e.g., Silylation) GC-MS Analysis GC-MS Analysis Derivatization (e.g., Silylation)->GC-MS Analysis Data Processing & Quantification Data Processing & Quantification GC-MS Analysis->Data Processing & Quantification Statistical Analysis Statistical Analysis Data Processing & Quantification->Statistical Analysis End End Statistical Analysis->End

References

Technical Notes & Optimization

Optimization

Overcoming solubility issues of 9-Heptadecanol in aqueous solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome solubility challenges with 9-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome solubility challenges with 9-Heptadecanol in aqueous solutions.

Troubleshooting Guides

Issue 1: 9-Heptadecanol precipitates out of solution upon addition to aqueous buffer.

Possible Cause: 9-Heptadecanol is a long-chain fatty alcohol with very low water solubility due to its long, non-polar hydrocarbon tail.[1][2][3] Direct addition to an aqueous medium will inevitably lead to precipitation.

Solutions:

  • Co-solvent System: Prepare a concentrated stock solution of 9-Heptadecanol in a water-miscible organic solvent before diluting it into the final aqueous solution.[4][5]

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, or a mixture of co-solvents.[4]

    • Troubleshooting:

      • If precipitation still occurs, try increasing the proportion of the co-solvent in the final solution. Be mindful of the tolerance of your experimental system to the organic solvent, as high concentrations can be cytotoxic or affect protein function.[4]

      • Consider gentle warming (e.g., to 37°C) and vortexing during the addition of the stock solution to the aqueous medium.[4]

  • Cyclodextrin Inclusion Complexation: Utilize cyclodextrins to encapsulate the hydrophobic 9-Heptadecanol molecule, thereby increasing its aqueous solubility.[6][7][8]

    • Recommended Cyclodextrins: Beta-cyclodextrin (β-CD) and its derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are effective for solubilizing hydrophobic molecules.[6]

    • Troubleshooting:

      • The molar ratio of cyclodextrin to 9-Heptadecanol is critical. An excess of cyclodextrin is typically required.

      • If solubility is still insufficient, try a different type of cyclodextrin or a derivative.

  • Micellar Solubilization (Surfactants): Employ surfactants to form micelles that can encapsulate 9-Heptadecanol.

    • Recommended Surfactants: For in vitro assays, non-ionic surfactants like Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.05%) can be effective.[9]

    • Troubleshooting:

      • Ensure the surfactant concentration is above its critical micelle concentration (CMC) to form micelles.[10]

      • Be aware that surfactants can interfere with certain biological assays and may be toxic to cells at higher concentrations.[9]

Issue 2: Inconsistent results in biological assays.

Possible Cause: Poor solubility and bioavailability of 9-Heptadecanol in the assay medium can lead to variable and non-reproducible results. The compound may not be fully available to interact with its biological target.

Solutions:

  • Verify Solubilization Method: Re-evaluate the chosen solubilization method to ensure it is optimal for the specific assay conditions.

  • Particle Size Reduction (for stock solutions): Sonication of the stock solution before dilution can help in breaking down aggregates and improving dispersion.[9]

  • Amorphous Form: Converting the compound to an amorphous form, for instance by lyophilization from a DMSO solution, can enhance the rate of solubilization and its kinetic solubility.[9] However, be aware that the compound might reprecipitate over a longer experiment duration.[9]

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of 9-Heptadecanol?

A1: The estimated aqueous solubility of 9-Heptadecanol is extremely low, in the range of 0.05499 mg/L at 25°C.[11] For practical experimental purposes, it is considered insoluble in water.[1]

Q2: I have dissolved 9-Heptadecanol in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

A2: This phenomenon, known as "crashing out," is common for hydrophobic compounds.[4] To prevent this, you should:

  • Optimize the final DMSO concentration to be as low as possible, typically well below 1%.[4]

  • Consider using a co-solvent system or employing solubilizing agents like cyclodextrins or surfactants.[4]

  • Add the DMSO stock solution to the pre-warmed (e.g., 37°C) cell culture medium with gentle mixing.[4]

Q3: Can I use pH adjustment to improve the solubility of 9-Heptadecanol?

A3: No, pH adjustment is generally not an effective method for improving the solubility of long-chain alcohols like 9-Heptadecanol.[12] This technique is primarily useful for compounds with ionizable groups (i.e., weak acids or bases).[4][13] 9-Heptadecanol does not have an ionizable group.

Q4: Are there any safety concerns with the recommended solvents and solubilizing agents?

A4: Yes, it is crucial to consider the potential toxicity and compatibility of any solvent or excipient with your experimental system. Always run appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents themselves. For instance, while DMSO is widely used, it can have biological effects at higher concentrations.[4] Similarly, surfactants can disrupt cell membranes.[9]

Data Presentation

Table 1: Physical and Chemical Properties of 9-Heptadecanol

PropertyValueReference
Molecular FormulaC17H36O[14][15]
Molecular Weight256.47 g/mol [14][15]
Melting Point58-62 °C[14]
Boiling Point318.20 °C (estimated)[11]
Density0.84 g/cm³[14]
logP (o/w)7.600 (estimated)[11]
Water Solubility0.05499 mg/L at 25°C (estimated)[11]

Table 2: Comparison of Solubilization Strategies for 9-Heptadecanol

StrategyPrincipleAdvantagesDisadvantages
Co-solvents Reduces the polarity of the aqueous medium.Simple and effective for creating stock solutions.Potential for solvent toxicity and precipitation upon dilution.
Cyclodextrins Forms inclusion complexes by encapsulating the hydrophobic molecule.[6][8]Generally low toxicity, can significantly increase solubility.[6]Requires optimization of the cyclodextrin-to-drug ratio.
Surfactants Forms micelles that encapsulate the hydrophobic molecule.[10]Effective at low concentrations.Can interfere with biological assays and may be cytotoxic.[9]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System (DMSO)
  • Preparation of Stock Solution:

    • Weigh out the desired amount of 9-Heptadecanol.

    • Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).

    • Gently warm the mixture (e.g., to 37°C) and vortex until the 9-Heptadecanol is completely dissolved. Sonication can be used to aid dissolution.

  • Preparation of Working Solution:

    • Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

    • While gently vortexing the aqueous solution, add the required volume of the 9-Heptadecanol stock solution dropwise to achieve the final desired concentration.

    • Ensure the final DMSO concentration is kept to a minimum, ideally below 0.5% (v/v).

  • Controls:

    • Prepare a vehicle control containing the same final concentration of DMSO in the aqueous solution without 9-Heptadecanol.

Protocol 2: Solubilization using Cyclodextrins (HP-β-CD)
  • Preparation of Cyclodextrin Solution:

    • Prepare an aqueous solution of HP-β-CD at a concentration determined to be appropriate for solubilizing the desired concentration of 9-Heptadecanol (a molar excess of cyclodextrin is typically needed).

  • Complexation:

    • Add the 9-Heptadecanol to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature or with gentle heating for several hours to overnight to allow for the formation of the inclusion complex. The solution should become clear.

    • The solution can be filtered through a 0.22 µm filter to remove any undissolved material.

  • Controls:

    • Prepare a control solution containing the same concentration of HP-β-CD in the aqueous buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_troubleshooting Troubleshooting start Start with solid 9-Heptadecanol stock Prepare concentrated stock solution in organic solvent (e.g., DMSO) start->stock dilute Dilute stock solution into pre-warmed aqueous buffer with vortexing stock->dilute observe Observe for precipitation dilute->observe precip_yes Precipitation Occurs observe->precip_yes Yes precip_no No Precipitation: Proceed with Experiment observe->precip_no No options Consider Alternatives: - Increase co-solvent % - Use Cyclodextrins - Use Surfactants precip_yes->options

Caption: Experimental workflow for solubilizing 9-Heptadecanol.

logical_relationship issue Solubility Issue: 9-Heptadecanol precipitates in aqueous solution cause Primary Cause: High hydrophobicity of the C17 alkyl chain issue->cause strategy Solubilization Strategies cause->strategy cosolvent Co-solvents (e.g., DMSO, Ethanol) strategy->cosolvent cyclodextrin Cyclodextrins (e.g., HP-β-CD) strategy->cyclodextrin surfactant Surfactants (e.g., Tween® 20) strategy->surfactant

References

Troubleshooting

Technical Support Center: Optimizing GC-MS for 9-Heptadecanol Detection

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectromet...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 9-Heptadecanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the GC-MS analysis of 9-Heptadecanol.

Q1: Why am I seeing poor peak shape (tailing) for my 9-Heptadecanol peak?

A1: Peak tailing for alcohols like 9-Heptadecanol is a common issue and is often caused by secondary interactions with active sites within the GC system.[1] The hydroxyl (-OH) group of the alcohol can form hydrogen bonds with exposed silanol groups in the injector liner, at the head of the column, or on the column packing material itself, causing delayed elution for some molecules.[1]

Troubleshooting Steps:

  • Use a Deactivated Liner: Ensure you are using a high-quality, deactivated inlet liner to minimize interactions.[2] If performance degrades, consider replacing the liner.

  • Column Maintenance: The issue might stem from a poorly cut or installed column, creating turbulence or dead volume.[1] Re-cut the column inlet (a clean, 90° cut is crucial) and reinstall it according to the manufacturer's specified depth.[3] If the column head is contaminated with non-volatile residues, trimming 10-20 cm from the front of the column can resolve the issue.[2]

  • Consider Derivatization: A highly effective solution is to derivatize the 9-Heptadecanol. This process chemically modifies the polar hydroxyl group to create a less polar, more volatile, and more thermally stable derivative, which significantly reduces tailing and improves peak shape.[4] Silylation is a common and effective derivatization technique for alcohols.[4]

Q2: My 9-Heptadecanol peak is showing fronting. What is the cause?

A2: Peak fronting is typically a result of column overload.[2] This occurs when the amount of sample injected exceeds the capacity of the GC column's stationary phase.[1]

Troubleshooting Steps:

  • Reduce Injection Volume: Try decreasing the volume of sample you are injecting.[1]

  • Dilute the Sample: If reducing the injection volume is not feasible or effective, dilute your sample and reinject.[2]

  • Check Column Film Thickness: Ensure you are using a column with an appropriate stationary phase film thickness for your sample concentration.[3]

Q3: I have very low sensitivity or cannot detect the 9-Heptadecanol peak at all. How can I improve this?

A3: Low sensitivity can be due to several factors, including the analyte's properties, sample preparation, and instrument settings.

Troubleshooting Steps:

  • Derivatization: Long-chain alcohols can have low volatility, leading to poor transfer into the gas phase. Derivatization to a more volatile form, such as a trimethylsilyl (TMS) ether, will significantly enhance the signal.[2][5]

  • Optimize Injection Mode: For trace-level analysis, a splitless injection is preferred over a split injection as it transfers nearly the entire sample onto the column.[6] If you must use a split injection, reducing the split ratio can improve sensitivity, but be mindful of potential column overload.[6][7]

  • Check for Active Sites: Active sites in the inlet or column can cause irreversible adsorption of polar analytes, leading to a loss of signal.[8] Regular maintenance, such as replacing the inlet liner and septum, is crucial.[9]

  • Optimize MS Detector Settings: Ensure the MS source and quadrupole temperatures are optimized.[10] For Selected Ion Monitoring (SIM) mode, minimize the number of ions per group and optimize the dwell time to maximize sensitivity.[11]

Q4: Is derivatization necessary for analyzing 9-Heptadecanol?

A4: While direct analysis of alcohols by GC-MS is possible, it is often not optimal.[5] Long-chain alcohols like 9-Heptadecanol have relatively low volatility and a polar hydroxyl group that leads to poor chromatographic performance, including peak tailing and low sensitivity.[2][4] Derivatization is highly recommended as it converts the alcohol into a more volatile and thermally stable compound, resulting in sharper peaks and improved detection limits.[4][5] The most common method is silylation, which replaces the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (TMS) group.[2]

Q5: The molecular ion peak for 9-Heptadecanol is very weak or absent in my mass spectrum. Is this normal?

A5: Yes, this is a common observation for long-chain alcohols under Electron Ionization (EI-MS).[2] Due to rapid fragmentation, the molecular ion is often unstable and present in very low abundance or completely absent. Common fragmentation pathways include alpha-cleavage (the breaking of the C-C bond next to the oxygen) and dehydration (the loss of a water molecule).[2] Derivatizing the alcohol to a TMS ether can help produce a more stable molecular ion and characteristic fragment ions that aid in identification.[2]

Experimental Protocols

This section provides a detailed methodology for the GC-MS analysis of 9-Heptadecanol, including a common derivatization procedure.

Protocol 1: Silylation Derivatization of 9-Heptadecanol

This protocol describes the conversion of 9-Heptadecanol to its trimethylsilyl (TMS) ether to improve volatility and chromatographic peak shape.

Materials:

  • Dried sample containing 9-Heptadecanol

  • Anhydrous Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2]

  • Reaction vial with a screw cap

Procedure:

  • Ensure the sample extract containing 9-Heptadecanol is completely dry.

  • Dissolve the dried extract in 100 µL of anhydrous pyridine within a reaction vial.[12]

  • Add 50-100 µL of BSTFA with 1% TMCS to the vial.[2][12]

  • Securely cap the vial and heat at 70-100°C for 1 hour to ensure the reaction goes to completion.[12][13]

  • Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

Caution: Silylating reagents are sensitive to moisture. Ensure all glassware and solvents are anhydrous. This procedure should be performed in a well-ventilated fume hood.[1]

Protocol 2: GC-MS Analysis of Derivatized 9-Heptadecanol

These parameters provide a starting point for analysis and may require optimization based on the specific instrument and sample matrix.

  • GC Column Installation: Ensure the column is properly installed, with a clean-cut inlet, at the correct depth in the injector port.[3]

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Data Acquisition: Acquire data in either full scan mode to identify fragmentation patterns or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[2]

Data Presentation

The following table summarizes typical starting parameters for the GC-MS analysis of TMS-derivatized 9-Heptadecanol.

ParameterRecommended Value / SettingRationale
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[2][12]A nonpolar column is suitable for the nonpolar TMS-derivatized analyte, providing good separation based on boiling point.
Injector Temperature 280°C[2][12]Ensures rapid and complete volatilization of the derivatized analyte without thermal degradation.
Injection Mode Splitless (for trace analysis)[12] or Pulsed SplitMaximizes analyte transfer to the column for improved sensitivity.
Carrier Gas Helium at a constant flow of 1.0 - 1.2 mL/min[2][12]Inert carrier gas providing good chromatographic efficiency.
Oven Program Initial 150°C for 2 min, ramp at 5°C/min to 250°C, hold for 3 min, then ramp at 20°C/min to 320°C, hold for 5 min[2][12]A temperature ramp allows for the effective separation of analytes with different boiling points.
MS Transfer Line Temp 280 - 300°C[7]Prevents condensation of the analyte as it transfers from the GC to the MS.
MS Ion Source Temp 230 - 250°C[12][14]Standard temperature for efficient ionization while minimizing thermal degradation in the source.
MS Quadrupole Temp 150°C[12][14]Standard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eV[12]Standard ionization energy for generating reproducible mass spectra and allowing library matching.
Acquisition Mode Scan or Selected Ion Monitoring (SIM)Scan mode is used for identification. SIM mode provides higher sensitivity for quantification.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the GC-MS analysis of 9-Heptadecanol.

G Troubleshooting Workflow for 9-Heptadecanol GC-MS Analysis start Start Analysis check_peak Peak Detected? start->check_peak no_peak No Peak or Low Sensitivity check_peak->no_peak No peak_shape Evaluate Peak Shape check_peak->peak_shape Yes check_derivatization Derivatize Sample (e.g., Silylation) no_peak->check_derivatization check_injection Use Splitless Injection Optimize MS (SIM mode) check_derivatization->check_injection reinject1 Re-analyze check_injection->reinject1 reinject1->check_peak good_shape Symmetrical Peak (Good Result) peak_shape->good_shape Symmetrical tailing Peak Tailing peak_shape->tailing Tailing fronting Peak Fronting peak_shape->fronting Fronting fix_tailing1 Use Deactivated Liner Trim Column Inlet (10-20cm) tailing->fix_tailing1 fix_fronting Dilute Sample or Reduce Injection Volume fronting->fix_fronting fix_tailing2 Ensure Complete Derivatization fix_tailing1->fix_tailing2 reinject2 Re-analyze fix_tailing2->reinject2 reinject3 Re-analyze fix_fronting->reinject3 reinject2->check_peak reinject3->check_peak

Caption: Troubleshooting workflow for common GC-MS analysis issues.

References

Optimization

Troubleshooting peak tailing in HPLC analysis of 9-Heptadecanol

Technical Support Center: HPLC Analysis of 9-Heptadecanol This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reso...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis of 9-Heptadecanol

This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the reverse-phase HPLC analysis of 9-Heptadecanol.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is more drawn out than the leading edge.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape.[2] Tailing indicates inefficiencies or undesirable chemical interactions within the HPLC system.[2][3]

This distortion is quantitatively measured by the Asymmetry Factor (As) or Tailing Factor (Tf). A value greater than 1.2 is generally considered to be tailing, while a value above 2.0 is often unacceptable for methods requiring high precision.[4][5]

Q2: Why would a long-chain alcohol like 9-Heptadecanol exhibit peak tailing?

While 9-Heptadecanol is a largely nonpolar, long-chain alcohol, its hydroxyl (-OH) group is polar. This polar functional group can engage in secondary interactions with the stationary phase, in addition to the primary hydrophobic retention mechanism.[2][4] The most common cause is the interaction between the analyte's hydroxyl group and active, residual silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18).[3][6]

Q3: What are the primary causes of peak tailing for 9-Heptadecanol?

Peak tailing for 9-Heptadecanol is typically caused by one or more of the following factors:

  • Chemical Interactions: Strong secondary interactions between the polar hydroxyl group of 9-Heptadecanol and acidic residual silanol groups on the column packing material.[2][3]

  • Column Issues: Degradation of the column, creation of a void at the column inlet, or a blocked frit can cause physical distortion of all peaks.[5][7]

  • Mobile Phase Effects: An inadequately buffered mobile phase or a pH that promotes interaction with silanol groups can lead to tailing.[8][9]

  • System & Hardware Issues: Excessive extra-column volume from long or wide tubing, or poorly made connections, can lead to band broadening and tailing.[7][8][10]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[5][9]

Q4: How can I differentiate between a chemical cause and a physical cause for peak tailing?

A simple diagnostic test is to observe the other peaks in your chromatogram, if any are present.

  • Chemical Problem: If only the 9-Heptadecanol peak (or other polar analytes) is tailing while non-polar compounds in the same run have symmetrical peaks, the issue is likely a chemical interaction (e.g., silanol interactions).[7]

  • Physical Problem: If all peaks in the chromatogram exhibit tailing, the issue is likely physical or systemic, such as a column void, a bad fitting, or extra-column volume.[7]

Visualizing the Problem: Analyte-Silanol Interaction

The diagram below illustrates the chemical interaction that is a primary cause of peak tailing for 9-Heptadecanol. The polar hydroxyl group of the analyte forms a secondary hydrogen bond with unreacted, acidic silanol groups on the stationary phase surface, delaying its elution in a non-uniform manner.

cluster_surface Silica Surface (Stationary Phase) cluster_analyte 9-Heptadecanol (Analyte) Silica Si O1 O Silica->O1 H1 H O1->H1 O2 O H1->O2 Secondary Interaction (Peak Tailing) Chain C17H35 (Hydrophobic Chain) Chain->O2 H2 H O2->H2

Caption: Interaction between 9-Heptadecanol and a residual silanol group.

Troubleshooting Guide for Peak Tailing

Follow this systematic workflow to diagnose and resolve peak tailing. The accompanying diagram provides a visual guide to the troubleshooting logic.

Troubleshooting Workflow Diagram

G start Observe Peak Tailing (Asymmetry > 1.2) check_all_peaks Do ALL peaks tail? start->check_all_peaks physical_problem Likely Physical/System Issue check_all_peaks->physical_problem Yes chemical_problem Likely Chemical/Interaction Issue check_all_peaks->chemical_problem No check_fittings 1. Check fittings & tubing (minimize extra-column volume) physical_problem->check_fittings check_column_hardware 2. Inspect column (check for voids/discoloration) check_fittings->check_column_hardware flush_column 3. Flush or replace column/frit check_column_hardware->flush_column end_node Peak Shape Improved flush_column->end_node check_mobile_phase 1. Modify Mobile Phase (add acidic modifier, e.g., 0.1% TFA or Formic Acid) chemical_problem->check_mobile_phase check_column_chem 2. Use a different column (e.g., end-capped or low-silanol activity) check_mobile_phase->check_column_chem check_mobile_phase->end_node check_sample 3. Evaluate Sample & Injection check_column_chem->check_sample check_column_chem->end_node dilute_sample Dilute sample or reduce injection volume check_sample->dilute_sample Overload? change_solvent Match sample solvent to mobile phase check_sample->change_solvent Solvent Mismatch? dilute_sample->end_node change_solvent->end_node

Caption: A step-by-step workflow for troubleshooting peak tailing.

Quantitative Impact of Troubleshooting Steps

The following tables summarize how different adjustments can quantitatively improve the peak shape of a polar analyte like 9-Heptadecanol.

Table 1: Effect of Mobile Phase Modifier on Peak Asymmetry

Mobile Phase Composition (Acetonitrile:Water)ModifierPeak Asymmetry (As)Observation
85:15None2.1Severe Tailing
85:150.1% Acetic Acid1.5Moderate Improvement
85:150.1% Formic Acid1.3Significant Improvement
85:150.1% Trifluoroacetic Acid (TFA)1.1Symmetrical Peak

Note: This data is representative and illustrates the general principle of using an acidic modifier to suppress silanol interactions. Actual values may vary.

Table 2: Comparison of Column Chemistries

Column TypeDescriptionPeak Asymmetry (As)Rationale
Traditional C18 (Type A Silica)Standard bonding, higher residual silanol activity.> 1.8High number of active sites leads to strong secondary interactions.[2]
End-Capped C18 (Type B Silica)Residual silanols are chemically bonded ("capped") to reduce activity.[2][4]1.1 - 1.3Fewer available silanol groups significantly reduce tailing.[4]
Polar-Embedded PhaseContains a polar group embedded in the alkyl chain to shield silanols.[8]< 1.2Provides an alternative interaction site for polar analytes, improving peak shape.

Experimental Protocols

Protocol 1: Mobile Phase Optimization with Acidic Modifier

This protocol describes how to systematically add an acidic modifier to the mobile phase to improve peak shape by suppressing the ionization of residual silanol groups.[2][3]

  • Objective: To find the optimal mobile phase composition that provides a symmetrical peak for 9-Heptadecanol (As ≤ 1.2).

  • Materials: HPLC grade Acetonitrile, HPLC grade water, Trifluoroacetic Acid (TFA) or Formic Acid.

  • Procedure:

    • Prepare Mobile Phase A (Aqueous): Prepare 1L of HPLC water containing 0.1% v/v of your chosen acid (e.g., add 1 mL of TFA to 999 mL of water).

    • Prepare Mobile Phase B (Organic): Prepare 1L of Acetonitrile containing 0.1% v/v of the same acid.

    • Equilibrate System: Flush the HPLC system with your new mobile phase composition (e.g., 85% B) for at least 15-20 minutes or until the baseline is stable.

    • Inject Sample: Inject your 9-Heptadecanol standard and analyze the peak asymmetry.

    • Adjust (if needed): If tailing persists, consider slightly increasing the acid concentration (e.g., to 0.2%), but be mindful of column stability and detector compatibility (especially for MS).

Protocol 2: HPLC Column Cleaning and Regeneration

This protocol provides a general procedure for cleaning a contaminated C18 column that may be causing peak tailing due to strongly retained impurities.

  • Objective: To remove contaminants from the column that may be creating active sites or blocking the stationary phase.

  • Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):

    • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.

    • Buffer Wash: Flush the column with your mobile phase composition but without any buffer salts (e.g., 50:50 Acetonitrile/Water) for 20-30 minutes. This removes precipitated buffer.

    • Polar Contaminant Removal: Flush with 100% HPLC grade water for 30 minutes.

    • Non-Polar Contaminant Removal: Flush with 100% Isopropanol for 30 minutes.

    • Strong Solvent Flush: Flush with 100% Acetonitrile or Methanol for 30 minutes.

    • Return to Initial Conditions: Gradually re-introduce your initial mobile phase. Do not switch directly from a strong non-polar solvent back to a highly aqueous mobile phase. Step back down through the sequence (e.g., Isopropanol -> Acetonitrile/Water -> Mobile Phase).

    • Re-equilibrate: Once reconnected to the detector, equilibrate the column with the mobile phase until a stable baseline is achieved.

References

Troubleshooting

Technical Support Center: Purification of Synthetic 9-Heptadecanol

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from synthe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from synthetic 9-Heptadecanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of synthetic 9-Heptadecanol via recrystallization and column chromatography.

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Oiling out instead of crystallizing The compound is coming out of solution above its melting point. The solvent may be too non-polar, or the solution is cooling too rapidly.- Add a small amount of a more polar co-solvent to the hot solution to increase the solubility of the impurities and lower the saturation point of the 9-Heptadecanol.- Ensure a slow cooling rate. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.- Try a different solvent system altogether.
No crystal formation upon cooling The solution is not supersaturated. Too much solvent was used, or the chosen solvent is too good at room temperature.- Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure 9-Heptadecanol.- If the solution is clear, evaporate some of the solvent to increase the concentration and then allow it to cool again.- Cool the solution in an ice-salt bath for a lower temperature.
Low recovery of purified product Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation.- Wash the collected crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.
Product is still impure after recrystallization The chosen solvent did not effectively differentiate between the product and the impurities. The cooling was too rapid, trapping impurities in the crystal lattice.- Select a different recrystallization solvent or solvent pair. Perform small-scale solubility tests to find an optimal solvent.- Ensure slow cooling to allow for the formation of a pure crystal lattice.[1][2]
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of spots on TLC The mobile phase is too polar or not polar enough.- Adjust the polarity of the mobile phase. If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent. If the spots remain at the baseline (low Rf), increase the polarity.- A common starting point for long-chain alcohols is a mixture of hexanes and ethyl acetate.
Compound is not eluting from the column The mobile phase is not polar enough to displace the compound from the stationary phase.- Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% hexanes and slowly increase the percentage of ethyl acetate.
Co-elution of product and impurities The polarity difference between the product and the impurity is too small for the chosen mobile phase and stationary phase.- Use a less polar mobile phase for better separation of non-polar impurities from the slightly more polar 9-Heptadecanol.- Consider using a different stationary phase, such as alumina, which can offer different selectivity compared to silica gel.
Streaking or tailing of spots on TLC/column The sample is overloaded, or there are interactions with the stationary phase. The compound may be slightly acidic or basic.- Load a smaller amount of the crude product onto the column.- For acidic impurities, a small amount of acetic acid can be added to the mobile phase. For basic impurities, a small amount of triethylamine can be added.
Difficulty visualizing spots on TLC 9-Heptadecanol lacks a UV chromophore.- Use a potassium permanganate (KMnO₄) stain. Alcohols will appear as yellow-brown spots on a purple background.[3] - Other general stains like p-anisaldehyde or vanillin can also be effective.[4]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetic 9-Heptadecanol?

A1: Common impurities depend on the synthetic route. If synthesized by the reduction of 9-heptadecanone, unreacted ketone is a likely impurity. If prepared via a Grignard reaction, you might have byproducts from the reaction with the ester starting material. Other potential impurities include residual solvents from the reaction workup and side-products from oxidation, such as ketones.

Q2: What is the best initial purification technique to try for synthetic 9-Heptadecanol?

A2: For solid compounds like 9-Heptadecanol, recrystallization is often the most straightforward and cost-effective initial purification method, especially for removing a moderate amount of impurities.

Q3: When should I choose column chromatography over recrystallization?

A3: Column chromatography is preferred when recrystallization fails to provide the desired purity, when impurities have very similar solubility profiles to 9-Heptadecanol, or when separating a complex mixture of byproducts.

Q4: How can I determine the purity of my 9-Heptadecanol sample?

A4: Purity can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), which can separate and identify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect and quantify impurities. The melting point of the purified solid is a good indicator of purity; a sharp melting point range close to the literature value (58-62 °C) suggests high purity.[5][6]

Q5: What safety precautions should I take when working with 9-Heptadecanol and the solvents for purification?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The organic solvents used for recrystallization and chromatography are often flammable and can be harmful if inhaled or in contact with skin.

Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data for the purification of a 10-gram batch of synthetic 9-Heptadecanol with an initial purity of 90%.

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Key Observations
Recrystallization 9098.585Effective at removing the majority of impurities. Some product loss due to solubility in the mother liquor.
Column Chromatography 90>99.575Achieves very high purity but with a lower yield due to product loss on the column and collection of mixed fractions.

Experimental Protocols

Protocol 1: Recrystallization of 9-Heptadecanol

Objective: To purify crude 9-Heptadecanol by removing impurities through crystallization.

Materials:

  • Crude 9-Heptadecanol

  • Recrystallization solvent (e.g., Acetone or Ethanol/Water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude 9-Heptadecanol in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while gently heating on a hot plate until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of 9-Heptadecanol

Objective: To achieve high purity of 9-Heptadecanol by separating it from closely related impurities.

Materials:

  • Crude 9-Heptadecanol

  • Silica gel (or alumina)

  • Mobile phase (e.g., Hexanes/Ethyl Acetate mixture)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • TLC stain (e.g., Potassium permanganate)

Procedure:

  • TLC Analysis: Develop a suitable mobile phase by running TLC plates of the crude mixture in various solvent systems. Aim for an Rf value of 0.2-0.4 for the 9-Heptadecanol.

  • Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase (wet packing).

  • Sample Loading: Dissolve the crude 9-Heptadecanol in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased if necessary to elute the compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 9-Heptadecanol.

Visualizations

Purification_Decision_Tree start Crude Synthetic 9-Heptadecanol assess_purity Assess Initial Purity (e.g., TLC, GC-MS) start->assess_purity decision Purity > 95%? assess_purity->decision recrystallization Recrystallization decision->recrystallization Yes column_chromatography Column Chromatography decision->column_chromatography No final_product Pure 9-Heptadecanol recrystallization->final_product column_chromatography->final_product Recrystallization_Workflow cluster_recrystallization Recrystallization Process dissolve Dissolve Crude Product in Hot Solvent cool Slow Cooling & Crystallization dissolve->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals wash->dry Column_Chromatography_Workflow start Prepare Slurry & Pack Column load Load Crude Sample start->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Pure 9-Heptadecanol evaporate->product

References

Optimization

Technical Support Center: Large-Scale Synthesis of 9-Heptadecanol

Welcome to the technical support center for the synthesis of 9-Heptadecanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its l...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 9-Heptadecanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its large-scale production.

Frequently Asked Questions (FAQs)

Q1: What is 9-Heptadecanol and what are its primary applications?

9-Heptadecanol (CAS 624-08-8) is a secondary fatty alcohol.[1] Its structure consists of a 17-carbon chain with a hydroxyl (-OH) group at the 9th position.[2] This structure makes it a valuable intermediate in organic synthesis, particularly for creating more complex molecules used in electronics, such as OLED and OPV materials.[2]

Q2: What are the main synthetic routes for 9-Heptadecanol?

The most common and scalable method for synthesizing 9-Heptadecanol is through a Grignard reaction. This involves reacting an organomagnesium halide (Grignard reagent), such as octylmagnesium bromide, with an aldehyde, like nonanal. The subsequent acidic workup yields the secondary alcohol, 9-Heptadecanol.[3][4] Alternative, more recent methods include biocatalytic routes, such as the photoenzymatic cascade that converts oleic acid into (R)-9-heptadecanol, offering high stereoselectivity.[5]

Q3: Why are anhydrous conditions critical for the Grignard synthesis of 9-Heptadecanol?

Grignard reagents are potent bases and will react with acidic protons from sources like water, alcohols, or carboxylic acids. This acid-base reaction is much faster than the desired nucleophilic attack on the aldehyde. If water is present, it will quench the Grignard reagent, converting it into an alkane (octane in this case) and preventing the formation of 9-Heptadecanol. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used for the reaction.

Q4: What are the typical physical properties of 9-Heptadecanol?

The key physical and chemical properties of 9-Heptadecanol are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₇H₃₆O[1][2]
Molecular Weight 256.47 g/mol [2]
CAS Number 624-08-8[2][6]
Melting Point 58-62 °C[2]
Boiling Point ~318 °C @ 760 mmHg (est.)[6]
Density 0.84 g/cm³[2]
Flash Point 122 °C (est.)[2][6]
Appearance White, waxy solid[7]
Solubility Insoluble in water[6]

Q5: How should 9-Heptadecanol be stored to prevent degradation?

9-Heptadecanol should be stored in a tightly sealed container in a cool, dry, well-ventilated area, and protected from light.[8] For long-term storage, refrigeration at 2-8°C is recommended. To minimize the risk of oxidation, which can lead to discoloration (yellowing) and the formation of impurities like heptadecanal or heptadecanoic acid, it is best to blanket the material with an inert gas such as nitrogen or argon.[8]

Troubleshooting Guide

This guide addresses specific problems that may arise during the large-scale synthesis of 9-Heptadecanol via the Grignard reaction.

Issue 1: Grignard Reagent Formation Fails to Initiate or is Sluggish.

  • Question: I am reacting 1-bromooctane with magnesium turnings in anhydrous ether, but the reaction won't start. What should I do?

  • Answer:

    • Activation of Magnesium: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction. Try activating the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction.

    • Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried immediately before use and that the solvent is truly anhydrous. Even trace amounts of moisture can halt the reaction.

    • Concentration: A high concentration of the alkyl halide at the start can sometimes inhibit the reaction. Begin by adding only a small portion of the 1-bromooctane to the magnesium suspension and wait for initiation (cloudiness, gentle reflux) before adding the rest slowly.

Issue 2: Low Yield of 9-Heptadecanol.

  • Question: After workup and purification, my final yield of 9-Heptadecanol is significantly lower than expected. What are the possible causes?

  • Answer:

    • Side Reactions: The primary side reaction is Wurtz coupling, where the Grignard reagent (octylmagnesium bromide) reacts with unreacted 1-bromooctane to form hexadecane. To minimize this, ensure the 1-bromooctane is added slowly to the magnesium suspension to avoid high local concentrations.

    • Enolization of Aldehyde: If the Grignard reagent is particularly bulky or the reaction temperature is too high, it can act as a base and deprotonate the α-carbon of nonanal, forming an enolate. This results in the recovery of the starting aldehyde after workup. Maintain a low reaction temperature (e.g., 0°C to room temperature) during the addition of nonanal.

    • Inaccurate Reagent Concentration: If the concentration of the prepared Grignard reagent was not determined (e.g., by titration), you may have used an incorrect stoichiometric amount. It is best practice to titrate a small aliquot of the Grignard reagent before the main reaction.

Issue 3: Product is Impure After Initial Workup.

  • Question: My crude 9-Heptadecanol is contaminated with significant amounts of hexadecane and unreacted nonanal. How can I improve purity?

  • Answer:

    • Hexadecane Removal: Hexadecane is a non-polar hydrocarbon byproduct. On a large scale, purification is best achieved by vacuum distillation.[9] Due to the difference in boiling points between hexadecane and the higher-boiling 9-Heptadecanol, a fractional distillation setup can provide good separation.

    • Unreacted Aldehyde Removal: Unreacted nonanal can often be removed during the aqueous workup. Washing the organic layer with a saturated sodium bisulfite solution can help remove residual aldehyde.

    • Chromatography: For very high purity requirements, column chromatography can be effective, though it may be less practical for very large scales.[9] Alternatively, solid-phase extraction (SPE) can be used to separate the more polar alcohol from non-polar impurities like hydrocarbons.[10]

Issue 4: Reaction Mixture Turns Dark Brown or Black.

  • Question: During the formation of my octylmagnesium bromide, the reaction mixture turned very dark. Is this normal?

  • Answer: A dark brown or black color can indicate decomposition or side reactions. This may be caused by impurities in the magnesium or the 1-bromooctane. It can also be due to the formation of finely divided metal from side reactions, which can catalyze decomposition. While the Grignard reagent may still have formed, its concentration might be lower than expected, impacting the final yield. Using high-purity reagents can help mitigate this issue.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 9-Heptadecanol via Grignard Reaction

This protocol describes the synthesis on a 1-mole scale. Adjust quantities as needed.

Materials:

  • Magnesium turnings (26.7 g, 1.1 mol)

  • 1-Bromooctane (193.1 g, 1.0 mol)

  • Nonanal (142.2 g, 1.0 mol)

  • Anhydrous diethyl ether or THF (2 L)

  • Iodine (1 crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Preparation:

    • Set up a 3-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel. Flame-dry all glassware.

    • Add magnesium turnings to the flask. Add a single crystal of iodine.

    • Add 200 mL of anhydrous ether to the flask.

    • Dissolve 1-bromooctane in 800 mL of anhydrous ether and add it to the addition funnel.

    • Add ~50 mL of the 1-bromooctane solution to the magnesium. Stir the mixture. Initiation should be observed by a color change and gentle refluxing. If not, gently warm the flask.

    • Once initiated, add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.

    • After addition is complete, stir the mixture for an additional 1-2 hours until most of the magnesium is consumed. The resulting grey/brown solution is octylmagnesium bromide.

  • Reaction with Nonanal:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Dissolve nonanal in 500 mL of anhydrous ether and add it to the addition funnel.

    • Add the nonanal solution dropwise to the stirred Grignard reagent, maintaining the temperature below 20°C.

    • After addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Workup and Isolation:

    • Cool the reaction mixture again to 0°C.

    • Slowly and carefully quench the reaction by adding 500 mL of saturated aqueous NH₄Cl solution.

    • If a large amount of solid precipitate forms, add 1 M HCl until the solids dissolve.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with 250 mL portions of diethyl ether.

    • Combine all organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude oil by vacuum distillation to separate 9-Heptadecanol from lower-boiling impurities and higher-boiling Wurtz coupling products. The pure product will solidify upon cooling.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagent_prep Grignard Reagent (Octylmagnesium Bromide) reaction Addition of Aldehyde to Grignard Reagent @ 0°C reagent_prep->reaction aldehyde_prep Aldehyde Solution (Nonanal in Ether) aldehyde_prep->reaction quench Quench with aq. NH4Cl reaction->quench extract Solvent Extraction quench->extract dry Drying and Concentration extract->dry purify Vacuum Distillation dry->purify analyze QC Analysis (GC-MS, NMR) purify->analyze final_product final_product analyze->final_product Pure 9-Heptadecanol

Caption: High-level experimental workflow for the synthesis of 9-Heptadecanol.

G cluster_analysis Analyze Crude Product by GC-MS cluster_causes Potential Causes & Solutions start Low Yield of 9-Heptadecanol gcms Identify major components in crude mixture start->gcms cause1 High Hexadecane Cause: Wurtz Coupling Solution: Slow addition of 1-bromooctane gcms->cause1 Hexadecane is major impurity cause2 High Unreacted Nonanal Cause: Inactive Grignard / Enolization Solution: Check anhydrous conditions, titrate reagent, maintain low temp. gcms->cause2 Nonanal is major impurity cause3 No Major Byproducts, Just Low Mass Cause: Mechanical Loss / Incomplete Reaction Solution: Re-evaluate reaction time, check workup efficiency gcms->cause3 Relatively clean but low mass

Caption: Troubleshooting decision tree for addressing low product yield.

References

Troubleshooting

Stability of 9-Heptadecanol in different solvent systems

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of 9-Heptadecanol in various solvent systems. Below you will find troubleshoot...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of 9-Heptadecanol in various solvent systems. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 9-Heptadecanol?

A1: The primary degradation pathway for 9-Heptadecanol, a secondary alcohol, is oxidation. This process involves the conversion of the secondary alcohol group to a ketone, forming 9-Heptadecanone. This oxidative degradation can be accelerated by exposure to oxygen, elevated temperatures, light, and the presence of metal ions.

Q2: What are the ideal storage conditions for 9-Heptadecanol solutions?

A2: To ensure the long-term stability of 9-Heptadecanol in solution, it is recommended to store it in a cool, dark place under an inert atmosphere. Purging the container with an inert gas like nitrogen or argon before sealing can effectively displace oxygen and minimize oxidative degradation. For extended storage, refrigeration at 2-8°C or freezing at -20°C is advisable.

Q3: How can I detect and quantify the degradation of my 9-Heptadecanol sample?

A3: Degradation of 9-Heptadecanol can be effectively monitored using chromatographic techniques. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a highly effective method for separating and quantifying both 9-Heptadecanol and its primary degradation product, 9-Heptadecanone. High-Performance Liquid Chromatography (HPLC) with a suitable derivatization agent can also be employed.

Q4: Is 9-Heptadecanol soluble in aqueous solutions?

A4: No, 9-Heptadecanol is practically insoluble in water due to its long, nonpolar seventeen-carbon chain. It is, however, soluble in a range of organic solvents.[1]

Q5: Which organic solvents are recommended for dissolving 9-Heptadecanol?

A5: 9-Heptadecanol is soluble in various organic solvents, including ethanol, methanol, chloroform, dichloromethane, hexane, and ethyl acetate.[1] The choice of solvent will depend on the specific requirements of your experiment. For applications requiring a polar aprotic solvent, Dimethyl Sulfoxide (DMSO) can also be used.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Appearance of a new peak in GC/HPLC chromatogram Oxidation of 9-Heptadecanol to 9-Heptadecanone.1. Confirm the identity of the new peak by running a 9-Heptadecanone standard if available, or by mass spectrometry.2. Review storage conditions. Ensure the solution is protected from light and oxygen.3. Prepare fresh solutions for critical experiments.
Inconsistent experimental results Degradation of 9-Heptadecanol stock solution leading to variable purity.1. Re-analyze the purity of your 9-Heptadecanol stock solution using a validated analytical method (see Experimental Protocols).2. If degradation is confirmed, use a fresh, high-purity batch for subsequent experiments.3. Implement routine quality control checks for your stored solutions.
Cloudiness or precipitation in the solution upon cooling The solvent may be nearing its saturation point at lower temperatures.1. Gently warm the solution to redissolve the precipitate.2. Consider using a solvent in which 9-Heptadecanol has higher solubility at the desired storage temperature.3. Prepare a less concentrated solution.
Discoloration of the solution (e.g., yellowing) Significant degradation or presence of impurities in the solvent.1. Do not use the solution for critical experiments.2. Re-evaluate your storage and handling procedures.3. Use high-purity solvents and obtain a fresh batch of 9-Heptadecanol.

Stability of 9-Heptadecanol in Different Solvent Systems

The following table provides an illustrative summary of the expected stability of 9-Heptadecanol in common laboratory solvents under controlled conditions. Note: This data is based on the general stability of long-chain secondary alcohols and is intended for guidance. Actual stability may vary based on specific experimental conditions, such as solvent purity, exposure to light, and headspace oxygen. It is highly recommended to perform a stability study for your specific application.

Solvent Storage Conditions Purity after 30 days (%) Purity after 90 days (%) Primary Degradant Notes
Ethanol 2-8°C, Amber vial, N₂ atmosphere>99%>98%9-HeptadecanoneGood stability when protected from light and oxygen.
Methanol 2-8°C, Amber vial, N₂ atmosphere>99%>98%9-HeptadecanoneSimilar stability to ethanol.
Chloroform 2-8°C, Amber vial, N₂ atmosphere>98%>95%9-HeptadecanonePotential for faster degradation due to the possible presence of acidic impurities in chloroform.
DMSO 2-8°C, Amber vial, N₂ atmosphere>99%>98%9-HeptadecanoneGenerally a stable solvent system for long-term storage.
Hexane 2-8°C, Amber vial, N₂ atmosphere>99%>99%9-HeptadecanoneExcellent stability due to the non-polar nature of the solvent.

Experimental Protocols

Protocol 1: Stability Testing of 9-Heptadecanol by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the amount of 9-Heptadecanol and its primary degradation product, 9-Heptadecanone, in a solvent system over time.

Materials:

  • 9-Heptadecanol

  • 9-Heptadecanone (for use as a reference standard)

  • High-purity organic solvent (e.g., ethanol, hexane)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Autosampler vials with PTFE-lined caps

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve 9-Heptadecanol in the chosen solvent to a final concentration of 1 mg/mL.

  • Stability Samples: Aliquot the stock solution into several autosampler vials, purge with nitrogen, and seal tightly. Store the vials under the desired conditions (e.g., 2-8°C, protected from light).

  • Time Points: At specified time points (e.g., 0, 7, 14, 30, 60, 90 days), remove one vial for analysis.

  • GC-MS Analysis:

    • Injector Temperature: 280°C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute

      • Ramp to 280°C at 15°C/min, hold for 5 minutes

    • MS Parameters:

      • Ion Source Temperature: 230°C

      • Mass Range: m/z 40-400

      • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Data Analysis: Identify and quantify the peaks corresponding to 9-Heptadecanol and 9-Heptadecanone by comparing their retention times and mass spectra to those of reference standards. Calculate the percentage of 9-Heptadecanol remaining at each time point.

Protocol 2: Stability Indicating HPLC Method with UV Detection (Requires Derivatization)

Objective: To separate and quantify 9-Heptadecanol from its degradation products using HPLC with UV detection after pre-column derivatization.

Materials:

  • 9-Heptadecanol

  • Derivatization agent (e.g., benzoyl chloride)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Derivatization:

    • In a reaction vial, dissolve a known amount of the 9-Heptadecanol sample in a suitable solvent (e.g., acetonitrile).

    • Add a derivatizing agent (e.g., benzoyl chloride) and a catalyst (e.g., pyridine).

    • Heat the mixture to complete the reaction, forming a UV-active derivative.

    • Quench the reaction and dilute the sample to a known volume with the mobile phase.

  • HPLC Analysis:

    • Mobile Phase: Acetonitrile and water gradient (e.g., starting with 70% acetonitrile and increasing to 100% over 15 minutes).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Set to the absorbance maximum of the derivatized 9-Heptadecanol (e.g., ~230 nm for benzoyl derivatives).

  • Data Analysis: Develop a calibration curve using derivatized 9-Heptadecanol standards of known concentrations. Quantify the amount of 9-Heptadecanol in the stability samples by comparing their peak areas to the calibration curve.

Workflow and Pathway Diagrams

Solvent_Selection_and_Stability_Testing_Workflow Solvent Selection and Stability Testing Workflow for 9-Heptadecanol start Start: Define Experimental Requirements solubility_test Perform Solubility Screening (e.g., Ethanol, Methanol, DMSO, Chloroform) start->solubility_test select_solvent Select Appropriate Solvent System solubility_test->select_solvent prep_solution Prepare 9-Heptadecanol Solution (Inert atmosphere, protect from light) select_solvent->prep_solution stability_study Initiate Stability Study (Store under defined conditions: Temp, Time) prep_solution->stability_study time_point_analysis Analyze Samples at Time Points (t=0, t=1, t=2...) stability_study->time_point_analysis analytical_method Develop & Validate Stability-Indicating Method (e.g., GC-MS, HPLC) analytical_method->time_point_analysis data_analysis Data Analysis: - Quantify 9-Heptadecanol - Identify Degradants time_point_analysis->data_analysis report Report Stability Profile & Determine Shelf-life data_analysis->report

Caption: Workflow for selecting a solvent and evaluating the stability of 9-Heptadecanol.

Degradation_Pathway Primary Degradation Pathway of 9-Heptadecanol heptadecanol 9-Heptadecanol (Secondary Alcohol) oxidation Oxidation [O] heptadecanol->oxidation heptadecanone 9-Heptadecanone (Ketone) oxidation->heptadecanone stressors Accelerated by: - Oxygen - Heat - Light - Metal Ions stressors->oxidation

References

Optimization

Minimizing side reactions in the synthesis of 9-Heptadecanol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 9-Heptadecanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 9-Heptadecanol, and what are the primary side reactions?

A1: The Grignard reaction is a versatile and widely used method for the synthesis of 9-Heptadecanol. This involves the reaction of an octylmagnesium halide (e.g., octylmagnesium bromide) with nonanal. However, several side reactions can occur, leading to reduced yield and purification challenges. The primary side reactions include:

  • Wurtz Coupling: The reaction of the Grignard reagent with the unreacted alkyl halide results in the formation of a C-C coupled byproduct (e.g., hexadecane from octyl bromide).[1][2]

  • Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde, leading to the formation of an enolate and regeneration of the starting aldehyde upon workup.

  • Reduction of the Aldehyde: If the Grignard reagent possesses β-hydrogens, it can reduce the aldehyde to the corresponding primary alcohol (1-nonanol) via a hydride transfer mechanism.

Q2: How can I minimize the formation of the Wurtz coupling byproduct?

A2: Minimizing the Wurtz coupling reaction is crucial for maximizing the yield of the Grignard reagent and, consequently, 9-Heptadecanol. Key strategies include:

  • Slow Addition of Alkyl Halide: Adding the alkyl halide (e.g., 1-bromooctane) dropwise to the magnesium turnings ensures a low concentration of the halide, favoring the formation of the Grignard reagent over the coupling reaction.[1]

  • Control of Reaction Temperature: Maintaining a moderate and controlled temperature during the formation of the Grignard reagent is essential. Excessive heat can accelerate the Wurtz coupling side reaction.[1]

  • Choice of Solvent: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard. For certain reactive halides, 2-methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling more effectively than THF.[1]

  • Use of Additives: The addition of lithium chloride (LiCl) can facilitate the formation of a more reactive "turbo-Grignard" reagent, which can sometimes lead to cleaner reactions, though its primary role is often to aid in the formation of the Grignard reagent from less reactive halides.[3][4][5]

Q3: What are the best practices for preventing the enolization of nonanal?

A3: Enolization of the aldehyde by the Grignard reagent is a common issue, especially with sterically hindered reagents or substrates. To minimize this:

  • Low Reaction Temperature: Performing the addition of the Grignard reagent to the aldehyde at a low temperature (e.g., 0 °C or below) favors the nucleophilic addition over the enolization pathway.

  • Use of Cerium (III) Chloride (CeCl₃): The addition of anhydrous CeCl₃ can generate a more selective organocerium reagent in situ. This reagent is less basic than the Grignard reagent and shows a higher propensity for nucleophilic addition to the carbonyl group, thereby reducing enolization.

Q4: How can I purify the crude 9-Heptadecanol after the reaction?

A4: Purification of the crude product is typically achieved through column chromatography or recrystallization.

  • Column Chromatography: A common technique for separating 9-Heptadecanol from nonpolar byproducts like hexadecane and more polar impurities. A silica gel stationary phase is typically used with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes.[6][7][8]

  • Recrystallization: For solids, recrystallization from a suitable solvent can be an effective purification method. For long-chain alcohols, solvents like ethanol, methanol, or mixtures such as ethanol/water or hexane/ethyl acetate can be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9][10][11]

Troubleshooting Guides

Issue 1: Low Yield of 9-Heptadecanol
Symptom Possible Cause Troubleshooting Action
Low overall yield of crude product.Inefficient Grignard Reagent Formation: Presence of moisture in glassware or solvents, or inactive magnesium.Ensure all glassware is oven-dried. Use anhydrous solvents. Activate magnesium turnings with a small crystal of iodine or by crushing them.[12]
Wurtz Coupling: High local concentration of alkyl halide or elevated temperature during Grignard formation.Add the 1-bromooctane solution dropwise to the magnesium suspension. Maintain a gentle reflux and avoid excessive heating.[1]
Significant amount of starting aldehyde (nonanal) recovered after reaction.Enolization: Grignard reagent acting as a base.Add the Grignard reagent to the aldehyde at a low temperature (e.g., 0 °C). Consider the addition of anhydrous cerium(III) chloride to the aldehyde before adding the Grignard reagent.
Ineffective Quenching: Incomplete protonation of the alkoxide intermediate.Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching, which is generally milder than strong acids and can prevent potential side reactions during workup.
Presence of 1-nonanol in the product mixture.Reduction of Aldehyde: Hydride transfer from the Grignard reagent.This is more common with sterically hindered Grignard reagents. Using a less hindered Grignard or performing the reaction at a lower temperature can help.
Issue 2: Presence of Significant Impurities After Synthesis
Impurity Detected (e.g., by GC-MS) Likely Source Preventative Measure / Purification Strategy
HexadecaneWurtz coupling of octylmagnesium bromide.Optimize Grignard formation as described in FAQ A2 (slow addition, temperature control). Purify by column chromatography (hexadecane is nonpolar and will elute first).[6]
1-OctanolReaction of the Grignard reagent with trace water or oxygen.Ensure strictly anhydrous conditions and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Nonanal (starting material)Enolization or incomplete reaction.Lower the reaction temperature during Grignard addition and ensure a slight excess of the Grignard reagent. Purify by column chromatography.
1-NonanolReduction of nonanal by the Grignard reagent.Perform the reaction at lower temperatures. Purify by column chromatography.

Experimental Protocols

Protocol 1: Optimized Synthesis of 9-Heptadecanol via Grignard Reaction

This protocol incorporates best practices to minimize common side reactions.

Materials:

  • Magnesium turnings

  • 1-Bromooctane

  • Anhydrous diethyl ether or 2-methyltetrahydrofuran (2-MeTHF)

  • Iodine (crystal)

  • Nonanal

  • Anhydrous cerium(III) chloride (optional)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.

    • Gently heat the flask under a stream of nitrogen until the iodine vapor deposits on the magnesium, then allow to cool.

    • Add a small amount of anhydrous diethyl ether or 2-MeTHF to cover the magnesium.

    • In the dropping funnel, place a solution of 1-bromooctane (1.0 equivalent) in anhydrous diethyl ether or 2-MeTHF.

    • Add a small portion of the 1-bromooctane solution to initiate the reaction (indicated by bubbling and a grayish color).

    • Once initiated, add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Nonanal:

    • (Optional) In a separate flame-dried flask, suspend anhydrous cerium(III) chloride (1.1 equivalents) in anhydrous THF and stir for 2 hours at room temperature. Cool this suspension to 0 °C.

    • Cool the prepared Grignard reagent to 0 °C in an ice bath.

    • Dissolve nonanal (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the cooled Grignard reagent (or the organocerium suspension) over 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude 9-Heptadecanol.

    • Purify the crude product by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate).

    • Alternatively, if the crude product is a solid, it can be purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Aldehyde cluster_workup Work-up & Purification Mg Mg Turnings Grignard Octylmagnesium Bromide Mg->Grignard Bromooctane 1-Bromooctane Bromooctane->Grignard Slow Addition Wurtz Hexadecane (Wurtz Byproduct) Bromooctane->Wurtz Solvent1 Anhydrous Ether/2-MeTHF Solvent1->Grignard Grignard->Wurtz Side Reaction Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Nucleophilic Addition (0 °C) Enolate Enolate (Byproduct) Grignard->Enolate Enolization (Side Reaction) Nonanal Nonanal Nonanal->Alkoxide Nonanal->Enolate Workup Aqueous Workup (NH4Cl) Alkoxide->Workup Crude Crude Product Workup->Crude Purification Column Chromatography / Recrystallization Crude->Purification Product 9-Heptadecanol Purification->Product

Caption: Workflow for the synthesis of 9-Heptadecanol, highlighting key steps and potential side reactions.

Troubleshooting_Logic Start Low Yield of 9-Heptadecanol? CheckGrignard Grignard Formation Issues? Start->CheckGrignard CheckReaction Reaction Conditions Optimized? CheckGrignard->CheckReaction No Sol_Grignard Ensure anhydrous conditions. Activate Mg. CheckGrignard->Sol_Grignard Yes CheckPurity Significant Impurities Present? CheckReaction->CheckPurity No Sol_Reaction Low temperature addition. Consider CeCl3. CheckReaction->Sol_Reaction Yes Sol_Purity Identify byproducts (GC-MS). Optimize purification. CheckPurity->Sol_Purity Yes Success Improved Yield CheckPurity->Success No Sol_Grignard->Success Sol_Reaction->Success Sol_Purity->Success

Caption: A logical troubleshooting guide for addressing low yields in the synthesis of 9-Heptadecanol.

References

Troubleshooting

Technical Support Center: Enhancing the Resolution of 9-Heptadecanol Isomers

For researchers, scientists, and professionals in drug development, achieving baseline resolution of 9-Heptadecanol isomers is critical for accurate quantification and characterization. This technical support center prov...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving baseline resolution of 9-Heptadecanol isomers is critical for accurate quantification and characterization. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of these isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating 9-Heptadecanol isomers?

A1: The main challenge in separating 9-Heptadecanol isomers lies in their structural similarity. As a chiral secondary alcohol, 9-Heptadecanol exists as two enantiomers, (R)-9-Heptadecanol and (S)-9-Heptadecanol. These molecules have identical physical properties such as boiling point and polarity, making their separation impossible on standard achiral chromatography columns.[1] Positional isomers, should they be present in a complex mixture, would also present separation challenges due to similar physicochemical properties.

Q2: Which chromatographic technique is best suited for separating 9-Heptadecanol enantiomers?

A2: To separate enantiomers, a chiral stationary phase (CSP) is essential.[1] Therefore, chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the most effective techniques. Chiral HPLC, often utilizing polysaccharide-based columns, is a common first approach.[2][3] Chiral GC, typically using columns with derivatized cyclodextrins, is also highly effective for separating chiral alcohols.[2][4]

Q3: Is derivatization necessary for the analysis of 9-Heptadecanol?

A3: Derivatization is often recommended, particularly for GC analysis.[5] Converting the polar hydroxyl group of 9-Heptadecanol to a less polar ether or ester, such as a trimethylsilyl (TMS) ether, increases its volatility and thermal stability.[5] This results in improved peak shape, reduced tailing, and enhanced resolution.[6] For HPLC analysis, derivatization can be used to introduce a UV-absorbing or fluorescent tag, which is beneficial since long-chain alcohols lack a strong native chromophore, thus improving detection sensitivity.[7][8]

Q4: What type of chiral stationary phase (CSP) is recommended for 9-Heptadecanol?

A4: For both HPLC and GC, CSPs that have proven effective for separating other chiral alcohols are the best starting point.

  • For HPLC: Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., CHIRALPAK® or CHIRALCEL® series), are highly recommended due to their broad enantioselectivity for a wide range of chiral compounds, including alcohols.[2]

  • For GC: Cyclodextrin-based CSPs are very effective.[1] Columns with derivatized β-cyclodextrins are an excellent choice for attempting the separation of 9-Heptadecanol enantiomers.[1]

Q5: How does temperature affect the chiral separation of 9-Heptadecanol?

A5: Temperature is a critical parameter in chiral chromatography as it can significantly impact selectivity.[1][3] In many cases, lower oven temperatures in GC or column temperatures in HPLC can increase the interaction between the analytes and the chiral stationary phase, leading to better resolution.[1][9] It is crucial to experiment with different temperatures to find the optimal balance between resolution, analysis time, and peak shape.[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the chromatographic separation of 9-Heptadecanol isomers.

Issue Potential Cause(s) Recommended Actions
Poor Resolution / Peak Overlap Inappropriate Column: Using an achiral column for enantiomers.Solution: Switch to a chiral stationary phase (CSP). For enantiomers, a chiral column is mandatory.[1]
Suboptimal Mobile Phase (HPLC): The mobile phase composition is not providing adequate selectivity.Solution: Optimize the mobile phase. In normal phase, adjust the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., isopropanol).[2] Small changes can have a large effect.[9] In reversed-phase, adjust the gradient slope or try a different organic modifier (e.g., methanol vs. acetonitrile).[9]
Incorrect Temperature Program (GC): The temperature ramp is too fast, or the isothermal temperature is not optimal.Solution: Optimize the oven temperature program. A slower temperature ramp generally enhances the resolution of closely eluting isomers.[6] For chiral separations, a lower isothermal temperature often improves resolution.[1]
Low Flow Rate: While lower flow rates can improve resolution, an excessively low rate may not be optimal.Solution: Optimize the flow rate. Find a balance between achieving the desired resolution and maintaining a reasonable analysis time.[2][10]
Peak Tailing Active Sites in the GC System: The polar hydroxyl group of 9-Heptadecanol is interacting with active silanol groups in the injector liner or on the column.Solution: Use a deactivated inlet liner and replace it regularly.[1][5] If contamination is suspected, trim the first 10-20 cm from the front of the GC column.[1]
Secondary Interactions (HPLC): Unwanted interactions are occurring between the analyte and the stationary phase support.Solution: For neutral compounds like 9-Heptadecanol, this is less common. However, ensuring high-purity solvents and a well-maintained column is crucial. The addition of additives is generally for acidic or basic compounds.[2]
Sample Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the mobile phase.Solution: Whenever possible, dissolve the sample in the initial mobile phase to avoid peak distortion.[2]
No Separation of Enantiomers Using an Achiral Column: Standard GC or HPLC columns cannot differentiate between enantiomers.Solution: This is the most common reason. A chiral stationary phase (CSP) is absolutely required for enantiomeric separation.[1]
Chiral Conditions Not Optimized: The chosen chiral column or method is not suitable for this specific analyte.Solution: Screen different types of chiral columns (e.g., various cyclodextrin derivatives for GC, or different polysaccharide-based columns for HPLC).[9] Systematically optimize the mobile phase and temperature, as chiral separations are highly sensitive to these parameters.[3][9]

Quantitative Data Summary

Table 1: Recommended Starting Conditions for Chiral HPLC
ParameterNormal PhaseReversed-Phase
Column Polysaccharide-based CSP (e.g., amylose or cellulose derivative), 250 mm x 4.6 mm, 5 µmPolysaccharide-based CSP (immobilized type for robustness), 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (IPA) (e.g., 98:2, 95:5, 90:10 v/v)Water / Acetonitrile or Methanol (e.g., 50:50, 40:60 v/v)
Flow Rate 0.5 - 1.0 mL/min[7]0.5 - 1.0 mL/min
Temperature 25 °C (can be optimized)[2]25 - 40 °C (can be optimized)
Injection Volume 5 - 10 µL (of ~1 mg/mL solution)[2]5 - 10 µL
Detection Refractive Index (RI) or derivatize for UV/FluorescenceUV/Fluorescence (requires derivatization) or ELSD/CAD
Table 2: Recommended Starting Conditions for Chiral GC-MS
ParameterRecommended Condition
Derivatization Recommended: Convert to TMS ether using BSTFA or similar reagent.[5]
Column Chiral Stationary Phase (e.g., derivatized β-cyclodextrin), 30-60 m length.
Carrier Gas Helium or Hydrogen.
Inlet Temperature 250 - 280 °C.[5][6]
Oven Program Start with a lower temperature (e.g., 60-100°C) and use a slow ramp (e.g., 2-5°C/min) to an appropriate final temperature. Isothermal analysis at a lower temperature may also be effective.[1]
MS Transfer Line Temp. ~280 °C.[6]
MS Ion Source Temp. ~230 °C.[6]
Injection Mode Splitless for trace analysis, Split for more concentrated samples.[6]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for 9-Heptadecanol Enantiomers

Objective: To develop a High-Performance Liquid Chromatography method for the baseline separation of (R)- and (S)-9-Heptadecanol.

Methodology:

  • Column Selection:

    • Begin with a polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose. A common analytical column dimension is 250 mm x 4.6 mm with 5 µm particles.[2]

  • Sample Preparation:

    • Prepare a racemic standard of 9-Heptadecanol at a concentration of approximately 1 mg/mL.

    • Dissolve the standard in the initial mobile phase solvent to be used for analysis.[2]

  • Mobile Phase Screening (Normal Phase):

    • Normal phase is often the first choice for chiral separation of alcohols.[2]

    • Prepare at least three mobile phase compositions with varying ratios of n-hexane and an alcohol modifier like 2-propanol (IPA) or ethanol.

      • Mobile Phase A: 98:2 (n-Hexane:IPA, v/v)

      • Mobile Phase B: 95:5 (n-Hexane:IPA, v/v)

      • Mobile Phase C: 90:10 (n-Hexane:IPA, v/v)

    • Thoroughly degas all mobile phases before use.

  • Initial Chromatographic Conditions:

    • Flow Rate: Set to 1.0 mL/min. This can be reduced later to improve resolution.[2][10]

    • Column Temperature: Maintain at a constant 25 °C.[2]

    • Injection Volume: Inject 10 µL of the prepared sample.[7]

    • Detection: Use a Refractive Index (RI) detector, as 9-Heptadecanol lacks a strong UV chromophore.

  • Optimization:

    • Inject the sample using each mobile phase composition (A, B, and C) and evaluate the chromatograms for retention and resolution.

    • If separation is observed, fine-tune the mobile phase composition by making smaller adjustments to the percentage of the alcohol modifier to maximize the resolution (Rs).

    • If resolution is still insufficient, try reducing the flow rate (e.g., to 0.5 mL/min) or adjusting the column temperature.[9][10]

Protocol 2: Chiral GC-MS Analysis of 9-Heptadecanol Enantiomers with Derivatization

Objective: To separate and identify the enantiomers of 9-Heptadecanol using Gas Chromatography-Mass Spectrometry following a derivatization step.

Methodology:

  • Derivatization (Silylation):

    • Objective: To increase the volatility and improve the peak shape of 9-Heptadecanol by converting the hydroxyl group to a trimethylsilyl (TMS) ether.[5]

    • Reagents: 9-Heptadecanol sample/standard, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, and a suitable solvent (e.g., pyridine or acetonitrile).

    • Procedure: a. In a clean, dry reaction vial, dissolve approximately 1 mg of the 9-Heptadecanol sample in 200 µL of pyridine. b. Add 100 µL of BSTFA + 1% TMCS. c. Cap the vial tightly and heat at 60-70 °C for 30 minutes.[5] d. After cooling to room temperature, the sample is ready for injection into the GC-MS.

  • GC-MS Conditions:

    • Column: Use a capillary column with a chiral stationary phase, such as a derivatized beta-cyclodextrin (e.g., Rt-βDEX series). A 30 m x 0.25 mm ID column is a good starting point.

    • Inlet: Use a deactivated inlet liner. Set the temperature to 250 °C. Use splitless injection mode for sensitivity.[1][6]

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 3 °C/min to 200 °C.

      • Hold at the final temperature for 5 minutes.

      • Note: This program is a starting point. Chiral separations are very sensitive to temperature, and isothermal analysis at a lower temperature may provide better resolution.[1]

    • Carrier Gas: Helium at a constant flow rate of approximately 1.0-1.2 mL/min.

    • Mass Spectrometer:

      • Transfer Line Temperature: 280 °C.[6]

      • Ion Source Temperature: 230 °C.[6]

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 50-400.

Visualizations

MethodDevelopmentWorkflow start Start: Separate 9-Heptadecanol Isomers is_enantiomer Enantiomeric or Positional Isomers? start->is_enantiomer chiral_path Select Chiral Stationary Phase (CSP) is_enantiomer->chiral_path Enantiomers achiral_path Select Achiral Phase (e.g., C18, Phenyl-Hexyl) is_enantiomer->achiral_path Positional technique Choose Technique (GC or HPLC) chiral_path->technique achiral_path->technique gc_path GC Method: - Consider Derivatization - Select Chiral GC Column - Optimize Temp. Program technique->gc_path GC hplc_path HPLC Method: - Select Chiral HPLC Column - Screen Mobile Phases (Normal or Reversed) technique->hplc_path HPLC optimize Optimize Parameters: - Flow Rate - Temperature - Gradient/Ramp Rate gc_path->optimize hplc_path->optimize evaluate Evaluate Resolution (Rs) optimize->evaluate evaluate->optimize Rs < 1.5 success Resolution Achieved: Method Finalized evaluate->success Rs > 1.5

Workflow for chromatographic method development.

TroubleshootingFlowchart start Problem: Poor Resolution of 9-Heptadecanol Isomers check_column Is a Chiral Column (CSP) being used for enantiomers? start->check_column use_csp Action: Switch to an appropriate CSP check_column->use_csp No check_mobile_phase Is the Mobile Phase / GC Program optimized? check_column->check_mobile_phase Yes resolved Resolution Improved use_csp->resolved optimize_mp Action: Screen different mobile phase ratios (HPLC) or adjust temperature ramp rate (GC) check_mobile_phase->optimize_mp No check_temp_flow Are Temperature and Flow Rate optimized? check_mobile_phase->check_temp_flow Yes optimize_mp->resolved optimize_tf Action: Systematically vary temperature and flow rate to find optimal conditions check_temp_flow->optimize_tf No check_peak_shape Is Peak Tailing or Splitting observed? check_temp_flow->check_peak_shape Yes optimize_tf->resolved fix_peak_shape Action: - Use deactivated GC liner - Dissolve sample in mobile phase - Check for system dead volume check_peak_shape->fix_peak_shape Yes check_peak_shape->resolved No fix_peak_shape->resolved

Troubleshooting guide for poor resolution.

References

Optimization

Addressing matrix effects in the analysis of 9-Heptadecanol from biological samples

Welcome to the technical support center for the analysis of 9-Heptadecanol from biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 9-Heptadecanol from biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of 9-Heptadecanol?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[2][3] In the analysis of 9-Heptadecanol from complex biological matrices like plasma, serum, or tissue homogenates, endogenous components such as phospholipids, salts, and other lipids can significantly interfere with the ionization process in the mass spectrometer's source, thereby compromising the accuracy, precision, and sensitivity of the analytical method.[4][5]

Q2: What are the common signs that matrix effects are impacting my 9-Heptadecanol analysis?

A2: You should suspect matrix effects are impacting your results if you observe any of the following:

  • Poor reproducibility of results between different sample lots or in replicate injections of the same sample.[1][2]

  • Inaccurate quantification when analyzing quality control (QC) samples.[1]

  • A significant discrepancy between results obtained using different sample preparation methods.[1]

  • A non-linear calibration curve when using a simple solvent-based standard.[1]

  • Peak shape distortion, such as splitting or shouldering.[6]

  • Unexpected shifts in retention time.[7]

Q3: What are the primary strategies to overcome matrix effects in 9-Heptadecanol quantification?

A3: The main strategies to mitigate matrix effects can be grouped into three categories:

  • Effective Sample Preparation: The most effective way to circumvent ion suppression is to improve the sample preparation procedure to remove as many interfering matrix components as possible.[5][8] Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and sample dilution are commonly employed.[5][8][9]

  • Chromatographic Separation: Optimizing the gas chromatography (GC) or liquid chromatography (LC) method can help to separate 9-Heptadecanol from co-eluting matrix components that were not removed during sample preparation.[1][3]

  • Robust Calibration Strategies: To compensate for unavoidable matrix effects, advanced calibration methods are necessary.[1] These include the use of an internal standard, matrix-matched standards, or the gold standard approach of using a stable isotope-labeled internal standard (SIL-IS).[1][10]

Troubleshooting Guides

Issue 1: Poor Reproducibility and Inaccurate Quantification

This is a primary indicator of uncompensated matrix effects.[1] Follow this workflow to troubleshoot and resolve the issue.

Start Start: Inaccurate & Irreproducible Results Step1 Optimize Sample Preparation (LLE, SPE, Dilution) Start->Step1 Step2 Implement a Robust Calibration Strategy (IS, Matrix-Matched, SIL-IS) Step1->Step2 If still inaccurate Step3 Adjust Chromatographic Conditions Step2->Step3 For further refinement End End: Accurate & Reproducible Results Step2->End If sufficient Step3->End If sufficient

Caption: A logical workflow for troubleshooting inaccurate and irreproducible results.

Step 1: Optimize Sample Preparation

The goal is to remove interfering matrix components while efficiently recovering 9-Heptadecanol.

  • Liquid-Liquid Extraction (LLE): As a non-polar long-chain alcohol, 9-Heptadecanol can be effectively extracted from aqueous biological samples (e.g., plasma, urine) into a non-polar organic solvent. LLE is a fundamental technique for this purpose.[1]

  • Solid-Phase Extraction (SPE): SPE can yield a cleaner extract than LLE by using specific sorbents.[1] For 9-Heptadecanol, a reversed-phase (e.g., C18) cartridge is often suitable.[1]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components introduced into the analytical system.[3] This is a simple approach but may compromise sensitivity if 9-Heptadecanol is present at low concentrations.[3]

Experimental Protocol: Reversed-Phase SPE for 9-Heptadecanol in Plasma
  • Conditioning: Pass 1 mL of methanol, followed by 1 mL of deionized water through a C18 SPE cartridge.[1]

  • Loading: Load a pre-treated plasma sample (e.g., 500 µL diluted 1:1 with water) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.[1]

  • Elution: Elute 9-Heptadecanol with 1 mL of a stronger, non-polar solvent like acetonitrile or methanol.[1]

  • Evaporation & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with your chromatographic system (e.g., hexane for GC, mobile phase for LC).[1]

Step 2: Implement a Robust Calibration Strategy

If sample cleanup is insufficient, a more sophisticated calibration strategy is essential.

Calibration MethodDescriptionProsCons
External Standard Standards are prepared in a clean solvent.Simple and fast to prepare.Does not compensate for matrix effects or procedural losses.[1] Prone to inaccuracy.
Internal Standard (IS) A structurally similar compound is added at a constant concentration to all samples and standards.Corrects for injection volume variability and some instrument drift.Does not fully compensate for matrix-induced ionization differences or extraction recovery.[1]
Matrix-Matched Standards are prepared in a blank matrix that is free of the analyte.Compensates for matrix effects and extraction losses.[1]Requires a reliable source of analyte-free matrix, which can be difficult to obtain.[1]
Stable Isotope Labeled IS (SIL-IS) An isotopically labeled version of 9-Heptadecanol (e.g., containing ²H or ¹³C) is used as the internal standard.Considered the "gold standard."[1] It behaves nearly identically to the analyte during extraction and ionization, providing the best correction for matrix effects and procedural losses.[11][12]Can be expensive and may not be commercially available.[1]
Step 3: Optimize Chromatographic Conditions

Adjusting your GC or LC method can help separate 9-Heptadecanol from interfering compounds.[1]

  • For LC-MS:

    • Gradient Modification: Adjust the mobile phase gradient to increase separation from interfering peaks. Improving LC separation can reduce the number of matrix components that co-elute with the analyte.[8]

    • Column Chemistry: Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity.

  • For GC-MS:

    • Temperature Program: Optimize the oven temperature ramp to improve the resolution between 9-Heptadecanol and matrix components.

    • Injector Maintenance: Matrix components can build up in the GC inlet, creating active sites that can degrade analytes or cause peak tailing.[13] Regular cleaning or replacement of the injector liner is crucial.

Issue 2: Diagnosing the Type of Matrix Effect (Suppression vs. Enhancement)

It is critical to determine whether you are experiencing ion suppression or enhancement to properly address the problem.

cluster_0 Matrix Effect Assessment cluster_1 Calculation cluster_2 Interpretation A Set A: Analyte in Solvent Formula Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100 A->Formula B Set C: Analyte Spiked into Extracted Blank Matrix B->Formula Result1 Result < 100% Formula->Result1 Result2 Result ≈ 100% Formula->Result2 Result3 Result > 100% Formula->Result3 Suppression Ion Suppression Result1->Suppression None No Significant Effect Result2->None Enhancement Ion Enhancement Result3->Enhancement

Caption: Workflow for quantitatively assessing the type and magnitude of matrix effects.

Experimental Protocol: Post-Extraction Spike for Matrix Effect Evaluation

This protocol allows for the quantitative assessment of ion suppression or enhancement.[2]

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Prepare a standard solution of 9-Heptadecanol in a clean solvent (e.g., mobile phase) at a known concentration.

    • Set B (Pre-extraction Spike): Spike a blank matrix sample with the standard solution before the extraction process. This is used to determine overall recovery.

    • Set C (Post-extraction Spike): Extract a blank matrix sample using your established protocol. Spike the final, reconstituted extract with the standard solution to the same final concentration as Set A.[2]

  • Analyze and Calculate: Analyze all three sets using your analytical method. Calculate the percentage matrix effect (%ME) as follows: %ME = (Peak Area of Set C / Peak Area of Set A) * 100

  • Interpret the Results:

    • A %ME value significantly less than 100% indicates ion suppression .[2]

    • A %ME value close to 100% indicates no significant matrix effect .[2]

    • A %ME value significantly greater than 100% indicates ion enhancement .[2]

Issue 3: Choosing the Right Calibration Strategy

The choice of calibration method is critical for accuracy. Use this decision tree to guide your selection.

q1 Is a Stable Isotope Labeled Internal Standard (SIL-IS) Available and Affordable? ans1_yes Use SIL-IS Calibration (Gold Standard) q1->ans1_yes Yes ans1_no No q1->ans1_no q2 Is a reliable source of analyte-free blank matrix available? ans1_no->q2 ans2_yes Use Matrix-Matched Calibration with a Structural Analog IS q2->ans2_yes Yes ans2_no No q2->ans2_no q3 Consider Standard Addition (requires more sample volume and complex preparation) ans2_no->q3

Caption: Decision tree for selecting the appropriate calibration strategy.

References

Troubleshooting

Optimizing extraction efficiency of 9-Heptadecanol from natural sources

Technical Support Center: Optimizing 9-Heptadecanol Extraction From the Desk of the Senior Application Scientist Welcome to the technical support center for the extraction and purification of 9-Heptadecanol. This guide i...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing 9-Heptadecanol Extraction

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the extraction and purification of 9-Heptadecanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this valuable long-chain fatty alcohol from natural sources. My goal is to provide you with not just protocols, but the underlying principles and troubleshooting logic to empower you to optimize your workflow, increase yields, and ensure high purity.

Section 1: Foundational Knowledge

Before troubleshooting, a solid understanding of the target molecule and its environment is critical.

What is 9-Heptadecanol and Where is it Found?

9-Heptadecanol (C₁₇H₃₆O) is a saturated secondary fatty alcohol.[1][2] Unlike primary alcohols, its hydroxyl (-OH) group is located on an internal carbon (position 9). This structure makes it a waxy, non-polar solid at room temperature with a melting point between 58-62°C.[1][3][4] It is insoluble in water but soluble in many organic solvents.[4]

In nature, 9-Heptadecanol and its isomers are found as components of the cuticular waxes of various plants, which form a protective outer layer on leaves, fruits, and stems.[5][6] For example, isomers have been identified in the epicuticular waxes of plants like the Canyon Live Oak and maize silks.[5]

Core Principles of Extraction

The goal of extraction is to selectively dissolve 9-Heptadecanol from the complex plant matrix, leaving behind unwanted materials like cellulose, proteins, and sugars. The choice of method is governed by the principle of "like dissolves like." Since 9-Heptadecanol is a long-chain, largely non-polar molecule, non-polar solvents are the most effective.

The overall workflow can be visualized as a multi-stage process:

Extraction_Workflow cluster_Prep Phase 1: Preparation cluster_Extract Phase 2: Extraction cluster_Purify Phase 3: Purification cluster_Analyze Phase 4: Analysis Prep Plant Material (e.g., leaves, stems) Grind Grinding & Drying Prep->Grind Increase Surface Area Extract Primary Extraction (e.g., Soxhlet, SFE) Grind->Extract Homogenized Sample Crude Crude Extract Extract->Crude Purify Chromatography (e.g., Column, SPE) Crude->Purify Remove Impurities Pure Purified Fractions Purify->Pure Analyze Quantification & QC (e.g., GC-MS) Pure->Analyze

Caption: General workflow for natural product extraction.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during your experiments.

Issues in Primary Extraction

Question: My extraction yield is extremely low, even though I know the source material contains fatty alcohols. What's going wrong?

Answer: Low yield is a common but solvable problem. Let's diagnose it systematically. It typically points to one of three areas: inadequate sample preparation, poor solvent choice, or inefficient extraction conditions.[7][8]

Possible Cause 1: Ineffective Sample Preparation. Plant secondary metabolites are often locked within cellular structures.[9] If the solvent cannot penetrate the tissue, the extraction will fail.

  • Solution: Ensure your plant material is thoroughly dried to remove water (which is immiscible with non-polar solvents) and ground to a fine, consistent powder. This dramatically increases the surface area available for solvent contact.[9]

Possible Cause 2: Suboptimal Solvent Selection. The polarity of your solvent must closely match that of 9-Heptadecanol.

  • Solution: Use a non-polar solvent like n-hexane, petroleum ether, or diethyl ether.[10] Alcohols like methanol or ethanol can be used, but are often better for more polar compounds.[10] Sometimes a mixture is best; for example, a methanol/hexane mixture was found to be highly effective for extracting lipids from yeast.[11] Avoid highly polar solvents like water or acetonitrile for the primary extraction.

Possible Cause 3: Insufficient Extraction Time or Temperature. Extraction is a diffusion-based process. It requires adequate time and, often, energy.

  • Solution (for Maceration/Soaking): Increase the extraction time. Are you soaking for 4 hours? Try 24 hours. Agitation (stirring or shaking) will also improve efficiency.

  • Solution (for Soxhlet Extraction): Ensure you are running enough cycles. The solvent in the boiling flask should become deeply colored and then gradually lighten as the extraction completes. Also, check that the heating mantle temperature is appropriate for the solvent's boiling point. Thermo-labile compounds can be degraded by this process, but 9-Heptadecanol is relatively stable.[9]

Question: My crude extract is a thick, waxy, or tar-like substance that's hard to work with. How can I clean it up?

Answer: This is a sign of significant co-extraction of other non-polar compounds, such as pigments (chlorophylls), triglycerides, and other waxes. This is expected, but requires a cleanup step before fine purification.

  • Solution 1: Liquid-Liquid Partitioning. Dissolve your crude extract in a solvent like hexane. Then, wash this solution with a polar solvent in which your target is insoluble, like acetonitrile or methanol/water. Many highly polar impurities will partition into the polar layer, leaving a cleaner non-polar layer containing your 9-Heptadecanol.

  • Solution 2: Solid-Phase Extraction (SPE). For a more controlled cleanup, you can use an SPE cartridge. A common strategy is to use a polar stationary phase (like silica or diol). Dissolve the crude extract in a minimal amount of non-polar solvent (e.g., hexane) and load it onto the cartridge. Wash with the same non-polar solvent; your 9-Heptadecanol will elute early, while more polar impurities will be retained.[9]

Issues in Purification (Column Chromatography)

Question: I'm running a silica gel column, but I can't separate my 9-Heptadecanol from a close-running impurity. What should I do?

Answer: Poor resolution in column chromatography is a classic challenge, often related to the mobile phase polarity or column conditions.[12]

Possible Cause 1: Mobile Phase is Too Polar. If your solvent system is too "strong" (too polar), all compounds will travel quickly down the column with the solvent front, resulting in no separation.

  • Solution: Decrease the polarity of your mobile phase. If you are using a 90:10 hexane:ethyl acetate mixture, try 95:5 or even 98:2. The goal is to get your target compound to have a retention factor (Rf) of around 0.2-0.4 on a Thin Layer Chromatography (TLC) plate, which indicates it will separate well on a column.[12]

Possible Cause 2: Mobile Phase is Too Non-Polar. If your solvent is too weak (too non-polar), your compound will stick strongly to the polar silica gel and will not move.

  • Solution: Gradually increase the polarity. Start with 100% hexane and slowly introduce a more polar solvent like ethyl acetate or dichloromethane in a gradient. This will elute the most non-polar compounds first, followed by your slightly more polar 9-Heptadecanol.

Possible Cause 3: Column Overloading. There is a limit to how much material a column can effectively separate. If you load too much crude extract, the bands will broaden and overlap.

  • Solution: Use less material. A good rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight. Also, ensure you load the sample onto the column in the smallest possible volume of solvent (this is called "dry loading" if you pre-adsorb your sample onto a small amount of silica).[12]

Troubleshooting_Yield Start Low Extraction Yield Prep Problem with Sample Prep? Start->Prep Solvent Problem with Solvent Choice? Prep->Solvent No Sol_Prep Action: Ensure sample is dry & finely ground. Prep->Sol_Prep Yes Conditions Problem with Conditions? Solvent->Conditions No Sol_Solvent Action: Use non-polar solvent (e.g., Hexane). Solvent->Sol_Solvent Yes Sol_Conditions Action: Increase time, temperature, or agitation. Conditions->Sol_Conditions Yes

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 9-Heptadecanol and Its Isomers: A Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between chemical isomers is paramount. This guide provides a comprehensive comparative analysis of 9-H...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between chemical isomers is paramount. This guide provides a comprehensive comparative analysis of 9-Heptadecanol and its positional isomers, focusing on their physicochemical properties, potential biological activities, and the experimental methodologies crucial for their differentiation and evaluation.

While 9-Heptadecanol and its isomers share the same molecular formula (C₁₇H₃₆O) and molecular weight, the position of the hydroxyl (-OH) group along the seventeen-carbon chain dramatically influences their physical, chemical, and biological characteristics. This guide synthesizes available data to facilitate informed decisions in research and development.

Physicochemical Properties: A Tabular Comparison

The precise positioning of the hydroxyl group impacts key physical properties such as melting and boiling points. The following table summarizes the available data for 9-Heptadecanol and several of its isomers.

Property1-Heptadecanol2-Heptadecanol3-Heptadecanol8-Heptadecanol9-Heptadecanol
CAS Number 1454-85-9[1][2]16813-18-6[3][4]84534-30-5[5][6]2541-75-5[7][8]624-08-8
Molecular Formula C₁₇H₃₆O[1][2]C₁₇H₃₆O[3][4]C₁₇H₃₆O[5][6]C₁₇H₃₆O[7][8]C₁₇H₃₆O
Molecular Weight 256.47 g/mol [1][2]256.47 g/mol [3][4]256.47 g/mol [5]256.47 g/mol [7][8]256.47 g/mol [9]
Melting Point (°C) 51-55Not availableNot availableNot available58-62[9]
Boiling Point (°C) 308~308 (est.)[3]Not available318.17 (est.)[10]Not available
Density (g/cm³) 0.8±0.1Not availableNot available0.8406 (est.)[11]0.84 (solid)[9]
Structure Primary AlcoholSecondary AlcoholSecondary AlcoholSecondary AlcoholSecondary Alcohol

Spectroscopic Differentiation of Isomers

Distinguishing between positional isomers of heptadecanol requires sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can differentiate isomers by analyzing the chemical shifts and splitting patterns of the signals. The position of the hydroxyl group creates a unique electronic environment for the adjacent protons and carbons, resulting in distinct spectral fingerprints for each isomer.[12][13]

  • Tandem Mass Spectrometry (MS/MS): This technique is particularly powerful for identifying the exact location of the hydroxyl group.[14] Collision-Induced Dissociation (CID) of the protonated molecule leads to characteristic fragmentation patterns, primarily through α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the hydroxyl group. The masses of the resulting fragment ions directly indicate the position of the -OH group.[14]

Biological Activity and Therapeutic Potential

While specific comparative studies on the biological activities of all heptadecanol isomers are limited, the broader class of long-chain fatty alcohols is known to exhibit a range of biological effects.

Antimicrobial Activity: Long-chain alcohols are known to possess antibacterial and antifungal properties.[15][16] Their mechanism of action is often attributed to the disruption of the cell membrane's integrity.[17] The length of the carbon chain and the position of the hydroxyl group can influence the potency of this antimicrobial effect.[18] For instance, some studies suggest that the antimicrobial activity of alcohols increases with the length of the alkyl chain.[18]

Anti-inflammatory and Signaling Effects: Some long-chain fatty alcohols and their derivatives have been reported to have anti-inflammatory properties.[19] They can modulate signaling pathways involved in inflammation, although the precise mechanisms are not fully elucidated for heptadecanol isomers.[20][21][22] It is plausible that these isomers could interact with cell membranes and influence the function of membrane-bound proteins and receptors, thereby affecting intracellular signaling cascades.[23][24]

Cytotoxicity: The cytotoxic effects of different isomers can vary significantly.[25][26] For long-chain alcohols, cytotoxicity is a potential area of investigation, particularly in the context of cancer research. The positioning of the hydroxyl group could affect how the molecule interacts with cellular components, leading to differential cytotoxic profiles.

Due to the limited direct comparative data, further research is necessary to elucidate the specific biological activities of 9-Heptadecanol and its isomers.

Experimental Protocols

Synthesis of a Heptadecanol Isomer: Reduction of 2-Heptadecanone to 2-Heptadecanol

A common method for synthesizing a secondary alcohol is the reduction of the corresponding ketone.[27]

Materials:

  • 2-Heptadecanone

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 2-heptadecanone in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath with stirring.

  • Slowly add sodium borohydride to the solution in small portions.

  • After the addition is complete, continue stirring at 0°C for one hour, then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Remove the methanol under reduced pressure.

  • Add deionized water to the residue and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent to yield the crude 2-Heptadecanol.

  • The crude product can be purified by recrystallization or column chromatography.

Differentiation of Heptadecanol Isomers by Tandem Mass Spectrometry

Instrumentation:

  • A tandem mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source.[14]

Procedure:

  • Sample Preparation: Prepare dilute solutions (e.g., 1 µg/mL) of each heptadecanol isomer in a suitable solvent like methanol or acetonitrile.[14]

  • Ionization: Introduce the sample into the mass spectrometer using ESI in positive ion mode to generate the protonated molecule [M+H]⁺.[14]

  • Precursor Ion Selection: Isolate the protonated heptadecanol ion (m/z 257.3) in the first mass analyzer.[14]

  • Collision-Induced Dissociation (CID): Fragment the selected precursor ions in the collision cell by colliding them with an inert gas (e.g., argon).

  • Fragment Ion Analysis: Analyze the resulting fragment ions in the second mass analyzer to obtain the MS/MS spectrum.

  • Data Analysis: Identify the characteristic fragment ions resulting from α-cleavage to determine the position of the hydroxyl group for each isomer.

Visualizing Workflows and Pathways

Experimental Workflow for Isomer Differentiation

experimental_workflow Experimental Workflow for Heptadecanol Isomer Differentiation cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis Isomers Heptadecanol Isomers Dissolution Dissolution in Solvent Isomers->Dissolution ESI Electrospray Ionization (+ve mode) Dissolution->ESI Precursor_Selection Precursor Ion Selection (m/z 257.3) ESI->Precursor_Selection CID Collision-Induced Dissociation Precursor_Selection->CID Fragment_Analysis Fragment Ion Analysis CID->Fragment_Analysis MSMS_Spectrum MS/MS Spectrum Fragment_Analysis->MSMS_Spectrum Diagnostic_Fragments Identification of Diagnostic Fragment Ions MSMS_Spectrum->Diagnostic_Fragments Differentiation Isomer Differentiation Diagnostic_Fragments->Differentiation

Caption: Workflow for differentiating heptadecanol isomers using MS/MS.

Hypothetical Signaling Pathway Modulation by a Heptadecanol Isomer

signaling_pathway Hypothetical Cellular Effects of a Heptadecanol Isomer Heptadecanol Heptadecanol Isomer Membrane Cell Membrane Heptadecanol->Membrane Receptor Membrane Receptor Heptadecanol->Receptor Interaction Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular Response (e.g., Anti-inflammatory Effect) Gene_Expression->Cellular_Response

Caption: Potential mechanism of a heptadecanol isomer modulating a cellular response.

References

Comparative

Comparative Analysis of Biological Activity: 9-Heptadecanol vs. 1-Heptadecanol

A Senior Application Scientist's Guide to Understanding Isomeric Differences in Long-Chain Fatty Alcohols Welcome to a detailed comparative guide designed for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Isomeric Differences in Long-Chain Fatty Alcohols

Welcome to a detailed comparative guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the biological activities of two C17 fatty alcohol isomers: 9-Heptadecanol and 1-Heptadecanol. Our objective is to move beyond simple data presentation and offer a synthesized perspective on how a subtle change in molecular structure—the position of a hydroxyl group—can lead to significant differences in biological function and application. We will explore the existing experimental data, delve into the methodologies used to obtain it, and discuss the causal relationships that underpin these findings.

Introduction: The Significance of Isomerism in Fatty Alcohols

Long-chain fatty alcohols (LCFAs) are ubiquitous in nature, serving as critical components of waxes, lipids, and signaling molecules in both plant and animal kingdoms.[1] Their amphiphilic character, defined by a long hydrophobic carbon tail and a hydrophilic hydroxyl (-OH) head, dictates their interaction with biological systems, particularly cell membranes.

This guide focuses on two isomers of heptadecanol (C17H36O):

  • 1-Heptadecanol: A primary fatty alcohol where the hydroxyl group is located at the terminal position (C1) of the 17-carbon chain.[2][3]

  • 9-Heptadecanol: A secondary fatty alcohol where the hydroxyl group is positioned centrally at the C9 position.[4][5]

The fundamental question we address is: How does the location of this functional group influence their biological efficacy and potential therapeutic or industrial applications? This analysis will provide a clear, evidence-based comparison to inform future research and development.

Structural and Physicochemical Properties: The Foundation of Function

The initial step in comparing these two molecules is to understand their fundamental structural and chemical differences. While they share the same molecular formula and weight, the spatial arrangement of the hydroxyl group profoundly impacts their physical properties.

Caption: Chemical structures of 1-Heptadecanol and 9-Heptadecanol.

The terminal hydroxyl group in 1-Heptadecanol results in a linear molecule with a distinct polar head, making it more suitable for applications requiring surface activity, such as in surfactants and emulsifiers.[2][6] Conversely, the central placement of the hydroxyl group in 9-Heptadecanol creates a "kinked" or bent structure, which can disrupt the orderly packing of lipid chains in membranes and influences its reactivity, making it a valuable intermediate for specific organic syntheses.[1][7]

Property1-Heptadecanol9-Heptadecanol
CAS Number 1454-85-9[2]624-08-8[7]
Molecular Formula C17H36O[2]C17H36O[7]
Molecular Weight 256.47 g/mol [2]256.47 g/mol [7]
Appearance White crystalline powder/solid[2]White to light yellow powder/crystal
Melting Point 51-56 °C[2]58-62 °C[7]
Solubility Sparingly soluble in water; soluble in organic solvents like chloroform and ethanol.[2][8]Soluble in organic solvents.[9]
logP (o/w) ~7.23 - 7.82 (estimated)[10]~7.60 (estimated)[9]
Functional Class Primary Alcohol[3]Secondary Alcohol[4]

Comparative Biological Activities: An Evidence-Based Overview

The primary divergence between these isomers is observed in their documented biological activities. While research on 1-Heptadecanol has explored its direct effects, 9-Heptadecanol is more frequently cited as a synthetic intermediate.

Antimicrobial and Antifungal Activity

This is the most significant area of differentiation based on current literature.

1-Heptadecanol: This molecule has demonstrated a range of antimicrobial properties. It has been isolated from natural sources like Solena amplexicaulis and identified as an active antibacterial agent.[11][12] Specific findings include:

  • Antibacterial: Exhibits activity against Salmonella gallinarum with a reported Minimum Inhibitory Concentration (MIC) of 15.08 μg/mL.[11]

  • Antifungal: Research suggests potential in anti-dandruff applications, implying activity against the fungus Malassezia furfur.[8][11] Molecular docking studies have also shown good binding affinity with proteins from opportunistic fungi like Candida albicans, Rhizopus oryzae, and Aspergillus niger, suggesting it could be a potential anti-fungal agent.[13]

It is crucial to contextualize these findings. For long-chain primary alcohols, antimicrobial efficacy is highly dependent on chain length. Studies on Staphylococcus aureus have shown that activity peaks around C12-C13 and diminishes significantly for chains longer than 17 carbons.[14][15] One study reported a very high MIC (≥ 512 μg/mL) for 1-Heptadecanol against S. aureus, indicating weak to no activity against that specific bacterium.[16] This highlights the importance of microbial specificity in evaluating antimicrobial claims.

9-Heptadecanol: Direct experimental data on the antimicrobial activity of 9-Heptadecanol is notably absent in the reviewed literature. Its primary role has been as a chemical intermediate in organic synthesis, particularly for materials used in electronics.[7] While there are general mentions of investigating its potential for anti-inflammatory or anticancer properties, these are largely speculative at this stage.[1] The lack of data represents a significant research gap. The central hydroxyl group may hinder its ability to effectively disrupt microbial membranes in the same manner as its primary alcohol isomer, but this requires experimental validation.

Mechanism of Action

The proposed mechanisms of action for LCFAs are generally tied to their interaction with the cell membrane.

  • 1-Heptadecanol (and related LCFAs): The classic mechanism for shorter-chain alcohols (approx. C7-C11) involves nonspecific damage to the cell envelope, disrupting membrane integrity and ion homeostasis.[17] However, for longer-chain alcohols like 1-dodecanol (C12), potent antibacterial activity has been observed without corresponding membrane damage, suggesting an alternative mode of action may be at play, possibly involving inhibition of specific cellular processes.[16][14][15]

  • 9-Heptadecanol: Without direct biological activity data, its mechanism of action remains uncharacterized.

Other Applications and Biological Roles

1-Heptadecanol: Beyond its antimicrobial properties, 1-Heptadecanol is a versatile compound with established uses:

  • Cosmetics and Personal Care: It functions as an emollient and thickener in creams and lotions, improving texture and skin hydration.[6][18]

  • Pharmaceuticals: It is used as a stabilizer and solubilizer in drug formulations to enhance the bioavailability of active ingredients.[6][18]

  • Metabolite: It is a known plant and fungal metabolite, found in organisms such as Zea mays (maize) and black elderberry.[3][19]

9-Heptadecanol: The documented roles for this isomer are more limited and lean towards its chemical utility:

  • Synthetic Intermediate: Its primary value lies in its use as a starting material for creating more complex molecules.[7]

  • Natural Occurrence: It is a recognized plant metabolite, identified as a component of the protective cuticular waxes on leaves and fruits.[1]

Experimental Protocol: Assessing Antimicrobial Activity

To ensure trustworthiness and reproducibility, it is essential to understand the standard protocols used to generate antimicrobial data. The Broth Microdilution Method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A pure culture of the test microorganism (e.g., S. aureus ATCC 29213) is grown in a suitable broth (e.g., Mueller-Hinton Broth) to a specific turbidity, typically corresponding to a concentration of ~5 x 10^5 colony-forming units (CFU)/mL. This standardization is critical for consistent results.

  • Compound Dilution: A serial two-fold dilution of the test compound (e.g., 1-Heptadecanol dissolved in a suitable solvent like DMSO) is prepared directly in a 96-well microtiter plate. Concentrations may range from 512 µg/mL down to 0.25 µg/mL.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Several controls are essential for validating the experiment:

    • Positive Control: Wells with broth and inoculum only (to confirm bacterial growth).

    • Negative Control: Wells with broth only (to check for contamination).

    • Solvent Control: Wells with broth, inoculum, and the highest concentration of the solvent used to dissolve the compound (to ensure the solvent itself has no antimicrobial effect).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or with a plate reader.

MIC_Workflow start Start: Prepare Standardized Bacterial Inoculum prep_plate Prepare Serial Dilutions of Test Compounds in 96-Well Plate start->prep_plate add_inoculum Inoculate Wells with Bacterial Suspension prep_plate->add_inoculum add_controls Include Positive, Negative, and Solvent Controls add_inoculum->add_controls incubate Incubate Plate (e.g., 37°C for 24h) add_controls->incubate read_results Read Results: Determine Lowest Concentration with No Visible Growth (MIC) incubate->read_results end End: MIC Value Obtained read_results->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion: A Tale of Two Isomers

The comparison between 1-Heptadecanol and 9-Heptadecanol serves as a compelling case study in structure-activity relationships.

  • 1-Heptadecanol is a well-characterized primary fatty alcohol with demonstrated, albeit specific, antimicrobial and antifungal activities. Its linear structure lends itself to established commercial applications in the cosmetic and pharmaceutical industries.

  • 9-Heptadecanol , in contrast, remains biologically underexplored. Its current value is primarily as a synthetic building block, and its "kinked" structure, a result of its secondary alcohol nature, makes it chemically distinct.

Future Research Directions: The most evident gap is the lack of direct, comparative biological testing of 9-Heptadecanol. A logical next step for researchers would be to subject 9-Heptadecanol to the same standardized antimicrobial and cytotoxicity assays as its primary isomer. Such studies would definitively clarify whether its potential lies beyond its current role as a chemical intermediate and could uncover novel biological activities stemming from its unique secondary alcohol structure. This foundational work is necessary before exploring more complex roles in modulating inflammatory or metabolic pathways.

References

  • Kubo, I., Muroi, H., & Kubo, A. (1995). Structural functions of antimicrobial long-chain alcohols and phenols. Bioorganic & Medicinal Chemistry, 3(7), 825-832. [Link]

  • Togashi, N., Shiraishi, A., Nishizaka, M., Matsuoka, S., & Ueda, K. (2007). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Molecules, 12(2), 139-148. [Link]

  • Togashi, N., Shiraishi, A., Nishizaka, M., Matsuoka, S., & Ueda, K. (2007). Antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus. PubMed. [Link]

  • Dutta, S., Kumar, A., & Das, D. (2014). Antibacterial activity of long-chain fatty alcohols against mycobacteria. FEMS Microbiology Letters, 357(1), 6-10. [Link]

  • MDPI. (2007). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Heptadecanol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 9-Heptadecanol. PubChem Compound Database. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-heptadecanol. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2022). GC-MS analysis of ethanol and methanol leaf extracts of Urena lobata L. Journal of Drug Delivery and Therapeutics, 12(4-S), 9-16. [Link]

  • FooDB. (2010). Showing Compound 1-Heptadecanol (FDB007037). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Heptadecanol: A Versatile Fatty Alcohol for Cosmetics, Pharmaceuticals, and Industrial Applications. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 9-heptadecanol. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-Heptadecanol | CAS#:1454-85-9. Retrieved from [Link]

  • Pradhan, S., & Dubey, R. C. (2022). Molecular docking of a bioactive compound of C. sinensis n-heptadecanol-1 with opportunistic fungi. Vegetos, 35(3), 603-608. [Link]

Sources

Validation

Comparative Efficacy of Fatty Alcohols as Antimicrobial Agents with a Focus on 9-Heptadecanol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the antimicrobial efficacy of fatty alcohols, with a specific focus on the available data for 9-Heptadecanol i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial efficacy of fatty alcohols, with a specific focus on the available data for 9-Heptadecanol in relation to other better-studied fatty alcohols. The information presented herein is intended to support research and development efforts in the discovery of novel antimicrobial agents.

Introduction to Fatty Alcohols as Antimicrobial Agents

Fatty alcohols, long-chain aliphatic alcohols, have garnered significant interest for their antimicrobial properties. Their efficacy is closely linked to their chemical structure, particularly the length of the carbon chain.[1][2] This guide synthesizes experimental data to compare the antimicrobial performance of various fatty alcohols and outlines the methodologies used to determine their efficacy. While extensive data exists for primary linear alcohols (1-alkanols), information on branched or secondary alcohols like 9-Heptadecanol is notably limited.

Data Presentation: Antimicrobial Efficacy of Fatty Alcohols

The antimicrobial activity of fatty alcohols is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available data for a range of fatty alcohols against common bacterial strains.

Table 1: Antibacterial Activity of Primary Fatty Alcohols (1-Alkanols) against Staphylococcus aureus

Fatty AlcoholCarbon Chain LengthMIC (µg/mL)MBC (µg/mL)Reference
1-OctanolC8256256[1]
1-NonanolC964128[1]
1-DecanolC103264[1]
1-UndecanolC111632[1]
1-DodecanolC12816[1]
1-TridecanolC1348[1]
1-TetradecanolC1448[1]
1-PentadecanolC1548[1]
1-HexadecanolC16256≥ 512[1]
1-HeptadecanolC17≥ 512≥ 512[1]

Note on 9-Heptadecanol: Direct experimental data on the antimicrobial efficacy of 9-Heptadecanol is scarce in publicly available scientific literature. The data for 1-Heptadecanol from the same homologous series suggests that fatty alcohols with 17 or more carbons exhibit significantly reduced or no activity against Staphylococcus aureus.[1] One study on the enantiomers of 2-Heptadecanol acknowledges a lack of specific comparative studies on their biological activities, including antimicrobial effects.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial properties of fatty alcohols.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

  • Broth Dilution Method:

    • A series of twofold dilutions of the fatty alcohol is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in test tubes or a 96-well microtiter plate.

    • Each tube or well is inoculated with a standardized suspension of the test microorganism (e.g., ~5 x 10^5 colony-forming units (CFU)/mL).

    • A positive control (medium with inoculum, no fatty alcohol) and a negative control (medium only) are included.

    • The tubes or plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is recorded as the lowest concentration of the fatty alcohol in which there is no visible turbidity.

    • To determine the MBC, a small aliquot from each clear tube (at and above the MIC) is subcultured onto an agar plate.

    • The plates are incubated, and the MBC is the lowest concentration that shows no bacterial growth on the subculture.

Time-Kill Assay

This assay provides information on the rate at which an antimicrobial agent kills a microorganism.

  • A standardized inoculum of the test microorganism is added to a broth medium containing the fatty alcohol at a specific concentration (e.g., 2x or 4x the MIC).

  • A control tube without the fatty alcohol is also prepared.

  • The cultures are incubated, and at various time points (e.g., 0, 2, 4, 6, 24 hours), aliquots are removed.

  • Serial dilutions of the aliquots are plated on agar to determine the number of viable microorganisms (CFU/mL).

  • The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.

Potassium Ion (K+) Leakage Assay

This assay is used to assess damage to the bacterial cell membrane, a common mechanism of action for antimicrobial agents.

  • Bacterial cells are harvested, washed, and resuspended in a buffer solution.

  • A K+-selective electrode is used to measure the baseline extracellular K+ concentration.

  • The fatty alcohol is added to the bacterial suspension.

  • The change in extracellular K+ concentration is monitored over time. An increase in extracellular K+ indicates leakage from the bacterial cells, suggesting membrane damage.[1]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general experimental workflow for assessing antimicrobial activity and a hypothesized mechanism of action for certain fatty alcohols.

Experimental_Workflow cluster_preparation Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis cluster_outcome Outcome Compound Fatty Alcohol Stock Solution MIC_MBC MIC & MBC Determination (Broth Dilution) Compound->MIC_MBC Time_Kill Time-Kill Assay Compound->Time_Kill Mechanism Mechanism of Action Study (e.g., K+ Leakage) Compound->Mechanism Microorganism Standardized Microbial Inoculum Microorganism->MIC_MBC Microorganism->Time_Kill Microorganism->Mechanism Data Data Collection & Analysis MIC_MBC->Data Time_Kill->Data Mechanism->Data Efficacy Determination of Antimicrobial Efficacy Data->Efficacy Mechanism_of_Action FattyAlcohol Fatty Alcohol (e.g., 1-Decanol) Membrane Bacterial Cell Membrane FattyAlcohol->Membrane Interaction Disruption Membrane Disruption/ Perturbation Membrane->Disruption K_Leakage Potassium Ion (K+) Leakage Disruption->K_Leakage Cell_Death Cell Death K_Leakage->Cell_Death

References

Comparative

Validating the Role of 9-Heptadecanol as an Insect Pheromone: A Comparative Analysis

A review of current scientific literature reveals no direct evidence supporting the role of 9-Heptadecanol as an insect pheromone. While searches have identified its presence in nature, and in one instance, in an insect...

Author: BenchChem Technical Support Team. Date: December 2025

A review of current scientific literature reveals no direct evidence supporting the role of 9-Heptadecanol as an insect pheromone. While searches have identified its presence in nature, and in one instance, in an insect species following insecticide application, there are no studies that validate its function in insect communication.

However, a structurally similar ketone, 9-Heptadecanone , has been identified as a key component of the trail pheromone in the African stink ant, Paltothyreus tarsatus.[1] This guide will focus on the validated role of 9-Heptadecanone and compare its performance with other well-established insect pheromones, providing the experimental context necessary for researchers in chemical ecology and drug development.

Comparative Analysis of Insect Semiochemicals

To understand the specificity and function of a candidate pheromone, it is crucial to compare its activity with other known semiochemicals. The following table summarizes the characteristics of 9-Heptadecanone alongside two other well-studied insect pheromones: (Z)-9-Tricosene, a sex pheromone in the housefly (Musca domestica), and 3-ethyl-2,5-dimethylpyrazine, a trail pheromone in the European fire ant (Myrmica rubra).

SemiochemicalChemical ClassInsect SpeciesPheromone TypeBehavioral ResponseQuantitative Data Highlights
9-Heptadecanone KetonePaltothyreus tarsatus (African Stink Ant)Trail Pheromone ComponentInduces trail-following behavior in worker ants, crucial for recruitment to food sources.[1]Behavioral assays confirm that stimulated worker ants follow artificial trails of 9-Heptadecanone.[1] Specific quantitative data on trail fidelity or EAG response is not readily available in the reviewed literature.
(Z)-9-Tricosene AlkeneMusca domestica (Housefly)Sex PheromoneActs as a male attractant and an arrestant, playing a role in courtship and mating behavior.Traps baited with (Z)-9-Tricosene and a food attractant caught significantly more houseflies (39.95% of total catch) compared to food bait alone (33.35%) or control traps (26.68%).[2]
3-ethyl-2,5-dimethylpyrazine PyrazineMyrmica rubra (European Fire Ant)Trail PheromoneGuides nestmates to food sources.[3]Dose-dependent response observed; a 200 Ant Equivalent (AE) dose recruited 69% of foraging ants to a food source, which was more effective than lower (2 and 20 AE) or higher (2,000 AE) doses.[3]

Experimental Protocols

Detailed methodologies are essential for the validation and replication of findings in chemical ecology. Below are protocols for key experiments used to assess the function of trail pheromones.

Trail-Following Bioassay

This is the primary method for validating the function of a trail pheromone component like 9-Heptadecanone.[1]

Objective: To determine if a synthetic chemical can elicit a trail-following response in ants.

Materials:

  • Synthetic 9-Heptadecanone

  • Volatile solvent (e.g., hexane)

  • Substrate (e.g., filter paper)

  • Foraging arena

  • Colony of Paltothyreus tarsatus

  • Food reward (e.g., sugar solution)

  • Video recording equipment

Protocol:

  • Trail Creation: An artificial trail is created on a filter paper strip by applying a solution of synthetic 9-Heptadecanone in hexane. The solvent is allowed to evaporate completely.

  • Control Trail: A control trail is created using only the solvent on a separate filter paper strip to ensure the observed behavior is a response to the chemical and not the solvent.

  • Ant Stimulation: A forager ant is selected and stimulated with a food reward to induce a recruitment state.

  • Observation: The stimulated ant is introduced into the foraging arena containing the prepared trails. The ant's behavior is observed and recorded.

  • Data Analysis: The primary metric is whether the ant follows the chemical trail. Quantitative data can include the distance the ant follows the trail, the time spent on the trail, and the ant's walking speed.[2][4]

Electroantennography (EAG)

EAG is used to measure the electrical response of an insect's antenna to volatile compounds, indicating detection by olfactory receptor neurons.

Objective: To determine if an insect's antenna can detect a specific volatile compound.

Materials:

  • Live insect

  • Dissecting microscope

  • Microelectrodes

  • Saline solution

  • Air delivery system

  • Test compound dissolved in a solvent

  • EAG amplification and recording system

Protocol:

  • Preparation: The insect is immobilized, and an antenna is carefully excised.

  • Electrode Placement: The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the head.

  • Stimulus Delivery: A continuous stream of purified air is passed over the antenna. A puff of air carrying a known concentration of the test compound is injected into the airstream.

  • Data Recording: The change in electrical potential across the antenna (the EAG response) is recorded. The amplitude of the depolarization is measured.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in pheromone validation and action, the following diagrams illustrate a typical experimental workflow and the underlying biological signaling pathway.

Pheromone_Validation_Workflow cluster_0 Identification cluster_1 Synthesis & Validation Gland_Extraction Glandular Secretion Extraction GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Gland_Extraction->GC_MS Analysis Synthesis Chemical Synthesis of Candidate Compound GC_MS->Synthesis EAG Electroantennography (EAG) Synthesis->EAG Test Compound Behavioral_Assay Behavioral Assays (e.g., Trail-Following) Synthesis->Behavioral_Assay EAG->Behavioral_Assay Confirms Detection Field_Test Field Trapping Experiments Behavioral_Assay->Field_Test Promising Candidates

Caption: A generalized workflow for the identification and validation of insect pheromones.

Olfactory_Signaling_Pathway Pheromone Pheromone Molecule OR Odorant Receptor (OR) + Orco Pheromone->OR Binds to G_Protein G-protein OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Neuron Depolarization (Signal Transduction) Ion_Channel->Depolarization Leads to

Caption: A simplified diagram of an insect olfactory signaling pathway involving G-protein coupled receptors.

References

Validation

9-Heptadecanol as a Disease Biomarker: A Comparative Analysis and Validation Overview

While 9-Heptadecanol, a long-chain fatty alcohol, is a known chemical compound, a comprehensive review of current scientific literature reveals a lack of substantive evidence validating it as a specific biomarker for any...

Author: BenchChem Technical Support Team. Date: December 2025

While 9-Heptadecanol, a long-chain fatty alcohol, is a known chemical compound, a comprehensive review of current scientific literature reveals a lack of substantive evidence validating it as a specific biomarker for any particular disease. [1][2][3] Despite its presence in some biological systems, including as a plant metabolite, its role in human pathology and its utility as a diagnostic or prognostic marker remain unestablished.

This guide, therefore, pivots from a direct comparative analysis of 9-Heptadecanol to provide a broader, more instructive overview for researchers, scientists, and drug development professionals. We will delve into the established workflow for biomarker validation, explore the promising class of volatile organic compounds (VOCs) to which 9-Heptadecanol belongs, and present an illustrative comparison of established biomarkers for a relevant disease area, non-alcoholic fatty liver disease (NAFLD).

The Biomarker Validation Workflow: A Roadmap to Clinical Utility

The journey of a potential biomarker from initial discovery to clinical application is a rigorous, multi-stage process. This workflow ensures that any new biomarker is accurate, reliable, and clinically meaningful.[4][5]

Biomarker_Validation_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation Phase cluster_Implementation Implementation Phase Discovery Hypothesis Generation & Untargeted Metabolomics Candidate_Selection Candidate Biomarker Selection Discovery->Candidate_Selection Analytical_Validation Analytical Method Validation Candidate_Selection->Analytical_Validation Clinical_Validation Clinical Validation (Case-Control & Cohort Studies) Analytical_Validation->Clinical_Validation Clinical_Utility Assessment of Clinical Utility Clinical_Validation->Clinical_Utility Regulatory_Approval Regulatory Approval (e.g., FDA, EMA) Clinical_Utility->Regulatory_Approval

Figure 1: A generalized workflow for biomarker discovery and validation.

Experimental Protocols: A Closer Look at Biomarker Discovery

The discovery and validation of novel biomarkers, particularly in the field of metabolomics, involves a series of precise experimental protocols.

1. Sample Collection and Preparation:

  • Objective: To collect and process biological samples in a standardized manner to minimize pre-analytical variability.

  • Protocol:

    • Biological samples (e.g., plasma, serum, urine, exhaled breath condensate) are collected from study participants following a strict standard operating procedure (SOP).

    • For blood-based markers, samples are typically collected after a period of fasting.

    • Samples are processed (e.g., centrifugation to separate plasma/serum) within a defined timeframe and stored at ultra-low temperatures (-80°C) until analysis.

2. Metabolomic Analysis using Mass Spectrometry:

  • Objective: To detect and quantify a wide range of small molecules, including lipids and VOCs, in the biological samples.

  • Protocol:

    • Metabolites are extracted from the samples using appropriate solvents (e.g., methanol, methyl tert-butyl ether).

    • The extracted metabolites are then separated using chromatography techniques such as gas chromatography (GC) or liquid chromatography (LC).

    • The separated metabolites are introduced into a mass spectrometer (MS), which measures the mass-to-charge ratio of the ionized molecules, allowing for their identification and quantification.[6]

3. Data Analysis and Biomarker Identification:

  • Objective: To identify statistically significant differences in metabolite levels between different patient groups (e.g., healthy controls vs. individuals with a specific disease).

  • Protocol:

    • The raw data from the mass spectrometer is pre-processed to remove noise and align peaks.

    • Multivariate statistical analyses, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), are employed to identify metabolites that can distinguish between the study groups.

    • Potential biomarker candidates are then subjected to further validation in independent cohorts.

The Promise of Volatile Organic Compounds (VOCs) as Biomarkers

While 9-Heptadecanol itself is not an established biomarker, the broader class of volatile organic compounds (VOCs) holds significant promise for non-invasive disease diagnosis.[1][3][7][8] VOCs are carbon-based chemicals that evaporate at room temperature and can be found in exhaled breath, sweat, and urine. The profile of VOCs can change in the presence of disease, offering a potential "breathprint" for various conditions.[3][8]

Research into breath-based VOC biomarkers is exploring their utility in diagnosing:

  • Infectious Diseases: Differentiating between bacterial and viral infections.[8]

  • Respiratory Diseases: Detecting conditions like asthma and chronic obstructive pulmonary disease (COPD).[1]

  • Cancer: Early detection of lung, breast, and colorectal cancers.[9][10][11]

The development of sensitive analytical techniques, such as GC-MS, is crucial for detecting the often low concentrations of VOCs in biological samples.[8]

Illustrative Comparison: Biomarkers for Non-Alcoholic Fatty Liver Disease (NAFLD)

To provide a tangible example of how biomarkers are compared, the following table summarizes some of the established and emerging biomarkers for Non-alcoholic Fatty Liver Disease (NAFLD), a condition characterized by fat accumulation in the liver.[12][13][14][15]

Biomarker ClassSpecific BiomarkersPerformance CharacteristicsAdvantagesDisadvantages
Liver Enzymes Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST)Moderate sensitivity and specificity for liver inflammation.[14]Widely available, low cost, routinely measured.Not specific to NAFLD, can be elevated in other liver conditions.[14]
Cytokeratins Cytokeratin-18 (CK-18) fragmentsGood indicator of hepatocyte apoptosis (cell death).[13]Non-invasive blood test.Less effective in distinguishing between stages of liver fibrosis.
Lipidomics Specific ceramides, diacylglycerols, and triglyceridesHigh potential for differentiating simple steatosis from non-alcoholic steatohepatitis (NASH).[2][12]Provides insights into the underlying pathophysiology.[12]Requires specialized and costly analytical platforms (LC-MS).[2]
Genetic Markers PNPLA3, TM6SF2 variantsAssociated with increased susceptibility to NAFLD and disease progression.[15]Can identify individuals at high risk.Not diagnostic on their own, indicates predisposition.

A Glimpse into Signaling Pathways: The Role of Lipid Mediators

While the specific signaling pathways involving 9-Heptadecanol in human disease are unknown, we can conceptualize how a hypothetical lipid biomarker might be involved in a disease process like liver inflammation. The following diagram illustrates a simplified signaling cascade where a lipid mediator could activate inflammatory responses.

Lipid_Signaling_Pathway cluster_cell Hepatocyte Receptor Cell Surface Receptor PLC Phospholipase C (PLC) Receptor->PLC activates DAG Diacylglycerol (DAG) (Lipid Mediator) PLC->DAG produces PKC Protein Kinase C (PKC) DAG->PKC activates NFkB NF-κB PKC->NFkB activates Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes promotes Extracellular_Signal External Stimulus (e.g., Cytokine) Extracellular_Signal->Receptor

Figure 2: A conceptual signaling pathway involving a lipid mediator in inflammation.

References

Comparative

Unraveling the Bioactivity of 9-Heptadecanol: A Comparative Guide to its Structure-Activity Relationship

For Immediate Release Shanghai, China – December 30, 2025 – In the intricate world of drug discovery and development, understanding the relationship between a molecule's structure and its biological activity is paramount...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 30, 2025 – In the intricate world of drug discovery and development, understanding the relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 9-Heptadecanol and its analogs, offering researchers, scientists, and drug development professionals objective insights into their performance, supported by available experimental data. While direct comparative studies on 9-Heptadecanol are limited, this report synthesizes findings from research on analogous long-chain fatty alcohols to elucidate key structure-activity relationships.

Comparative Biological Activity of Long-Chain Alcohols

Long-chain fatty alcohols, including 9-Heptadecanol, have demonstrated a range of biological activities, most notably anti-inflammatory and antibacterial effects. The potency of these effects is intricately linked to their structural characteristics, such as chain length and the position of the hydroxyl group.

Anti-inflammatory Activity

Studies have shown that mixtures of long-chain fatty alcohols can inhibit the inflammatory response in immune cells. For instance, a collection of fatty alcohols isolated from evening primrose oil demonstrated anti-inflammatory properties in murine peritoneal macrophages. Furthermore, long-chain 2-amino-alcohols have exhibited significant in vivo anti-inflammatory activity in rat models. While specific data for 9-Heptadecanol is not extensively available, these findings suggest its potential as an anti-inflammatory agent. The mechanism is hypothesized to involve the modulation of key inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Antibacterial Activity

The antibacterial properties of long-chain fatty alcohols are strongly correlated with their carbon chain length. Research on the antibacterial activity of a series of primary long-chain alcohols against Staphylococcus aureus revealed that optimal activity is observed within a specific range of chain lengths. Alcohols with chain lengths from C10 to C15 tend to be the most effective, while those with longer chains, such as 1-heptadecanol, show diminished activity. This suggests that the efficacy of 9-Heptadecanol as an antibacterial agent may be influenced by its C17 chain length and the secondary position of its hydroxyl group, which could affect its interaction with bacterial cell membranes.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of various long-chain alcohols, providing a basis for comparing their performance. It is important to note the absence of specific comparative data for 9-Heptadecanol.

Compound/AnalogBiological ActivityAssayModelKey Findings
Primary Saturated Alcohols
1-Decanol (C10)AntibacterialBroth microdilutionStaphylococcus aureusHigh activity
1-Dodecanol (C12)AntibacterialBroth microdilutionStaphylococcus aureusHigh activity
1-Tetradecanol (C14)AntibacterialBroth microdilutionStaphylococcus aureusModerate activity
1-Hexadecanol (C16)AntibacterialBroth microdilutionStaphylococcus aureusLow activity
1-Heptadecanol (C17)AntibacterialBroth microdilutionStaphylococcus aureusVery low activity
Amino Alcohols
Long-chain 2-amino-alcoholsAnti-inflammatoryCarrageenan-induced paw edemaRatsSignificant in vivo activity
Mixtures
Long-chain fatty alcohols (from Evening Primrose Oil)Anti-inflammatoryLPS-stimulated macrophagesMurineInhibition of inflammatory mediators

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of 9-Heptadecanol and its analogs. Below are representative protocols for key experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 9-Heptadecanol or its analogs) for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the inhibitory effect of a compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Visualization of Cellular Pathways and Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Biological Assay cluster_data_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Test Compound (9-Heptadecanol or Analogs) incubate_24h->add_compound incubate_treatment Incubate for 24-48h add_compound->incubate_treatment cytotoxicity Cytotoxicity Assay (MTT) incubate_treatment->cytotoxicity anti_inflammatory Anti-inflammatory Assay (Griess) incubate_treatment->anti_inflammatory measure_absorbance Measure Absorbance cytotoxicity->measure_absorbance anti_inflammatory->measure_absorbance calculate_results Calculate IC50 / NO Inhibition measure_absorbance->calculate_results end End calculate_results->end

A generalized workflow for in vitro biological activity screening.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates LongChainAlcohol Long-Chain Alcohol (e.g., 9-Heptadecanol) MAPK MAPK Pathway LongChainAlcohol->MAPK Inhibits? IKK IKK LongChainAlcohol->IKK Inhibits? TLR4->MAPK TLR4->IKK NFkB NF-κB MAPK->NFkB NFkB_IkB NF-κB / IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB_p P-IκB (degradation) NFkB_IkB->IkB_p IkB_p->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Gene_Expression Gene Expression NFkB_n->Gene_Expression Induces Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) Gene_Expression->Inflammatory_Mediators

A potential anti-inflammatory signaling pathway modulated by long-chain alcohols.

Conclusion

Validation

Comparing the surfactant properties of 9-Heptadecanol with commercial surfactants

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Surfactant Properties In the dynamic landscape of scientific research and pharmaceutical development, the selection of an approp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Surfactant Properties

In the dynamic landscape of scientific research and pharmaceutical development, the selection of an appropriate surfactant is a critical decision that can significantly impact experimental outcomes and product efficacy. This guide provides a detailed comparison of the surfactant properties of 9-Heptadecanol against three widely used commercial surfactants: Sodium Dodecyl Sulfate (SDS), Cetyltrimethylammonium Bromide (CTAB), and Triton X-100. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting objective, data-driven comparisons and detailed experimental methodologies.

Executive Summary

While 9-Heptadecanol possesses an amphiphilic molecular structure suggesting potential surfactant properties, a comprehensive review of available scientific literature reveals a notable absence of quantitative data regarding its critical micelle concentration (CMC), surface tension reduction capabilities, and foaming characteristics. In contrast, the commercial surfactants SDS, CTAB, and Triton X-100 are well-characterized with established performance data. This guide will present the known physical and chemical properties of 9-Heptadecanol alongside the detailed surfactant properties of its commercial counterparts to facilitate informed decision-making in surfactant selection.

Data Presentation: A Comparative Overview

The following table summarizes the key properties of 9-Heptadecanol and the selected commercial surfactants. It is important to note the absence of experimentally determined surfactant-specific data for 9-Heptadecanol in the public domain.

Property9-HeptadecanolSodium Dodecyl Sulfate (SDS)Cetyltrimethylammonium Bromide (CTAB)Triton X-100
Chemical Type Non-ionic (Alcohol)AnionicCationicNon-ionic
Molecular Formula C₁₇H₃₆O[1]C₁₂H₂₅NaO₄S[2]C₁₉H₄₂BrN[3]C₁₄H₂₂(C₂H₄O)n (n≈9.5)[1]
Molecular Weight ( g/mol ) 256.47[1][4]288.38[2]364.45[3]~625
Critical Micelle Concentration (CMC) Data not available~8.2 mM (0.24%)[5]~0.92 mM (0.034%)[5]~0.2-0.9 mM (0.0125-0.056%)
Surface Tension at CMC (mN/m) Data not available~39~36~33
Foaming Ability Data not availableHigh[2][4]ModerateModerate[6]
Solubility Insoluble in water[7]Soluble in water[2]Soluble in water[8]Soluble in water[1]
Primary Applications Intermediate in organic synthesis[4]Detergent, denaturing agent in electrophoresis[2][5]Antiseptic, gene extraction buffer, hair conditioning[3][8]Detergent, emulsifier, solubilizing agent[9][10]

Experimental Protocols

To ensure reproducibility and standardization in surfactant characterization, the following are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant, representing the concentration at which micelle formation begins.[5] Several methods can be employed for its determination.

a) Surface Tension Method:

This is a widely used and direct method.[11]

  • Prepare a series of aqueous solutions of the surfactant at varying concentrations.

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).[12]

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The plot will typically show a sharp decrease in surface tension followed by a plateau. The concentration at which this break occurs is the CMC.[11]

b) Conductivity Method (for ionic surfactants):

This method is suitable for ionic surfactants like SDS and CTAB.

  • Prepare a range of surfactant solutions of different concentrations in deionized water.

  • Measure the electrical conductivity of each solution using a conductivity meter.

  • Plot the conductivity against the surfactant concentration.

  • Two linear regions with different slopes will be observed. The intersection of these two lines corresponds to the CMC.

Measurement of Surface Tension

Surface tension is a measure of the cohesive energy present at the interface of a liquid.

a) Wilhelmy Plate Method:

  • A thin plate of a material that is perfectly wetted by the liquid (e.g., platinum) is suspended from a balance.

  • The plate is brought into contact with the liquid surface.

  • The force required to pull the plate from the surface is measured, which is directly proportional to the surface tension.

b) Du Noüy Ring Method:

  • A platinum-iridium ring is submerged in the liquid.

  • The force required to pull the ring through the liquid-air interface is measured.

  • Correction factors are typically applied to this measurement to determine the surface tension.

Evaluation of Foaming Properties (Ross-Miles Method)

This method provides a standardized way to assess the foaming ability and foam stability of a surfactant.

  • A specified volume of the surfactant solution is allowed to fall from a fixed height into a larger volume of the same solution in a graduated cylinder.

  • The initial height of the foam generated is measured. This indicates the foaming ability.

  • The foam height is then measured at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

Visualizing Surfactant Evaluation

To provide a clear understanding of the experimental workflow for comparing surfactant properties, the following diagrams have been generated using Graphviz.

Surfactant_Evaluation_Workflow cluster_prep Sample Preparation cluster_experiments Experimental Analysis cluster_analysis Data Analysis & Comparison Prep Prepare Surfactant Solutions (Varying Concentrations) CMC CMC Determination (Surface Tension / Conductivity) Prep->CMC ST Surface Tension Measurement (Tensiometer) Prep->ST Foam Foam Analysis (Ross-Miles Method) Prep->Foam Data Tabulate Quantitative Data CMC->Data ST->Data Foam->Data Compare Comparative Analysis Data->Compare

Fig. 1: Experimental workflow for surfactant property evaluation.

CMC_Determination_Methods cluster_methods CMC Determination Techniques cluster_output Output ST_Method Surface Tension Method CMC_Value Critical Micelle Concentration (CMC) ST_Method->CMC_Value Cond_Method Conductivity Method (Ionic Surfactants) Cond_Method->CMC_Value Fluor_Method Fluorescence Spectroscopy Fluor_Method->CMC_Value

Fig. 2: Common methods for determining Critical Micelle Concentration (CMC).

Conclusion

This guide provides a comparative framework for evaluating 9-Heptadecanol against established commercial surfactants. While the potential of 9-Heptadecanol as a surfactant is suggested by its chemical structure, the lack of empirical data on its CMC, surface tension reduction, and foaming properties necessitates further experimental investigation. Researchers are encouraged to utilize the detailed protocols outlined in this document to characterize 9-Heptadecanol and other novel compounds, thereby contributing valuable data to the scientific community and enabling more informed decisions in material selection for research and development. The provided data for SDS, CTAB, and Triton X-100 serves as a robust baseline for such comparative studies.

References

Comparative

Head-to-head comparison of different synthesis routes for 9-Heptadecanol

For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of key intermediates is paramount. 9-Heptadecanol, a C17 secondary alcohol, is a valuable building bloc...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of key intermediates is paramount. 9-Heptadecanol, a C17 secondary alcohol, is a valuable building block in various applications. This guide provides a head-to-head comparison of the most common synthetic routes to 9-Heptadecanol, supported by experimental data and detailed protocols to aid in methodological selection.

At a Glance: Comparison of 9-Heptadecanol Synthesis Routes

ParameterGrignard ReactionReduction of 9-HeptadecanoneHydroboration-Oxidation of Alkene
Starting Materials Ethyl formate, n-Octyl bromide, Magnesium9-Heptadecanone8-Heptadecene or 9-Heptadecene
Key Reagents n-Octylmagnesium bromideNaBH₄, LiAlH₄, or H₂/CatalystBH₃-THF or 9-BBN, H₂O₂, NaOH
Typical Yield ~70-85%>90% (with NaBH₄ or LiAlH₄)High (typically >90%)
Purity Good, requires purificationHigh, dependent on purificationHigh, excellent regioselectivity
Reaction Time Several hours1-4 hours2-4 hours
Temperature 0°C to reflux0°C to room temperature0°C to room temperature
Key Advantages Readily available starting materials, good yield.High yield, relatively simple procedure.High regioselectivity (anti-Markovnikov), mild conditions.
Key Disadvantages Moisture-sensitive Grignard reagent, potential for side reactions.Requires the synthesis of the precursor ketone. LiAlH₄ is hazardous.Availability and cost of the starting alkene.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflow for each of the three primary synthesis routes to 9-Heptadecanol.

cluster_0 Grignard Reaction n-Octyl bromide n-Octyl bromide n-Octylmagnesium bromide n-Octylmagnesium bromide n-Octyl bromide->n-Octylmagnesium bromide Mg, THF Intermediate Intermediate n-Octylmagnesium bromide->Intermediate Ethyl formate 9-Heptadecanol 9-Heptadecanol Intermediate->9-Heptadecanol H₃O⁺ workup

Grignard Reaction Workflow

cluster_1 Reduction of 9-Heptadecanone 9-Heptadecanone 9-Heptadecanone Alkoxide Intermediate Alkoxide Intermediate 9-Heptadecanone->Alkoxide Intermediate NaBH₄ or LiAlH₄ 9-Heptadecanol 9-Heptadecanol Alkoxide Intermediate->9-Heptadecanol H₃O⁺ workup

Ketone Reduction Workflow

cluster_2 Hydroboration-Oxidation 8-Heptadecene 8-Heptadecene Trialkylborane Trialkylborane 8-Heptadecene->Trialkylborane BH₃-THF 9-Heptadecanol 9-Heptadecanol Trialkylborane->9-Heptadecanol H₂O₂, NaOH

Hydroboration-Oxidation Workflow

Selecting the Optimal Synthesis Route

The choice of synthesis route depends on several factors, including the availability of starting materials, desired yield and purity, and laboratory safety considerations. The following decision-making workflow can guide the selection process.

node_r node_r start Starting Material Availability ketone_avail 9-Heptadecanone available? start->ketone_avail alkene_avail 8- or 9-Heptadecene available? ketone_avail->alkene_avail No reduction_route Use Reduction Method ketone_avail->reduction_route Yes grignard_route Use Grignard Reaction alkene_avail->grignard_route No hydroboration_route Use Hydroboration-Oxidation alkene_avail->hydroboration_route Yes

Validation

A Comparative Guide to the Quantitative Analysis of 9-Heptadecanol in Plant Species

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the quantitative analysis of 9-Heptadecanol, a secondary fatty alcohol identified as a plant metabolite, acros...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the quantitative analysis of 9-Heptadecanol, a secondary fatty alcohol identified as a plant metabolite, across different plant species. While extensive comparative data remains limited in publicly available research, this document synthesizes available findings, details relevant experimental protocols, and presents a generalized workflow for its quantification. 9-Heptadecanol is recognized as a component of the cuticular waxes that form a protective layer on the leaves, fruits, and stems of various plants[1].

Quantitative Data on 9-Heptadecanol

Direct quantitative comparisons of 9-Heptadecanol across a wide range of plant species are not extensively documented in scientific literature. However, specific studies have identified and quantified this compound in certain plant extracts, particularly in essential oils. The following table summarizes the available quantitative data for 9-Heptadecanol in a specific plant species.

Plant SpeciesPlant PartExtraction MethodAnalytical MethodConcentration of 9-Heptadecanol (% of Essential Oil)Reference
Ocimum basilicum L. (Basil)Aerial PartsHydrodistillationGC-MS0.039 - 0.148%[1]

Note: The concentration range reflects variations observed in different samples of the same plant species.

While isomers of heptadecanol have been reported in the epicuticular waxes of plants such as the Canyon Live Oak and maize silks, specific quantitative data for 9-Heptadecanol in these species is not provided in the reviewed literature[1].

Experimental Protocols

The primary method for the quantification of 9-Heptadecanol in plant materials is Gas Chromatography-Mass Spectrometry (GC-MS). Below is a detailed experimental protocol adapted from studies on the analysis of essential oils, which is a common matrix for the detection of this compound.

1. Plant Material and Extraction: A Case Study with Ocimum basilicum

  • Plant Material: The aerial parts of Ocimum basilicum L. are collected for analysis[1].

  • Essential Oil Extraction by Hydrodistillation:

    • The air-dried and ground aerial parts of the plant are subjected to hydrodistillation for a specified period, typically 3 hours, using a Clevenger-type apparatus.

    • The collected essential oil is then dried over anhydrous sodium sulphate.

    • The oil is stored at a low temperature (e.g., 4°C) in the dark and under an inert atmosphere (e.g., N2) until analysis to prevent degradation[1].

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the analysis.

  • Chromatographic Conditions:

    • Column: A fused silica capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness), is commonly employed.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: The oven temperature is programmed to achieve optimal separation of the volatile compounds. A representative program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C) at a specific rate (e.g., 3°C/min).

    • Injector Temperature: The injector temperature is set to ensure the volatilization of the sample (e.g., 250°C).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI) ionization is commonly used with an ionization energy of 70 eV.

    • Mass Range: The mass spectrometer is set to scan a specific mass range (e.g., m/z 40-500).

    • Ion Source Temperature: The ion source temperature is maintained at a consistent temperature (e.g., 230°C).

  • Compound Identification and Quantification:

    • The identification of 9-Heptadecanol is achieved by comparing its mass spectrum and retention index with those of a known standard and/or with data from mass spectral libraries such as NIST.

    • Quantification is performed by calculating the relative percentage area of the 9-Heptadecanol peak in the total ion chromatogram. For more accurate quantification, an internal standard can be used.

Experimental Workflow

The following diagram illustrates a general workflow for the quantitative analysis of 9-Heptadecanol in plant materials.

Experimental_Workflow Plant_Material Plant Material (e.g., Leaves, Stems) Extraction Extraction (e.g., Hydrodistillation, Solvent Extraction) Plant_Material->Extraction Sample Preparation GC_MS_Analysis GC-MS Analysis Extraction->GC_MS_Analysis Sample Injection Data_Processing Data Processing GC_MS_Analysis->Data_Processing Chromatogram & Mass Spectra Quantification Quantification of 9-Heptadecanol Data_Processing->Quantification Peak Integration & Library Matching

Caption: General workflow for the quantification of 9-Heptadecanol in plants.

Concluding Remarks

The quantitative analysis of 9-Heptadecanol in different plant species is an area that requires further research to establish a comprehensive comparative database. The available data indicates that 9-Heptadecanol is present in the essential oils of some plants, such as Ocimum basilicum, albeit in relatively low concentrations. The standardized methodology for its quantification relies on GC-MS, a powerful technique for the analysis of volatile and semi-volatile compounds in complex plant extracts. For drug development professionals and researchers, understanding the distribution and concentration of such compounds in various plant sources is crucial for exploring their potential biological activities and applications.

References

Comparative

A Comparative Guide to the Purity of Commercially Available 9-Heptadecanol

For researchers and professionals in drug development, the purity of chemical reagents is paramount. 9-Heptadecanol (CAS 624-08-8), a saturated fatty alcohol, serves as a crucial intermediate in various organic syntheses...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of chemical reagents is paramount. 9-Heptadecanol (CAS 624-08-8), a saturated fatty alcohol, serves as a crucial intermediate in various organic syntheses.[1][2] Variations in purity can significantly impact reaction yields, impurity profiles, and the overall success of a research endeavor. This guide provides a comparative overview of commercially available 9-Heptadecanol, with detailed experimental protocols for purity verification.

Commercial Availability and Stated Purity

Several chemical suppliers offer 9-Heptadecanol with stated purities typically ranging from 95% to over 99%.[3][4] While manufacturers provide a certificate of analysis, independent verification is often necessary to ensure the material meets the stringent requirements of specific applications. The table below summarizes the stated purity from various suppliers. It is important to note that these are advertised purities and can vary by batch.

Supplier Product Number Stated Purity (%) Analysis Method Cited
Supplier A (e.g., TCI)H1401>95.0Gas Chromatography (GC)[4]
Supplier B(Example)≥98Not Specified
Supplier C(Example)≥99Not Specified

Note: This table is illustrative. Researchers should always consult the specific supplier's documentation for the most current information.

Experimental Protocols for Purity Determination

To independently assess the purity of 9-Heptadecanol, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful and commonly employed analytical techniques.[]

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an ideal technique for separating volatile and thermally stable compounds like 9-Heptadecanol.[6] Derivatization is a key step for long-chain fatty alcohols to increase their volatility.[7]

a. Sample Preparation and Derivatization:

  • Extraction: If the sample is in a complex matrix, perform a liquid-liquid extraction using a non-polar solvent like hexane. For neat samples, proceed to derivatization.

  • Derivatization (TMS Ether Formation):

    • Dissolve approximately 5 mg of the 9-Heptadecanol sample in 100 µL of anhydrous pyridine in a reaction vial.[7]

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.[8]

    • Cool the vial to room temperature before injection into the GC-MS.[8]

b. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • MS Detector: Agilent 5977A or equivalent.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 50-550.

c. Data Analysis:

  • Identify the peak corresponding to the TMS-derivatized 9-Heptadecanol based on its retention time and mass spectrum.

  • Calculate the purity by the area percent method:

    • Purity (%) = (Peak Area of 9-Heptadecanol / Total Peak Area of all components) x 100.

  • Identify impurities by comparing their mass spectra to spectral libraries (e.g., NIST).

Purity and Structural Verification by NMR Spectroscopy

¹H NMR spectroscopy provides valuable information about the molecular structure and can be used for quantitative analysis (qNMR) to determine purity.[10]

a. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the 9-Heptadecanol sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • For quantitative analysis, add a known amount of a certified internal standard (e.g., maleic acid) to the solution.[10]

b. ¹H NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Solvent: CDCl₃.

  • Number of Scans: 8-16.[10]

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation for quantification).[10]

  • Pulse Angle: 90°.[11]

c. Data Analysis:

  • Structural Verification:

    • The proton on the carbon bearing the hydroxyl group (-CHOH) is expected to appear around 3.4-4.5 ppm.[12]

    • The hydroxyl proton (-OH) signal can be broad and its chemical shift is variable (typically 2.0-2.5 ppm), depending on concentration and solvent.[12] Adding a drop of D₂O will cause this peak to disappear, confirming its identity.[12][13]

  • Purity Calculation (qNMR):

    • Integrate the area of a well-resolved signal from 9-Heptadecanol and the signal from the internal standard.

    • Calculate the purity using the following formula:

      • Purity (%) = ( (I_analyte / N_analyte) / (I_std / N_std) ) * ( (MW_analyte / m_analyte) / (MW_std / m_std) ) * P_std

      • Where: I = integral area, N = number of protons for the signal, MW = molecular weight, m = mass, and P_std = purity of the standard.

Visualizing the Workflow

A systematic workflow is crucial for the accurate evaluation of chemical purity. The following diagram illustrates the logical steps from sample reception to final purity reporting.

G cluster_prep 1. Sample Handling cluster_analysis 2. Analytical Methods cluster_data 3. Data Processing & Reporting start Receive Commercial 9-Heptadecanol Samples prep Sample Preparation (Weighing, Dissolution) start->prep gcms GC-MS Analysis (with Derivatization) prep->gcms nmr ¹H NMR Analysis (with Internal Standard) prep->nmr gc_process Process GC-MS Data (Peak Integration, Library Search) gcms->gc_process nmr_process Process NMR Data (Integration, Structural Verification) nmr->nmr_process calculate Calculate Purity (%) & Identify Impurities gc_process->calculate nmr_process->calculate report Generate Comparison Report (Tables, Protocols) calculate->report

Caption: Workflow for the purity evaluation of 9-Heptadecanol.

References

Validation

A Comparative Analysis of 9-Heptadecanol's Biological Effects: An In-Vitro and In-Vivo Perspective

A comprehensive review of available scientific literature reveals a notable scarcity of specific in-vitro and in-vivo data on the biological effects of 9-Heptadecanol. While the broader class of long-chain alcohols, to w...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable scarcity of specific in-vitro and in-vivo data on the biological effects of 9-Heptadecanol. While the broader class of long-chain alcohols, to which 9-Heptadecanol belongs, has been investigated for various biological activities, direct quantitative evidence for this specific secondary alcohol is largely absent from publicly accessible research. This guide, therefore, aims to provide a comparative framework by presenting available data on related long-chain alcohols and contrasting it with the well-established biological activities of standard reference compounds: Triclosan for antibacterial effects, Ibuprofen for anti-inflammatory properties, and Doxorubicin for anticancer activity. This comparative approach is intended to offer a valuable resource for researchers and drug development professionals by contextualizing the potential activities of 9-Heptadecanol and providing detailed experimental protocols for its future evaluation.

Antibacterial Activity: A Comparison with Triclosan

Long-chain alcohols have been explored for their antimicrobial properties, with their efficacy often being dependent on the chain length and the specific microorganism.[1] However, data for 1-Heptadecanol, an isomer of 9-Heptadecanol, showed it to be largely inactive against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of ≥512 µg/mL. In contrast, Triclosan is a broad-spectrum antimicrobial agent with well-documented efficacy against a wide range of bacteria.

Quantitative Comparison of Antibacterial Activity
CompoundTest OrganismMinimum Inhibitory Concentration (MIC)Reference
1-Heptadecanol Staphylococcus aureus≥ 512 µg/mL[2]
Triclosan Staphylococcus aureus (clinical isolates)0.016 - 2 µg/mL[3]
Triclosan Staphylococcus aureus (reference strains)0.5 µg/mL[4]
Triclosan Escherichia coli (reference strains)0.5 µg/mL[4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol outlines a standard method for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is used to prepare an inoculum with a final concentration of approximately 1x10^5 colony-forming units (CFU)/mL in the test medium.

  • Preparation of Test Compound Dilutions: A stock solution of the test compound (e.g., 9-Heptadecanol or Triclosan) is prepared in a suitable solvent (e.g., ethanol or DMSO). Serial two-fold dilutions of the stock solution are then made in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the bacterial suspension. The final volume in each well is typically 200 µL. The microtiter plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial Culture D Inoculation with Bacteria A->D Standardized Inoculum B Test Compound Stock C Serial Dilutions in 96-well Plate B->C Dilution Series C->D E Incubation (37°C, 24h) D->E F Visual Inspection for Growth E->F G MIC Determination F->G G cluster_workflow MTT Assay Workflow cluster_pathway Doxorubicin's Mechanism of Action A Seed Cancer Cells in 96-well Plate B Incubate (24h) A->B C Treat with Test Compound B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance (570nm) G->H I Calculate Cell Viability & IC50 H->I Dox Doxorubicin DNA DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition ROS Reactive Oxygen Species Dox->ROS Generation Apoptosis Apoptosis DNA->Apoptosis TopoII->Apoptosis ROS->Apoptosis

References

Comparative

A Comparative Study on the Metabolic Fate of Long-Chain Fatty Alcohols: Octacosanol, Policosanol, and Hexacosanol

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the metabolic fate and biological activities of three key long-chain fatty alcohols: octacosanol, policosanol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic fate and biological activities of three key long-chain fatty alcohols: octacosanol, policosanol (a mixture primarily containing octacosanol and other fatty alcohols), and hexacosanol. The information presented is supported by experimental data to aid in research and development endeavors.

Introduction

Long-chain fatty alcohols (LCFAs) are a group of aliphatic alcohols with chain lengths of 20 carbons or more. They are found in various natural sources, including plant waxes, beeswax, and whole grains.[1] Among these, octacosanol (C28), policosanol, and hexacosanol (C26) have garnered significant attention for their potential health benefits, particularly in the realm of metabolic regulation. This guide delves into a comparative analysis of their absorption, distribution, metabolism, and excretion (ADME), as well as their effects on key signaling pathways.

Comparative Analysis of Metabolic Fate (ADME)

The metabolic fate of these LCFAs is characterized by generally low absorption and primary distribution to lipid-rich tissues. The available data, primarily from rodent studies, is summarized below.

Table 1: Comparative ADME Profile of Long-Chain Fatty Alcohols

Parameter Octacosanol Policosanol Hexacosanol
Absorption Low oral bioavailability.[2]Low oral bioavailability.Presumed to be low, similar to other LCFAs.
Distribution Primarily distributes to adipose tissue (especially brown adipose tissue) and the liver.[3] Lesser amounts are found in the muscle, digestive tract, spleen, kidney, heart, and lungs.[3][4]Distributes to the liver and adipose tissue.[2]Information on specific tissue distribution is limited, but it is expected to follow a similar pattern to other LCFAs.
Metabolism Oxidized to its corresponding fatty acid, octacosanoic acid, and may undergo subsequent β-oxidation to shorter-chain fatty acids like palmitic, oleic, and myristic acids.[5]As a mixture, its metabolism reflects its components, with octacosanol being oxidized to octacosanoic acid and further metabolized.[5]Believed to be metabolized to hexacosanoic acid and subsequently undergo β-oxidation.
Excretion Primarily excreted through the feces.[4]Primarily excreted through the feces.Presumed to be primarily excreted through the feces.

Comparative Efficacy and Mechanism of Action

The primary mechanism through which these long-chain fatty alcohols exert their metabolic effects is the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

Table 2: Comparative Efficacy and Effects on Lipid Metabolism

Parameter Octacosanol Policosanol Hexacosanol
Primary Target AMPKAMPKAMPK
Effect on AMPK Activates AMPK, leading to downstream effects on lipid metabolism.[6]Activates AMPK.[7]Activates AMPK; reported to have a ~1.6-fold lower effective concentration (EC50) for AMPK activation compared to octacosanol, suggesting greater potency.
Downstream Effects - Inhibits HMG-CoA reductase activity. - Suppresses SREBP-1c and FASN expression. - Increases fatty acid oxidation. - Reduces plasma and hepatic cholesterol and triglycerides.[6]- Inhibits cholesterol synthesis. - Lowers total and LDL cholesterol. - May increase HDL cholesterol.[8]- Inhibits HMG-CoA reductase activity. - Suppresses SREBP-2 nuclear translocation and activation. - Reduces plasma and hepatic cholesterol.[9][10]
Other Effects - Anti-inflammatory properties.[3] - May improve insulin resistance.[3]- Antiplatelet aggregation effects.[11]- May induce hepatic autophagy.[9][10]

Signaling Pathways

The activation of AMPK by these long-chain fatty alcohols initiates a cascade of downstream signaling events that collectively contribute to the regulation of lipid metabolism.

Octacosanol Octacosanol AMPK AMPK Octacosanol->AMPK Policosanol Policosanol Policosanol->AMPK Hexacosanol Hexacosanol Hexacosanol->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation HMGCR HMG-CoA Reductase pAMPK->HMGCR Inhibits SREBP1c SREBP-1c pAMPK->SREBP1c Inhibits SREBP2 SREBP-2 pAMPK->SREBP2 Inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation pAMPK->Fatty_Acid_Oxidation Promotes Cholesterol_Synthesis Cholesterol Synthesis HMGCR->Cholesterol_Synthesis FASN Fatty Acid Synthase (FASN) SREBP1c->FASN Activates Fatty_Acid_Synthesis Fatty Acid Synthesis FASN->Fatty_Acid_Synthesis

Caption: AMPK signaling pathway activated by long-chain fatty alcohols.

Experimental Protocols

This protocol outlines the general steps for the analysis of LCFAs in biological samples.

  • Lipid Extraction: Lipids are extracted from homogenized tissues (e.g., liver, adipose) or plasma using a solvent system such as chloroform:methanol (2:1, v/v).

  • Saponification: The extracted lipids are saponified using a strong base (e.g., KOH in ethanol) to release the fatty alcohols from their esterified forms.

  • Derivatization: The hydroxyl group of the fatty alcohols is derivatized to a less polar and more volatile form, typically a trimethylsilyl (TMS) ether, using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a mass spectrometer. The compounds are separated on a capillary column and identified based on their retention times and mass spectra. Quantification is achieved by comparing the peak areas to those of known standards.

This protocol describes the key steps to assess the activation of AMPK in cell lysates or tissue homogenates.

  • Protein Extraction: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.[12][13][14][15]

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical in vivo study investigating the metabolic effects of long-chain fatty alcohols.

Animal_Model Animal Model (e.g., High-Fat Diet-fed Mice) Treatment_Groups Treatment Groups (Vehicle, Octacosanol, Policosanol, Hexacosanol) Animal_Model->Treatment_Groups Oral_Administration Oral Administration Treatment_Groups->Oral_Administration Monitoring Monitoring (Body Weight, Food Intake) Oral_Administration->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Biochemical_Analysis Biochemical Analysis (Lipid Profile, Glucose) Sample_Collection->Biochemical_Analysis Molecular_Analysis Molecular Analysis (Western Blot, GC-MS) Sample_Collection->Molecular_Analysis Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: In vivo experimental workflow for studying LCFAs.

Conclusion

Octacosanol, policosanol, and hexacosanol demonstrate promising metabolic regulatory effects, primarily through the activation of the AMPK signaling pathway. While their overall ADME profiles appear similar, emerging evidence suggests potential differences in their potency, with hexacosanol showing a stronger activation of AMPK in some studies. Further direct comparative studies with standardized methodologies are warranted to fully elucidate the nuanced differences in their metabolic fates and to optimize their potential therapeutic applications. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further exploring the pharmacological properties of these long-chain fatty alcohols.

References

Safety & Regulatory Compliance

Handling

Essential Safety and Logistical Information for Handling 9-Heptadecanol

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 9-Heptadecanol, i...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 9-Heptadecanol, including personal protective equipment (PPE) recommendations, operational plans, and disposal procedures.

Quantitative Safety Data

A summary of the key quantitative safety and physical properties of 9-Heptadecanol is provided in the table below for easy reference.

PropertyValueSource
Molecular FormulaC17H36O[1][2]
Molecular Weight256.47 g/mol [1][2]
Melting Point58.0 to 62.0 °C[3]
Boiling Point318.20 °C (estimated)[4]
Flash Point122.00 °C (252.00 °F) (estimated)[4]
Solubility in Water0.05499 mg/L @ 25 °C (estimated)[4]
Occupational Exposure LimitsNo data available[1][5][6]

Personal Protective Equipment (PPE)

When handling 9-Heptadecanol, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.

  • Eye Protection: Wear safety goggles with side-shields.[7]

  • Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] Wash and dry hands after handling.[1]

  • Skin and Body Protection: Wear impervious, fire/flame-resistant clothing.[1][7]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] In case of inadequate ventilation, wear respiratory protection.[8]

Operational and Disposal Plans

Handling Procedures
  • Ventilation: Handle in a well-ventilated place.[1] Ensure adequate ventilation is present.[7]

  • Avoid Contact: Avoid contact with skin and eyes.[1] Do not get in eyes, on skin, or on clothing.[8]

  • Aerosol and Dust Formation: Avoid the formation of dust and aerosols.[1]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge steam.[1]

  • Hygiene: Do not eat, drink, or smoke when using this product.[8] Wash hands thoroughly after handling.[8]

Storage Procedures
  • Container: Store in a tightly closed container.[1][5]

  • Location: Keep in a dry, cool, and well-ventilated place.[1][6] For long-term storage, refrigeration (2-8°C) is recommended.[9]

  • Incompatible Materials: Store apart from foodstuff containers or incompatible materials such as strong oxidizing agents and strong acids.[1][6]

  • Inert Atmosphere: To minimize oxidation, it is best to blanket the material with an inert gas like argon or nitrogen for long-term storage.[9]

Disposal Plan
  • Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Contamination: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Do not discharge to sewer systems.[1]

  • Containers: Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[1]

  • Regulations: Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[6]

Emergency Procedures: First Aid

  • Inhalation: Move the victim into fresh air.[1] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration and consult a doctor immediately.[1][6]

  • Skin Contact: Take off contaminated clothing immediately.[1] Wash off with soap and plenty of water and consult a doctor.[1]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1] Remove contact lenses if present and easy to do.[10]

  • Ingestion: Rinse mouth with water.[1] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1]

Experimental Protocols

While specific experimental protocols involving 9-Heptadecanol are highly varied and depend on the research context, the following general workflow for a Gas Chromatography-Mass Spectrometry (GC-MS) analysis is provided as an example for assessing purity and detecting degradation products.

GC-MS Protocol for Purity Assessment
  • Sample Preparation: Dissolve a known quantity of 9-Heptadecanol in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • Injector Setup:

    • Injector Temperature: 280 °C[9]

  • Carrier Gas:

    • Helium at a constant flow rate of 1 mL/min[9]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.[9]

    • Ramp 1: Increase to 250 °C at 10 °C/min.[9]

    • Ramp 2: Increase to 300 °C at 5 °C/min, hold for 10 minutes.[9]

  • MS Parameters:

    • Ion Source Temperature: 230 °C[9]

    • Mass Range: m/z 40-500[9]

    • Ionization Mode: Electron Ionization (EI) at 70 eV[9]

  • Data Analysis: Identify 9-Heptadecanol and any degradation products (e.g., heptadecanal, heptadecanoic acid) by comparing their retention times and mass spectra to those of analytical standards and/or spectral libraries.[9]

Visual Workflow

The following diagram illustrates the logical workflow for responding to a 9-Heptadecanol spill.

Spill_Response_Workflow cluster_initial_response Initial Response cluster_containment Containment & Cleanup cluster_disposal Disposal spill Spill Occurs evacuate Evacuate Personnel to Safe Areas spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ignition Remove All Sources of Ignition ventilate->ignition ppe Wear Appropriate PPE (Gloves, Goggles, etc.) ignition->ppe prevent Prevent Further Spillage or Leakage ppe->prevent absorb Collect with Inert Absorbent Material prevent->absorb tools Use Spark-Proof Tools & Explosion-Proof Equipment absorb->tools container Place in Suitable, Closed Containers for Disposal tools->container dispose Dispose of According to Local, Regional, & National Regulations container->dispose

Caption: Workflow for 9-Heptadecanol spill response.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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